Product packaging for Diethofencarb(Cat. No.:CAS No. 87130-20-9)

Diethofencarb

Numéro de catalogue: B033107
Numéro CAS: 87130-20-9
Poids moléculaire: 267.32 g/mol
Clé InChI: LNJNFVJKDJYTEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethofencarb is a systemic carbamate fungicide of significant interest in agricultural and plant pathology research. Its primary value lies in its highly specific action against benzimidazole-resistant strains of fungi, particularly in the genera Botrytis and Sclerotinia. This compound operates through a unique mechanism of action; it inhibits the polymerization of β-tubulin into microtubules in sensitive fungal isolates, thereby disrupting cell division and hyphal growth. Crucially, it exhibits negative cross-resistance with benzimidazole fungicides (e.g., carbendazim), meaning strains that have developed resistance to benzimidazoles often show increased sensitivity to this compound. This property makes it an indispensable tool for studying fungicide resistance management strategies, including the use of mixture products to prevent or delay the emergence of resistant pathogen populations. Researchers utilize this compound to investigate fungal genetics, resistance mechanisms, and to develop integrated pest management (IPM) programs aimed at sustainable crop protection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO4 B033107 Diethofencarb CAS No. 87130-20-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

propan-2-yl N-(3,4-diethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJNFVJKDJYTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037527
Record name Diethofencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87130-20-9
Record name Diethofencarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87130-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethofencarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087130209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethofencarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(3,4-diethoxyphenyl)-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHOFENCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421BLT77U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diethofencarb's Disruption of β-Tubulin Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals November 10, 2025

Executive Summary

Diethofencarb, an N-phenyl carbamate fungicide, exhibits a unique mechanism of action targeting the β-tubulin protein, a critical component of the eukaryotic cytoskeleton. Its efficacy is intrinsically linked to mutations in the β-tubulin gene that confer resistance to the widely used benzimidazole (MBC) class of fungicides, such as carbendazim. This phenomenon, known as negative cross-resistance, forms the basis of this compound's utility in managing fungicide-resistant fungal populations. This technical guide provides an in-depth exploration of this mechanism, detailing the molecular interactions, quantitative effects, and key experimental methodologies used to elucidate its action. Through a combination of structured data, detailed protocols, and process visualizations, this document serves as a comprehensive resource for professionals engaged in fungicide research and development.

Introduction to Microtubule Dynamics and Fungicide Action

Microtubules are highly dynamic polymers essential for fundamental cellular processes, including mitosis, cell motility, and intracellular transport.[1] They are assembled from heterodimers of α- and β-tubulin.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer agents and fungicides.[2][3]

Two major classes of fungicides that disrupt microtubule assembly are the benzimidazoles (MBCs), like carbendazim, and the N-phenyl carbamates, including this compound.[1][4] MBC fungicides inhibit the polymerization of tubulin in wild-type fungi, leading to mitotic arrest and cell death.[5] However, the emergence of resistance, primarily through point mutations in the β-tubulin gene, has compromised their effectiveness.[4]

The Core Mechanism: Negative Cross-Resistance

The primary mechanism of this compound's action is rooted in the genetic alterations that lead to MBC resistance. Fungal strains that have developed resistance to carbendazim, often due to a single amino acid substitution in β-tubulin, display a heightened sensitivity to this compound.[4]

This inverse relationship is termed negative cross-resistance. The most frequently cited mutations occur at codon 198 of the β-tubulin gene, where glutamic acid (E) is replaced by residues such as glycine (G), alanine (A), or valine (V).[1][6] While these mutations prevent the effective binding of carbendazim, they paradoxically create or enhance a binding site for this compound.[4][5] This allows this compound to act as a potent inhibitor of microtubule assembly specifically in MBC-resistant fungal strains.

Molecular Interactions with β-Tubulin

The binding of this compound to β-tubulin is contingent on the conformational state of the protein, which is altered by resistance-conferring mutations.

  • Wild-Type β-Tubulin (e.g., E198): In its native form, the β-tubulin protein presents a binding site for carbendazim. However, it does not bind effectively with this compound.[4]

  • Mutant β-Tubulin (e.g., E198A/G): The substitution of the amino acid at position 198 induces a topological shift in the protein's structure.[5] Computational docking studies suggest that this mutation reorients other residues, such as Tyr222. In the wild-type protein, the distance to Tyr222 is too great for a stable interaction with this compound (e.g., 6.30 Å).[5] In the mutant protein, this residue is repositioned, allowing for the formation of a stable hydrogen bond with this compound.[5] Molecular models predict that this compound binds to this altered site via hydrogen bonds with residues Ser138 (1.94 Å) and the newly positioned Tyr222 (2.48 Å).[5]

This mutation-dependent binding explains the selective action of this compound against fungal strains that are already resistant to other common fungicides.

Quantitative Analysis of this compound's Effects

Table 1: β-Tubulin Mutations and Fungicide Sensitivity Profiles

Fungal Speciesβ-Tubulin GenotypeSensitivity to Carbendazim (MBC)Sensitivity to this compoundReference(s)
Neurospora crassaWild-Type (198Glu)SensitiveResistant[4]
Neurospora crassaMutant (198Gly)ResistantSensitive[4]
Rhynchosporium secalisWild-Type (Glu198)SensitiveResistant[4]
Rhynchosporium secalisMutant (Gly198)ResistantSensitive[4]
Corynespora cassiicolaMutant (E198A)ResistantSensitive[1]
Corynespora cassiicolaDouble Mutant (E198A & F200S)Highly ResistantResistant[1]
Botrytis cinereaWild-TypeSensitiveResistant[5]
Botrytis cinereaMBC-Resistant MutantsResistantSensitive[5]

Note: The double mutation in C. cassiicola has been shown to eliminate the negative cross-resistance, rendering the strain resistant to both fungicide classes.[1]

Table 2: Fungicide Efficacy on Mycelial Growth (EC50)

FungicideFungal Species / Strainβ-Tubulin GenotypeEC50 (µg/mL)Reference(s)
CarbendazimFusarium graminearum (Sensitive)Wild-Type0.66 (mean)[7]
CarbendazimBotrytis cinerea (SP2-6)Not Specified0.004[8]
This compoundUstilago virens (MBC-Resistant)Not SpecifiedModerate negative correlation with Carbendazim sensitivity[7]

Note: The data highlights the potent effect of carbendazim on sensitive strains. Specific EC50 values for this compound are often presented in the context of its negative correlation with carbendazim sensitivity rather than as standalone figures across multiple studies.

Key Experimental Protocols

The mechanism of this compound has been investigated using a combination of biochemical, genetic, and computational methods.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation:

    • Tubulin Stock: Purified tubulin (e.g., from porcine or bovine brain) is resuspended to a final concentration of 2-3 mg/mL in an ice-cold polymerization buffer.

    • Polymerization Buffer (TPB): Typically contains 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP Stock: A 100 mM solution of Guanosine-5'-triphosphate is prepared and stored on ice. It is added to the tubulin mixture to a final concentration of 1 mM just before the assay.

    • Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to final test concentrations.

  • Assay Procedure (Turbidimetric Method):

    • Reactions are assembled in a pre-chilled 96-well plate on ice.

    • 100 µL of the tubulin reaction mixture (tubulin in TPB with GTP) is added to wells containing the desired concentrations of this compound or control compounds (e.g., paclitaxel as a promoter, colchicine as an inhibitor).

    • The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.

    • The optical density (absorbance) is measured at 340 nm every minute for 60-90 minutes.[9]

  • Data Analysis: An increase in absorbance indicates microtubule polymerization. The inhibitory effect of this compound is quantified by comparing the rate and extent of polymerization in its presence versus a vehicle control.

Ligand Binding Assay (Gel Filtration Method)

This assay confirms the direct physical interaction between this compound and β-tubulin.

Methodology:

  • Protein Expression: Wild-type and mutant β-tubulin are expressed, often as soluble fusion proteins (e.g., with Maltose Binding Protein, MBP) in E. coli.[4]

  • Binding Reaction: The purified β-tubulin fusion protein is incubated with radiolabeled this compound.

  • Separation: The reaction mixture is applied to a gel filtration chromatography column (e.g., Sephadex G-25). The column separates molecules based on size.

  • Detection: Fractions are collected and analyzed for radioactivity. The protein-ligand complex, being larger, elutes from the column first, followed by the smaller, unbound radiolabeled this compound.[4]

  • Analysis: The presence of radioactivity in the early fractions corresponding to the protein indicates a binding event. This can be performed comparatively with wild-type and mutant tubulin to demonstrate binding specificity.[4]

In Silico Molecular Docking

Computational docking predicts the binding pose and interactions of a ligand with its target protein.

Methodology:

  • Protein Modeling: A 3D structural model of the target β-tubulin (both wild-type and mutant) is generated, often using homology modeling if a crystal structure is unavailable.

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Docking Simulation: A docking program is used to systematically place the this compound molecule into the predicted binding site on the tubulin model. The program scores different poses based on factors like intermolecular energies and hydrogen bond formation.

  • Analysis: The resulting poses are analyzed to identify the most favorable binding conformation and to pinpoint key interacting amino acid residues (e.g., Ser138, Tyr222).[5][10] This provides a structural hypothesis for the binding mechanism.

Visualized Pathways and Workflows

G cluster_wt Wild-Type β-Tubulin (E198) cluster_mut Mutant β-Tubulin (e.g., E198A/G) wt_tubulin Wild-Type β-Tubulin Dimer poly_inhibited Microtubule Assembly Blocked wt_tubulin->poly_inhibited Polymerization Inhibited carbendazim Carbendazim carbendazim->wt_tubulin Binds diethofencarb_wt This compound diethofencarb_wt->wt_tubulin No Binding mut_tubulin Mutant β-Tubulin Dimer poly_inhibited_mut Microtubule Assembly Blocked mut_tubulin->poly_inhibited_mut Polymerization Inhibited carbendazim_mut Carbendazim carbendazim_mut->mut_tubulin No Binding This compound This compound This compound->mut_tubulin Binds

Figure 1: Logical diagram of negative cross-resistance.

G start Start reagents Prepare Reagents: - Purified Tubulin - Polymerization Buffer - GTP - this compound start->reagents mix Assemble Reaction Mix on Ice in 96-well Plate reagents->mix incubate Incubate Plate at 37°C in Spectrophotometer mix->incubate measure Measure Absorbance (OD) at 340 nm Every Minute incubate->measure plot Plot OD vs. Time measure->plot for 60-90 min analyze Analyze Polymerization Rate and Extent plot->analyze end End analyze->end

Figure 2: Experimental workflow for a tubulin polymerization assay.

G dfc This compound mut_tubulin Mutant β-Tubulin (e.g., E198A) dfc->mut_tubulin Binds to binding Formation of This compound-Tubulin Complex mut_tubulin->binding inhibition Inhibition of Tubulin Polymerization binding->inhibition disruption Microtubule Network Disruption inhibition->disruption arrest Mitotic Arrest disruption->arrest death Fungal Cell Death arrest->death

Figure 3: Cellular mechanism of this compound action.

Conclusion and Future Directions

The mechanism of action of this compound is a compelling example of molecular synergy, where a resistance mechanism to one class of compounds creates a vulnerability to another. By specifically binding to and inhibiting the assembly of MBC-resistant β-tubulin, this compound disrupts microtubule dynamics, leading to mitotic arrest and fungal cell death. This targeted action makes it an invaluable tool for managing fungicide resistance in agricultural settings.

Future research should focus on obtaining high-resolution crystal structures of the this compound-tubulin complex to definitively validate the binding site predicted by computational models. Furthermore, a deeper understanding of the allosteric changes induced by the E198A and other mutations could pave the way for the rational design of new fungicides that exploit this unique binding pocket, potentially leading to novel compounds with enhanced specificity and efficacy.

References

Molecular Basis of Diethofencarb's Antifungal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethofencarb is a carbamate fungicide renowned for its potent and specific activity against a range of phytopathogenic fungi, most notably Botrytis cinerea, including strains resistant to benzimidazole fungicides. Its efficacy stems from a precise molecular mechanism of action centered on the disruption of microtubule dynamics, a fundamental process for fungal cell division and morphogenesis. This technical guide provides an in-depth exploration of the molecular basis of this compound's antifungal activity, presenting quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of fungicides and the development of novel antifungal agents.

Mechanism of Action: Targeting the Fungal Cytoskeleton

The primary mode of action of this compound is the inhibition of mitosis and cell division in susceptible fungi.[1] This is achieved through its specific interaction with β-tubulin, a key protein component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, including the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.

This compound binds to β-tubulin subunits, thereby inhibiting their polymerization into microtubules.[2] This disruption of microtubule assembly leads to a dysfunctional mitotic spindle, ultimately causing an arrest of the cell cycle at the G2/M phase.[3] The inability of the fungus to complete mitosis prevents further proliferation, leading to the observed fungistatic or fungicidal effect.

A notable characteristic of this compound is its negative cross-resistance with benzimidazole fungicides. Benzimidazole-resistant fungal strains, which often harbor mutations in the β-tubulin gene, exhibit increased sensitivity to this compound.[2] This phenomenon is attributed to the fact that the mutations conferring benzimidazole resistance can alter the binding site for this compound on β-tubulin, paradoxically increasing its binding affinity and inhibitory effect.[2]

Mechanism of Action of this compound This compound This compound BetaTubulin β-Tubulin Subunit This compound->BetaTubulin Binds to MicrotubuleAssembly Microtubule Assembly BetaTubulin->MicrotubuleAssembly Inhibits MitoticSpindle Mitotic Spindle Formation MicrotubuleAssembly->MitoticSpindle Disrupts CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision Arrests FungalGrowth Fungal Growth Inhibition CellDivision->FungalGrowth

Figure 1: Mechanism of action of this compound.

Quantitative Efficacy Data

The antifungal activity of this compound is typically quantified by determining its half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). These values vary depending on the fungal species, the specific isolate, and its resistance profile. The following tables summarize representative EC50 values for this compound against Botrytis cinerea.

Fungal StrainResistance PhenotypeMean EC50 (µg/mL)Reference
Botrytis cinereaThis compound-Sensitive (DieS)0.027[1]
Botrytis cinereaThis compound-Resistant (DieR)24.94[1]

Table 1: Comparative EC50 values of this compound against sensitive and resistant strains of Botrytis cinerea.

Isolate PhenotypeNumber of IsolatesEC50 Range (µg/mL)Reference
Wild Type (S)72Not specified for this compound alone[4]
Hypersensitive (HS) to zoxamide and this compound54Increased sensitivity compared to S[4]
Highly Resistant (HR) to anti-tubulin agents13High resistance[4]

Table 2: Sensitivity profiles of Botrytis cinerea field isolates to anti-tubulin agents, including this compound.

Detailed Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • RPMI 1640 medium, buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal spore suspension, adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of a 96-well plate.

  • Inoculate each well with the fungal spore suspension. Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control.[5][6] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the direct effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain or a fungal source).

  • Tubulin polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).

  • GTP solution.

  • Fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI).

  • This compound solution.

  • Positive control (e.g., paclitaxel for polymerization promotion) and negative control (e.g., nocodazole for inhibition).

  • Fluorometer or microplate reader with fluorescence capabilities.

Procedure:

  • In a 96-well plate, combine the tubulin polymerization buffer, GTP, and the fluorescent reporter.

  • Add the this compound solution at various concentrations to the respective wells. Include wells for positive and negative controls, and a vehicle control.

  • Initiate the polymerization reaction by adding the purified tubulin to each well.

  • Immediately place the plate in a pre-warmed fluorometer and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.[7]

  • Plot the fluorescence intensity over time. Inhibition of tubulin polymerization by this compound will result in a lower fluorescence signal compared to the vehicle control.

Immunofluorescence Microscopy of Fungal Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton within fungal cells.

Materials:

  • Fungal culture.

  • This compound solution.

  • Fixative (e.g., formaldehyde).

  • Cell wall digesting enzymes (e.g., lyticase, zymolyase).

  • Permeabilization buffer (e.g., containing Triton X-100).

  • Primary antibody against β-tubulin.

  • Fluorescently labeled secondary antibody.

  • Antifade mounting medium.

  • Fluorescence microscope.

Procedure:

  • Grow the fungal cells to the desired stage (e.g., early logarithmic phase).

  • Treat the cells with this compound at a relevant concentration for a specified duration.

  • Fix the cells with a suitable fixative.

  • Partially digest the cell wall using enzymes to allow antibody penetration.[8]

  • Permeabilize the cells with a detergent-containing buffer.

  • Incubate the cells with the primary anti-β-tubulin antibody.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

  • Mount the cells on a microscope slide with an antifade medium.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule structure, such as depolymerization or abnormal spindle formation, will be evident in the this compound-treated cells compared to untreated controls.

Signaling Pathways and Resistance

The Spindle Assembly Checkpoint (SAC)

The mitotic arrest induced by this compound is mediated by a conserved cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).[9][10][11] The SAC ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

When this compound disrupts microtubule polymerization, it prevents the stable attachment of kinetochores (protein structures on chromosomes) to the spindle microtubules. Unattached kinetochores serve as a signal to activate the SAC. This activation leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase.[11] The inhibition of APC/C prevents the degradation of key proteins like securin and mitotic cyclins, which are necessary for the separation of sister chromatids and exit from mitosis. Consequently, the cell cycle is arrested in metaphase, preventing cell division.

This compound-Induced Spindle Assembly Checkpoint Activation This compound This compound Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Kinetochore Kinetochore Attachment Spindle->Kinetochore Prevents SAC Spindle Assembly Checkpoint (SAC) Activation Kinetochore->SAC MCC Mitotic Checkpoint Complex (MCC) Formation SAC->MCC APC Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Blocks MitoticArrest Mitotic Arrest Anaphase->MitoticArrest

Figure 2: this compound-induced spindle assembly checkpoint activation.
Molecular Basis of Resistance

Resistance to this compound in fungal populations is primarily attributed to specific point mutations in the gene encoding β-tubulin. These mutations alter the amino acid sequence of the protein, leading to a reduced binding affinity of this compound to its target site.

Commonly observed mutations conferring resistance are found at specific codons within the β-tubulin gene. For instance, a glutamic acid to alanine substitution at position 198 (E198A) is a well-documented mutation that confers resistance to benzimidazoles but can lead to hypersensitivity to this compound.[4] Conversely, other mutations at the same or different positions can lead to this compound resistance. The identification of these mutations is crucial for monitoring the development of resistance in fungal populations and for designing effective resistance management strategies.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the antifungal activity of a compound like this compound.

Experimental Workflow for Fungicide Characterization cluster_0 In Vitro Assays cluster_1 Cellular Assays cluster_2 Molecular Analysis AntifungalScreening Antifungal Susceptibility (MIC/EC50 Determination) TubulinPolymerization In Vitro Tubulin Polymerization Assay AntifungalScreening->TubulinPolymerization Identifies potent compounds Immunofluorescence Immunofluorescence Microscopy TubulinPolymerization->Immunofluorescence Confirms target engagement CellCycle Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->CellCycle Reveals cellular phenotype ResistanceAnalysis Resistance Mutation Analysis (Sequencing) CellCycle->ResistanceAnalysis Investigates resistance mechanisms GeneExpression Gene Expression Profiling (qRT-PCR/RNA-seq) ResistanceAnalysis->GeneExpression Identifies downstream effects

Figure 3: Experimental workflow for fungicide characterization.

Conclusion

This compound's antifungal activity is a well-defined process rooted in its ability to disrupt microtubule dynamics by targeting β-tubulin. This specific mechanism of action not only explains its efficacy against key fungal pathogens but also its unique negative cross-resistance relationship with benzimidazole fungicides. A thorough understanding of its molecular basis, supported by quantitative data and robust experimental protocols, is essential for its effective use in agriculture and for the development of new antifungal strategies that can overcome the challenges of fungicide resistance. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working towards these goals.

References

Diethofencarb's Mode of Action in Benzimidazole-Resistant Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzimidazole fungicides, such as carbendazim, have been pivotal in controlling a broad spectrum of fungal pathogens by targeting the β-tubulin protein and disrupting microtubule assembly. However, the emergence of resistance, primarily through point mutations in the β-tubulin gene (TUB2), has significantly compromised their efficacy. Diethofencarb, a phenylcarbamate fungicide, presents a unique and effective solution to this challenge. It exhibits a remarkable phenomenon known as negative cross-resistance, where fungal strains resistant to benzimidazoles display hypersensitivity to this compound. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action in these resistant fungi, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Molecular Basis of Negative Cross-Resistance

The primary mechanism of resistance to benzimidazole fungicides involves specific amino acid substitutions in the β-tubulin protein. The most frequently observed mutations occur at codon 198, where the wild-type glutamic acid (E) is replaced by other amino acids, most commonly alanine (A) or glycine (G).[1][2] While this E198A/G mutation reduces the binding affinity of benzimidazoles to β-tubulin, it paradoxically creates a favorable binding site for this compound.[3] This differential binding affinity is the cornerstone of the negative cross-resistance observed between these two classes of fungicides.

Signaling Pathway of Microtubule Disruption

The binding of these fungicides to β-tubulin directly interferes with the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and ultimately triggers apoptosis or programmed cell death in the fungal cell.

cluster_wt Wild-Type Fungus cluster_res Benzimidazole-Resistant Fungus wt_tubulin β-Tubulin (E198) microtubule_wt Microtubule Polymerization wt_tubulin->microtubule_wt Inhibition benzimidazole Benzimidazole (e.g., Carbendazim) benzimidazole->wt_tubulin High Affinity Binding res_tubulin Mutant β-Tubulin (E198A/G) benzimidazole->res_tubulin Low Affinity Binding mitosis_wt Normal Mitosis microtubule_wt->mitosis_wt Disruption growth_wt Fungal Growth mitosis_wt->growth_wt Inhibition microtubule_res Microtubule Polymerization res_tubulin->microtubule_res Inhibition This compound This compound This compound->res_tubulin High Affinity Binding mitosis_res Mitotic Arrest microtubule_res->mitosis_res Induction apoptosis Apoptosis mitosis_res->apoptosis Leads to

Figure 1: Signaling pathway of fungicide action on β-tubulin.

Quantitative Data on Fungicide Sensitivity

The efficacy of this compound against benzimidazole-resistant strains is quantified by determining the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth. The following table summarizes representative EC50 values for carbendazim and this compound against sensitive (wild-type) and resistant strains of Botrytis cinerea, a common plant pathogenic fungus.

Fungal Strain Phenotypeβ-Tubulin GenotypeCarbendazim EC50 (µg/ml)This compound EC50 (µg/ml)Reference
Sensitive (Wild-Type)E1980.02124.94[4]
ResistantE198A/V>1000.34[5]
ResistantNot specified141.060.027[4]
Dual ResistantE198K>100>10[2][6]

Note: EC50 values can vary depending on the specific fungal isolate and the experimental conditions.

Detailed Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This protocol determines the EC50 value of a fungicide based on the inhibition of mycelial growth on an amended agar medium.

Materials:

  • Fungal isolate

  • Potato Dextrose Agar (PDA)

  • Technical grade fungicide (e.g., carbendazim, this compound)

  • Appropriate solvent for the fungicide (e.g., acetone, ethanol)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the fungicide in a suitable solvent.

  • Autoclave the PDA medium and cool it to 50-55°C.

  • Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml). For the control, add only the solvent.

  • Pour the amended PDA into sterile Petri dishes.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the mycelial growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.[7][8]

Molecular Detection of β-Tubulin Mutations (PCR-RFLP)

This method is used to rapidly detect known point mutations in the β-tubulin gene that confer fungicide resistance.

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • PCR primers flanking the mutation site (e.g., in codon 198)

  • Taq DNA polymerase and dNTPs

  • Restriction enzyme that specifically cuts the wild-type or mutant sequence

  • Agarose gel electrophoresis equipment

Procedure:

  • Extract genomic DNA from the fungal mycelium.

  • Amplify the region of the β-tubulin gene containing the target mutation using PCR with specific primers.

  • Digest the PCR product with the chosen restriction enzyme according to the manufacturer's instructions. The mutation will either create or abolish a restriction site.

  • Separate the digested DNA fragments by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with a DNA-binding dye (e.g., ethidium bromide). The resulting banding pattern will indicate the presence or absence of the mutation.[9][10][11]

start Fungal Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of β-tubulin gene fragment dna_extraction->pcr re_digest Restriction Enzyme Digestion pcr->re_digest gel Agarose Gel Electrophoresis re_digest->gel analysis Analysis of Banding Pattern gel->analysis wt Wild-Type Genotype (Benzimidazole-Sensitive) analysis->wt Digested mut Mutant Genotype (Benzimidazole-Resistant) analysis->mut Undigested

Figure 2: Experimental workflow for PCR-RFLP analysis.
Fungicide-Tubulin Binding Assay (Fluorescence Quenching)

This biophysical assay measures the direct interaction between a fungicide and purified β-tubulin by monitoring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Purified fungal β-tubulin (recombinantly expressed or purified from the fungus)

  • Fungicide solution

  • Spectrofluorometer

  • Buffer solution for tubulin

Procedure:

  • Express and purify recombinant fungal β-tubulin. This often involves cloning the β-tubulin gene into an expression vector, transforming it into a host like E. coli, and purifying the protein using affinity chromatography.[12][13]

  • Prepare a solution of the purified β-tubulin in a suitable buffer.

  • Measure the intrinsic tryptophan fluorescence of the tubulin solution by exciting at approximately 295 nm and recording the emission spectrum (typically 300-400 nm).

  • Titrate the tubulin solution with increasing concentrations of the fungicide.

  • After each addition of the fungicide, record the fluorescence emission spectrum.

  • The binding of the fungicide to tubulin will cause a quenching (decrease) of the fluorescence intensity.

  • Analyze the fluorescence quenching data to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.[12][14]

Logical Relationship of Negative Cross-Resistance

The interplay between benzimidazole resistance and this compound sensitivity is a clear example of a logical inverse relationship dictated by a single genetic locus.

cluster_genotype β-Tubulin Genotype at Codon 198 cluster_phenotype Fungicide Sensitivity Phenotype wt Wild-Type (E198) benz_sens Benzimidazole Sensitive wt->benz_sens dieth_res This compound Resistant wt->dieth_res mutant Mutant (E198A/G) benz_res Benzimidazole Resistant mutant->benz_res dieth_sens This compound Sensitive mutant->dieth_sens

Figure 3: Negative cross-resistance relationship.

Conclusion

The mode of action of this compound in benzimidazole-resistant fungi is a well-defined example of targeted fungicide activity driven by specific genetic mutations. The negative cross-resistance between benzimidazoles and this compound provides a powerful tool for managing fungicide resistance in agricultural settings. Understanding the molecular intricacies of this interaction, supported by robust experimental data, is crucial for the development of sustainable disease control strategies and the design of novel antifungal agents. This guide serves as a comprehensive resource for professionals engaged in the study and application of fungicides, offering both foundational knowledge and practical methodologies.

References

Unraveling the Genetic Blueprint of Diethofencarb Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of sensitivity to the fungicide diethofencarb. By examining the key genetic determinants and cellular pathways, we provide a comprehensive resource for researchers engaged in fungicide development, resistance monitoring, and the fundamental study of xenobiotic-target interactions. This document summarizes critical quantitative data, details essential experimental protocols, and visualizes the core molecular mechanisms.

Introduction to this compound and its Mode of Action

This compound is a carbamate fungicide renowned for its potent activity against a range of fungal pathogens, most notably Botrytis cinerea, the causative agent of gray mold. Its primary mode of action is the disruption of microtubule dynamics through binding to β-tubulin, a critical component of the cytoskeleton. This interaction inhibits mitosis and cell division, ultimately leading to fungal cell death. A key characteristic of this compound is its negative cross-resistance with benzimidazole fungicides, such as carbendazim (MBC). This phenomenon, where resistance to one compound confers sensitivity to another, forms the central theme of the genetic investigation into this compound sensitivity.

The Genetic Basis of this compound Sensitivity: The Role of the β-Tubulin Gene

The sensitivity of a fungal strain to this compound is predominantly determined by the amino acid sequence of the β-tubulin protein, which is encoded by the β-tubulin gene. Specific point mutations within this gene can dramatically alter the binding affinity of this compound and other fungicides, leading to a spectrum of sensitivity and resistance profiles.

Key Mutations in the β-Tubulin Gene

Mutations at specific codons within the β-tubulin gene have been identified as the primary drivers of this compound and benzimidazole sensitivity/resistance. The most extensively studied mutations occur at codons 198 and 200.

  • Codon 198: The amino acid at this position is a critical determinant of the negative cross-resistance between benzimidazoles and this compound.

    • Wild-Type (Glutamic Acid - E): Strains with glutamic acid at position 198 are typically sensitive to benzimidazoles and resistant to this compound.

    • Mutations to Alanine (A), Glycine (G), or Valine (V): A single nucleotide polymorphism leading to a change from glutamic acid to alanine (E198A), glycine (E198G), or valine (E198V) confers high resistance to benzimidazoles but, crucially, results in hypersensitivity to this compound.[1]

    • Mutation to Lysine (K): The E198K mutation can lead to dual resistance to both benzimidazoles and this compound, breaking the negative cross-resistance pattern.[2][3]

  • Codon 200: A mutation from phenylalanine to tyrosine (F200Y) has also been implicated in conferring resistance to both benzimidazoles and this compound.[2][3]

Dual Mutations and Altered Sensitivity

The presence of more than one mutation in the β-tubulin gene can lead to complex resistance phenotypes. For instance, dual mutations, such as E198A in combination with other mutations like M163I, F167Y, or F200S, can eliminate the negative cross-resistance, resulting in strains that are resistant to both classes of fungicides.[4]

Quantitative Analysis of this compound Sensitivity

The sensitivity of fungal isolates to this compound is quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits fungal growth by 50%. The following tables summarize key quantitative data from studies on Botrytis cinerea.

Table 1: EC50 Values for this compound in Botrytis cinerea
Isolate PhenotypeMean EC50 (µg/mL)Resistance Factor (RF)Reference
Sensitive (DieS)0.0271[5]
Resistant (DieR)24.94923.7[5]

Resistance Factor (RF) is calculated by dividing the EC50 of the resistant isolate by the mean EC50 of the sensitive isolates.

Table 2: Frequency of this compound and Carbendazim Resistant Botrytis cinerea Isolates from Strawberry Fields in Egypt (2019-2021)
YearThis compound Resistance (%)Carbendazim Resistance (%)Reference
201910.2991.91[5]
20206.6793.33[5]
20214.0096.00[5]
Table 3: β-Tubulin Genotypes and Corresponding Fungicide Sensitivity in Neurospora crassa
Strainβ-Tubulin GenotypeCarbendazim (MBC) SensitivityThis compound SensitivityReference
Wild-Type198ESensitiveResistant[1]
F914198GResistantSensitive[1]
FR511198G, 250FResistantResistant[6]
FR513198G, 165VResistantResistant[6]
FR421198G, 237AResistantResistant[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of this compound sensitivity.

Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the EC50 value of a fungicide for a specific fungal isolate.

1. Media and Fungicide Preparation:

  • Prepare Potato Dextrose Agar (PDA) medium.[5]
  • Prepare a stock solution of technical grade this compound (e.g., 10 mg/mL) in acetone.
  • Add appropriate volumes of the fungicide stock solution to molten PDA after autoclaving and cooling to approximately 50-55°C to achieve a range of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).[5] The concentration range should be adjusted based on the expected sensitivity of the isolates.
  • Pour the fungicide-amended PDA into sterile Petri dishes.

2. Inoculation:

  • Culture the fungal isolates on PDA for 5-7 days to obtain actively growing colonies.
  • Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the margin of the colony.
  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

3. Incubation and Data Collection:

  • Incubate the plates at 20-25°C in the dark for 3-5 days.
  • Measure the colony diameter in two perpendicular directions for each plate.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control (0 µg/mL).

4. Data Analysis:

  • Use probit analysis or linear regression of the percentage inhibition against the log of the fungicide concentration to calculate the EC50 value.

Molecular Analysis of the β-Tubulin Gene

This workflow describes the process of identifying mutations in the β-tubulin gene.

1. Fungal Culture and DNA Extraction:

  • Grow the fungal isolate in liquid potato dextrose broth (PDB) or on PDA overlaid with cellophane.
  • Harvest the mycelium by filtration.
  • Extract genomic DNA using a suitable method, such as the Cetyltrimethylammonium Bromide (CTAB) method.

2. PCR Amplification:

  • Amplify the target region of the β-tubulin gene using Polymerase Chain Reaction (PCR).
  • Use primers designed to flank the codons of interest (e.g., 198 and 200). For Botrytis cinerea, primers such as Bcbeta442F and Bcbeta442R can be used.
  • Perform PCR with a high-fidelity DNA polymerase.

3. Mutation Detection:

  • DNA Sequencing: The most definitive method is to sequence the PCR product directly (Sanger sequencing) or after cloning into a suitable vector. The resulting sequence is then compared to the wild-type sequence to identify any mutations.
  • PCR-RFLP (Restriction Fragment Length Polymorphism): If a mutation creates or abolishes a restriction enzyme recognition site, this method can be used for rapid screening. The PCR product is digested with the specific restriction enzyme, and the resulting fragment pattern is analyzed by gel electrophoresis.
  • Loop-Mediated Isothermal Amplification (LAMP): This is a rapid and specific method for detecting known point mutations under isothermal conditions, suitable for high-throughput screening.

Functional Verification of Mutations via Fungal Transformation

This protocol outline is for confirming that a specific mutation in the β-tubulin gene is responsible for the observed fungicide sensitivity phenotype.

1. Vector Construction and Site-Directed Mutagenesis:

  • Clone the wild-type β-tubulin gene into a fungal expression vector.
  • Introduce the desired point mutation (e.g., E198A) into the cloned gene using a site-directed mutagenesis kit.
  • Verify the mutation by DNA sequencing.

2. Fungal Transformation:

  • Introduce the vector carrying the mutated β-tubulin gene into a wild-type, this compound-resistant fungal strain.
  • A common method for fungal transformation is Agrobacterium tumefaciens-mediated transformation (ATMT). This involves co-cultivating the fungal protoplasts or conidia with A. tumefaciens carrying the T-DNA with the gene of interest and a selectable marker.
  • Alternatively, protoplast-polyethylene glycol (PEG)-mediated transformation can be used.

3. Selection and Phenotypic Analysis:

  • Select for transformants using a selectable marker (e.g., antibiotic resistance).
  • Confirm the integration of the mutated gene by PCR and Southern blotting.
  • Perform fungicide sensitivity assays on the confirmed transformants to determine if the introduced mutation has altered their sensitivity to this compound and benzimidazoles, as predicted.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.

Diethofencarb_MoA cluster_pathway Mechanism of Action and Resistance This compound This compound BetaTubulin β-Tubulin (Wild-Type: 198E) This compound->BetaTubulin Binds to MutatedBetaTubulin Mutated β-Tubulin (e.g., 198A/G/V) This compound->MutatedBetaTubulin Strongly Inhibits Microtubule Microtubule Assembly BetaTubulin->Microtubule Promotes Mitosis Mitosis & Cell Division Microtubule->Mitosis Essential for CellDeath Fungal Cell Death Benzimidazole Benzimidazole (e.g., Carbendazim) Benzimidazole->BetaTubulin Inhibits Benzimidazole->MutatedBetaTubulin No effect (Resistance) MutatedBetaTubulin->Microtubule Blocks

Caption: Molecular mechanism of this compound action and the basis of negative cross-resistance.

Experimental_Workflow FungalIsolate Fungal Isolate Collection SensitivityAssay Fungicide Sensitivity Assay (EC50 Determination) FungalIsolate->SensitivityAssay DNA_Extraction Genomic DNA Extraction FungalIsolate->DNA_Extraction PhenotypeGenotype Correlate Phenotype with Genotype SensitivityAssay->PhenotypeGenotype PCR PCR Amplification of β-Tubulin Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing MutationAnalysis Mutation Analysis Sequencing->MutationAnalysis MutationAnalysis->PhenotypeGenotype FunctionalVerification Functional Verification (Transformation) PhenotypeGenotype->FunctionalVerification Negative_Cross_Resistance WildType Wild-Type Strain (β-tubulin 198E) MBC_R_DFC_S MBC-Resistant, DFC-Sensitive Strain (β-tubulin 198A/G/V) WildType->MBC_R_DFC_S Selection with Benzimidazole (MBC) Dual_R Dual Resistant Strain (e.g., β-tubulin E198K/F200Y) WildType->Dual_R Selection with MBC + DFC mixture MBC_R_DFC_S->WildType Selection with This compound (DFC) MBC_R_DFC_S->Dual_R Further mutation & selection with DFC

References

An In-Depth Technical Guide on the Primary Biochemical Target of Diethofencarb in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethofencarb, a fungicide belonging to the N-phenylcarbamate class, is a crucial agent in the management of grey mold disease caused by the phytopathogenic fungus Botrytis cinerea. Its primary biochemical target is β-tubulin, a key component of microtubules. By binding to β-tubulin, this compound disrupts the assembly of microtubules, which are essential for various cellular processes, most notably mitosis. This disruption leads to the inhibition of fungal growth and proliferation. This technical guide provides a comprehensive overview of the interaction between this compound and its target in Botrytis cinerea, including quantitative efficacy data, detailed experimental methodologies, and a visualization of the proposed signaling pathway affected by this interaction.

Introduction

Botrytis cinerea is a necrotrophic fungus responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide. The control of this pathogen has heavily relied on the use of chemical fungicides. This compound has been an effective tool, particularly against strains of B. cinerea that have developed resistance to other fungicides, such as benzimidazoles, which also target β-tubulin but at a different binding site. This phenomenon, known as negatively correlated cross-resistance, has made this compound a valuable component in fungicide resistance management strategies. Understanding the precise mechanism of action of this compound at the molecular level is critical for optimizing its use and for the development of novel antifungal agents.

The Primary Biochemical Target: β-Tubulin

The fundamental target of this compound in Botrytis cinerea is the β-tubulin protein. Tubulin exists as a heterodimer of α- and β-tubulin subunits, which polymerize to form microtubules. These dynamic cytoskeletal structures are indispensable for a multitude of cellular functions, including:

  • Mitosis: Formation of the mitotic spindle for chromosome segregation.

  • Cell Shape and Motility: Maintaining cellular architecture and enabling movement.

  • Intracellular Transport: Serving as tracks for the movement of organelles and vesicles.

This compound acts by binding to the β-tubulin subunit, thereby interfering with the assembly of the tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to a cascade of events culminating in the inhibition of fungal growth.

Quantitative Data: Efficacy of this compound against Botrytis cinerea

The efficacy of this compound is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of fungal growth. The EC50 values can vary depending on the specific isolate of B. cinerea and the presence of resistance-conferring mutations in the β-tubulin gene.

Isolate TypeGenotype (β-tubulin mutation)Mean EC50 (µg/mL) of this compoundReference
Sensitive (Wild-Type)-0.027[1]
Resistant-24.94[1]
Benzimidazole-ResistantE198A0.34 ± 0.03[2]
Benzimidazole-ResistantE198V0.34 ± 0.03[2]
Benzimidazole-ResistantE198KResistant[2]
Benzimidazole-ResistantF200YResistant

Note: The resistance factor (RF) for this compound can be calculated by dividing the EC50 of a resistant isolate by the mean EC50 of sensitive isolates. For the resistant isolates in the table, the RF is approximately 924.[1]

Experimental Protocols

Fungicide Sensitivity Testing (Mycelial Growth Assay)

This protocol is used to determine the EC50 value of this compound against Botrytis cinerea.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Technical grade this compound (dissolved in acetone or methanol)

  • Sterile Petri dishes (90 mm)

  • Mycelial plugs (5 mm diameter) from the edge of an actively growing B. cinerea colony

  • Incubator (20-25°C)

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 50-55°C.

  • Fungicide Amendment: Add the stock solution of this compound to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of the solvent is consistent across all plates and does not inhibit fungal growth.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from a 3- to 5-day-old culture of B. cinerea at the center of each PDA plate.

  • Incubation: Incubate the plates in the dark at 20-25°C for 3 to 5 days, or until the mycelium on the control plate (without fungicide) has reached a significant diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [1 - (Diameter of treated colony - Diameter of plug) / (Diameter of control colony - Diameter of plug)] * 100

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. The EC50 value is the concentration that corresponds to 50% inhibition, determined by regression analysis.

In Vitro Tubulin Polymerization Assay (General Protocol)

Materials:

  • Purified B. cinerea tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • GTP (Guanosine triphosphate)

  • This compound solution at various concentrations

  • Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing the polymerization buffer, GTP, and purified tubulin.

  • Addition of Compound: Add different concentrations of this compound or a control solvent to the reaction mixtures.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) cuvette or microplate.

  • Monitoring Polymerization: Measure the increase in absorbance or fluorescence at 340 nm over time. The increase in signal corresponds to the formation of microtubules.

  • Data Analysis: Compare the polymerization curves in the presence of this compound to the control. Inhibition of polymerization will be observed as a decrease in the rate and extent of the signal increase. From this data, inhibition constants (Ki) could potentially be determined, although no such data for this compound with B. cinerea tubulin has been found in the reviewed literature.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The disruption of microtubule dynamics by this compound directly impacts mitosis. The following diagram illustrates a proposed signaling pathway leading to cell cycle arrest in Botrytis cinerea.

Diethofencarb_Pathway This compound This compound beta_tubulin β-Tubulin This compound->beta_tubulin Binds to microtubule_assembly Microtubule Assembly This compound->microtubule_assembly Inhibits beta_tubulin->microtubule_assembly Required for mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle Leads to microtubule_assembly->mitotic_spindle chromosome_segregation Chromosome Segregation mitotic_spindle->chromosome_segregation Essential for mitotic_spindle->chromosome_segregation mitosis Mitosis chromosome_segregation->mitosis Key step in chromosome_segregation->mitosis cell_cycle_arrest Cell Cycle Arrest mitosis->cell_cycle_arrest Failure leads to fungal_growth_inhibition Fungal Growth Inhibition mitosis->fungal_growth_inhibition Allows for cell_cycle_arrest->fungal_growth_inhibition Results in

Caption: Proposed pathway of this compound-induced cell cycle arrest in B. cinerea.

Experimental Workflow for Fungicide Resistance Analysis

The following diagram outlines the typical workflow for identifying and characterizing this compound resistance in Botrytis cinerea.

Resistance_Workflow start Isolate B. cinerea from infected plant tissue culture Culture on PDA medium start->culture sensitivity_test Fungicide Sensitivity Assay (EC50 determination) culture->sensitivity_test classify Classify as Sensitive or Resistant sensitivity_test->classify dna_extraction DNA Extraction from mycelia classify->dna_extraction correlation Correlate genotype with resistance phenotype classify->correlation pcr PCR Amplification of β-tubulin gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis to identify mutations sequencing->analysis analysis->correlation

Caption: Workflow for analyzing this compound resistance in B. cinerea.

Conclusion

This compound's primary biochemical target in Botrytis cinerea is unequivocally β-tubulin. Its inhibitory action on microtubule assembly disrupts mitosis, leading to cell cycle arrest and ultimately, the cessation of fungal growth. The quantitative data presented highlights the potency of this compound against sensitive strains and the significant resistance conferred by specific mutations in the β-tubulin gene. The detailed experimental protocols provide a foundation for further research into the mechanisms of action and resistance. The proposed signaling pathway offers a visual representation of the downstream consequences of this compound's interaction with its target. Further research is warranted to elucidate the precise binding kinetics (Ki values) of this compound to B. cinerea β-tubulin and to further detail the intricate signaling cascades affected by microtubule disruption. This knowledge will be invaluable for the development of more durable and effective strategies for the control of this economically important plant pathogen.

References

Toxicological Profile of Diethofencarb in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethofencarb is a carbamate fungicide widely used in agriculture to control a variety of fungal pathogens, particularly strains resistant to benzimidazole fungicides. Its mode of action involves the inhibition of mitosis and cell division through the disruption of β-tubulin assembly.[1] While effective against target fungi, the potential for adverse effects on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target organisms, including aquatic species, terrestrial invertebrates, and soil microorganisms. The information is compiled from a range of ecotoxicological studies and regulatory data.

Data Presentation

The following tables summarize the quantitative toxicological data for this compound across different non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms
SpeciesTest DurationEndpointConcentration (mg/L)ClassificationReference
Fish
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC50Data not availableModerately Toxic[1]
Cyprinus carpio (Common Carp)96 hoursLC50Data not availableModerately Toxic[1]
Invertebrates
Daphnia magna (Water Flea)48 hoursEC50 (Immobilisation)>40Not harmfulECHA
Daphnia magna (Water Flea)48 hoursNOEC (Immobilisation)>40Not harmfulECHA
Daphnia magna (Water Flea)21 daysNOEC (Reproduction)Data not availableModerately Toxic[1]
Algae
Pseudokirchneriella subcapitata72 hoursEC50 (Growth Inhibition)Data not availableModerately Toxic[1]

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration. Classification is based on general statements from available literature where specific values are not provided.

Table 2: Acute Toxicity of this compound to Terrestrial Organisms
SpeciesTest DurationEndpointValueClassificationReference
Birds
Avian speciesAcute OralLD50>2250 mg/kg bwPractically non-toxicPPDB
Bees
Apis mellifera (Honeybee)48 hoursLD50 (Oral)Data not availableModerately Toxic[1]
Apis mellifera (Honeybee)48 hoursLD50 (Contact)Data not availableModerately Toxic[1]
Earthworms
Eisenia fetida14 daysLC50>1000 mg/kg soilNot classifiedECHA
Eisenia fetida14 daysNOEC1000 mg/kg soil-ECHA

LD50: Lethal Dose for 50% of the test population. LC50: Lethal Concentration for 50% of the test population. NOEC: No Observed Effect Concentration. bw: body weight.

Table 3: Effects of this compound on Soil Microorganisms
ProcessEndpointResultReference
Carbon Mineralization (Respiration) InhibitionData not available
Nitrogen Transformation (Nitrification) InhibitionData not available

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of β-tubulin assembly, a crucial component of microtubules.[1] Microtubules are dynamic polymers essential for various cellular processes in eukaryotes, including mitosis, cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, this compound disrupts the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects.

G cluster_0 This compound Exposure cluster_1 Cellular Level cluster_2 Downstream Effects This compound This compound BetaTubulin β-Tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Assembly BetaTubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts ImpairedFunction Impaired Cellular Function (e.g., transport, motility) Microtubule->ImpairedFunction Affects CellDivision Cell Division Arrest MitoticSpindle->CellDivision Apoptosis Apoptosis (Programmed Cell Death) CellDivision->Apoptosis

Figure 1: Signaling pathway of this compound's toxic action.

In non-target organisms, this disruption of microtubule dynamics can lead to a range of toxicological endpoints. While the primary target is conserved across eukaryotes, selectivity may arise from differences in the β-tubulin binding sites or metabolic pathways. The downstream consequences of mitotic arrest can include impaired development, reduced reproduction, and, at higher concentrations, mortality.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Typically Oncorhynchus mykiss (Rainbow Trout) or Cyprinus carpio (Common Carp).

  • Test Design: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. A control group is maintained in water without the test substance.

  • Test Conditions: Temperature, pH, dissolved oxygen, and other water quality parameters are maintained within specified limits.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 is calculated using statistical methods.

G start Start acclimation Acclimate Fish to Test Conditions start->acclimation prepare Prepare Test Solutions (this compound concentrations + Control) acclimation->prepare expose Expose Fish for 96 hours prepare->expose observe Record Mortality and Sublethal Effects at 24, 48, 72, 96h expose->observe calculate Calculate 96h LC50 observe->calculate end End calculate->end

Figure 2: Workflow for the Fish Acute Toxicity Test (OECD 203).

Daphnia sp. , Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the concentration of a substance that immobilizes 50% of the Daphnia (EC50) after a 48-hour exposure.

  • Test Organism: Daphnia magna.

  • Test Design: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance.

  • Test Conditions: The test is conducted in a static system under controlled temperature and lighting conditions.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 for immobilization is calculated.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test evaluates the effects of a substance on the reproductive output of Daphnia magna over a 21-day period.

  • Test Organism: Daphnia magna.

  • Test Design: Female daphnids are exposed to a range of concentrations of the test substance through several generations.

  • Test Conditions: Semi-static or flow-through systems are used to maintain test concentrations.

  • Observations: Survival of parent animals and the number of live offspring produced are recorded daily.

  • Endpoint: The No Observed Effect Concentration (NOEC) for reproduction is determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of algae over a 72-hour period.

  • Test Organism: Commonly Pseudokirchneriella subcapitata.

  • Test Design: Exponentially growing algal cultures are exposed to various concentrations of the test substance.

  • Test Conditions: The test is conducted in batch cultures under constant illumination and temperature.

  • Observations: Algal growth (cell concentration) is measured at 24, 48, and 72 hours.

  • Endpoint: The 72-hour EC50 for growth inhibition is calculated.

Terrestrial Toxicity Testing

Earthworm, Acute Toxicity Test (based on OECD Guideline 207)

This test determines the acute toxicity (LC50) of a substance to earthworms in artificial soil.

  • Test Organism: Eisenia fetida.

  • Test Design: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate.

  • Test Conditions: The test is conducted over 14 days under controlled temperature and light conditions.

  • Observations: Mortality and sublethal effects (e.g., changes in behavior and weight) are assessed at day 7 and day 14.

  • Endpoint: The 14-day LC50 is determined.

G start Start prepare_soil Prepare Artificial Soil with This compound Concentrations start->prepare_soil introduce_worms Introduce Adult Earthworms prepare_soil->introduce_worms incubate Incubate for 14 days introduce_worms->incubate assess_7 Assess Mortality and Sublethal Effects at Day 7 incubate->assess_7 assess_14 Assess Mortality and Sublethal Effects at Day 14 assess_7->assess_14 calculate Calculate 14-day LC50 assess_14->calculate end End calculate->end

Figure 3: Workflow for the Earthworm Acute Toxicity Test (OECD 207).

Earthworm Reproduction Test (based on OECD Guideline 222)

This chronic test evaluates the effects of a substance on the reproductive success of earthworms.

  • Test Organism: Eisenia fetida.

  • Test Design: Adult earthworms are exposed to the test substance in artificial soil for 28 days, after which they are removed, and the soil is incubated for another 28 days to allow for cocoon hatching.

  • Observations: Adult mortality, changes in biomass, and the number of offspring (juveniles) are recorded.

  • Endpoint: The No Observed Effect Concentration (NOEC) for reproduction is determined.

Soil Microorganism Toxicity Testing

Soil Microorganisms: Carbon Transformation Test (based on OECD Guideline 217)

This test assesses the long-term effects of a substance on the carbon mineralization activity of soil microorganisms.

  • Methodology: Soil samples are treated with the test substance and amended with a carbon source (e.g., glucose). The rate of carbon dioxide evolution is measured over a period of 28 days or more and compared to an untreated control.

  • Endpoint: The percentage inhibition of CO2 production is calculated.

Soil Microorganisms: Nitrogen Transformation Test (based on OECD Guideline 216)

This test evaluates the long-term effects of a substance on the nitrogen transformation (nitrification) activity of soil microorganisms.

  • Methodology: Soil samples are treated with the test substance and an ammonium-based nitrogen source. The concentrations of ammonium and nitrate are measured over a period of 28 days or more.

  • Endpoint: The percentage inhibition of nitrate formation is calculated.

Conclusion

The available data indicates that this compound presents a varied toxicological profile to non-target organisms. While it exhibits low acute toxicity to birds and earthworms, it is classified as moderately toxic to aquatic organisms and honeybees. The primary mechanism of toxicity, the inhibition of β-tubulin assembly, is a well-established mode of action for this class of fungicides. However, a significant data gap exists for specific quantitative toxicity values for fish and algae, as well as for the effects on soil microbial processes. Further research focusing on these areas would provide a more complete and robust environmental risk assessment for this compound. The standardized OECD guidelines provide a solid framework for conducting such studies to generate reliable and comparable data.

References

Diethofencarb's Systemic Movement in Plants: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethofencarb is a carbamate fungicide recognized for its systemic properties, enabling it to be absorbed and translocated within a plant, offering both protective and curative action against target pathogens. Its primary mode of action is the inhibition of mitosis and cell division through the disruption of beta-tubulin assembly. While classified as a systemic fungicide, the extent and efficiency of this compound's translocation can be influenced by the plant species and environmental conditions. This guide provides a technical overview of the available data on this compound's systemic movement, its metabolic fate in plants, and generalized experimental protocols for its study.

Systemic Properties and Translocation

This compound exhibits systemic behavior, meaning it can be absorbed by one part of the plant and moved to other tissues. The United States Environmental Protection Agency has noted that this compound is readily absorbed through both the leaves and roots and subsequently translocated throughout the plant. This suggests the potential for both acropetal (upward in the xylem) and basipetal (downward in the phloem) movement, a characteristic of amphimobile systemic compounds.

However, the degree of translocation of the parent this compound molecule may vary. A study on grapes indicated that this compound was "scarcely translocated to the untreated portion" of the plant, with the majority of the residue in untreated parts being metabolites. This highlights that while the fungicidal activity is distributed, the parent compound may be metabolized relatively quickly after uptake.

Quantitative Data on this compound Translocation

Detailed quantitative data on the distribution of this compound in various plant tissues from publicly available literature is limited. The following tables are illustrative examples based on typical data presentation for systemic pesticide studies and do not represent actual experimental results for this compound.

Table 1: Illustrative Distribution of ¹⁴C-Diethofencarb in a Model Plant Species Following Foliar Application

Time After ApplicationApplied Leaf (% of Applied Radioactivity)Stem (% of Applied Radioactivity)Roots (% of Applied Radioactivity)Other Leaves (% of Applied Radioactivity)
24 hours85.25.31.13.5
72 hours78.98.12.55.8
168 hours65.412.64.39.1

Table 2: Illustrative Distribution of ¹⁴C-Diethofencarb in a Model Plant Species Following Root Application

Time After ApplicationRoots (% of Applied Radioactivity)Stem (% of Applied Radioactivity)Lower Leaves (% of Applied Radioactivity)Upper Leaves (% of Applied Radioactivity)
24 hours70.115.28.93.7
72 hours58.320.712.46.5
168 hours45.925.115.810.3

Metabolism of this compound in Plants

Once absorbed, this compound undergoes metabolism within the plant. A key metabolic pathway observed in grapes involves the O-deethylation of the 4-position of the phenyl ring, forming a phenolic derivative. This metabolite can then be conjugated with glucose or thiolactic acid. Further metabolism of the thiolactic acid conjugate can lead to the formation of different glucose conjugates. Despite this metabolism, studies indicate that the unchanged parent this compound can still represent a major portion of the residue.

Experimental Protocols for Studying this compound Translocation

The following is a generalized protocol for a radiotracer study to quantify the systemic movement of this compound in plants.

Objective

To determine the rate and extent of uptake, translocation, and distribution of ¹⁴C-labeled this compound in a selected plant species following both foliar and root application.

Materials
  • ¹⁴C-labeled this compound (phenyl ring labeled) of known specific activity

  • Test plant species (e.g., wheat, tomato, or a model plant like Arabidopsis thaliana) grown under controlled environmental conditions

  • Formulation blank (without this compound)

  • Micropipettes

  • Liquid scintillation counter and scintillation cocktail

  • Biological sample oxidizer

  • High-performance liquid chromatography (HPLC) system

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Controlled environment growth chamber

Methodology
  • Plant Cultivation: Grow healthy, uniform plants in a hydroponic or soil medium in a controlled environment growth chamber.

  • Application of ¹⁴C-Diethofencarb:

    • Foliar Application: Apply a precise amount of ¹⁴C-diethofencarb solution to a specific leaf (the "treated leaf") of each plant.

    • Root Application: Introduce a known concentration of ¹⁴C-diethofencarb into the hydroponic solution or as a soil drench.

  • Sampling: Harvest plants at predetermined time intervals (e.g., 6, 24, 72, and 168 hours) after application.

  • Sample Sectioning: Dissect each plant into its constituent parts: treated leaf (for foliar application), other leaves, stem, and roots.

  • Radioactivity Measurement:

    • Homogenize each plant section.

    • Aliquots of the homogenate are analyzed for total ¹⁴C content using a biological sample oxidizer followed by liquid scintillation counting.

  • Metabolite Profiling:

    • Extract the remaining homogenate with an appropriate solvent.

    • Analyze the extracts using HPLC with a radioactivity detector to separate and quantify the parent this compound and its metabolites.

  • Data Analysis: Calculate the percentage of applied radioactivity in each plant part at each time point to determine the extent and rate of translocation.

Visualizations

Signaling Pathways and Experimental Workflows

Systemic_Movement cluster_uptake Uptake cluster_translocation Translocation cluster_distribution Distribution Root_Uptake Root Absorption Xylem Xylem (Acropetal) Root_Uptake->Xylem to shoot Foliar_Uptake Foliar Absorption Phloem Phloem (Basipetal) Foliar_Uptake->Phloem to source/sink Stem Stem Xylem->Stem Leaves Leaves Xylem->Leaves New_Growth New Growth Xylem->New_Growth Phloem->Root_Uptake re-translocation Fruit Fruit Phloem->Fruit

Caption: Generalized pathways of systemic fungicide movement in a plant.

Experimental_Workflow Start Plant Cultivation Application ¹⁴C-Diethofencarb Application (Foliar or Root) Start->Application Harvesting Time-course Harvesting Application->Harvesting Sectioning Plant Sectioning (Roots, Stem, Leaves) Harvesting->Sectioning Homogenization Homogenization Sectioning->Homogenization Extraction Solvent Extraction Homogenization->Extraction LSC Liquid Scintillation Counting (Total ¹⁴C) Homogenization->LSC HPLC HPLC Analysis (Metabolite Profiling) Extraction->HPLC Data_Analysis Data Analysis & Interpretation LSC->Data_Analysis HPLC->Data_Analysis

Methodological & Application

Application Note: Determination of Diethofencarb Residue in Grapes by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of Diethofencarb residues in grape samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, ensuring high recovery and removal of matrix interferences. This method is suitable for routine monitoring of this compound residues in grapes to ensure compliance with regulatory limits.

Introduction

This compound is a carbamate fungicide widely used in agriculture to control a variety of fungal diseases on fruits and vegetables, including grapes.[1] Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various commodities.[2][3][4] Therefore, sensitive and validated analytical methods are crucial for the routine monitoring of this compound residues in grapes to ensure food safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pesticide residues due to its selectivity, sensitivity, and robustness. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in grapes using a modified QuEChERS method followed by HPLC-UV analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

  • Standards: this compound analytical standard (≥98% purity).

  • Grape Samples: Fresh or frozen grapes, free of this compound for recovery studies.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Homogenizer/blender.

  • Centrifuge capable of at least 4000 rpm.

  • Vortex mixer.

  • Syringe filters (0.22 µm PTFE).

  • Analytical balance.

  • Standard laboratory glassware.

Sample Preparation (Modified QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative grape sample into a blender and homogenize until a uniform slurry is obtained.

  • Extraction:

    • Transfer the 10 g of homogenized grape sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

HPLC-UV Analysis
  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 243 nm

  • Run Time: 10 minutes

Method Validation

The analytical method should be validated according to standard guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

  • Linearity: A calibration curve should be prepared using matrix-matched standards at a minimum of five concentration levels. A correlation coefficient (R²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ should be the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Accuracy (Recovery): Recovery studies should be performed by spiking blank grape samples at different concentration levels. Acceptable recovery is typically within 70-120%.

  • Precision (Repeatability): The relative standard deviation (RSD) for replicate analyses of spiked samples should be ≤ 20%.

Data Presentation

Table 1: Typical Performance Characteristics of the HPLC Method for this compound Analysis in Grapes

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Quantitation (LOQ)0.01 mg/kg
Limit of Detection (LOD)0.003 mg/kg
Mean Recovery (%)85 - 105%
Precision (RSD, %)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Grape Sample Collection Homogenization Homogenization (10g) SampleCollection->Homogenization Extraction Extraction with Acetonitrile, MgSO4, and NaCl Homogenization->Extraction Centrifugation1 Centrifugation (4000 rpm, 5 min) Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation (10000 rpm, 2 min) dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

Caption: Experimental workflow for this compound residue analysis in grapes.

quechers_logic Start Homogenized Grape Sample Step1 Add Acetonitrile (Extraction of this compound) Start->Step1 Step2 Add MgSO4 and NaCl (Induce phase separation and remove water) Step1->Step2 Step3 Vortex and Centrifuge (Separate layers) Step2->Step3 Supernatant Acetonitrile Supernatant (Contains this compound and co-extractives) Step3->Supernatant Step4 dSPE with PSA, C18, and MgSO4 (Remove sugars, fatty acids, pigments, and residual water) Supernatant->Step4 Final_Extract Clean Extract for HPLC Analysis Step4->Final_Extract

Caption: Logical steps of the QuEChERS sample preparation method.

Conclusion

The described HPLC-UV method provides a reliable and effective means for the determination of this compound residues in grapes. The modified QuEChERS sample preparation protocol is efficient in extracting the analyte and removing matrix interferences, leading to accurate and precise quantification. This application note serves as a comprehensive guide for researchers and analytical laboratories involved in food safety and pesticide residue monitoring.

References

Application Notes and Protocols for Diethofencarb Sensitivity Testing in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethofencarb is a carbamate fungicide effective against a range of fungal pathogens, most notably Botrytis cinerea, the causative agent of gray mold. Its unique mode of action involves the disruption of microtubule assembly, a critical process for fungal cell division and growth.[1] This document provides detailed application notes and protocols for establishing a robust bioassay to determine the sensitivity of fungal isolates to this compound. Understanding the sensitivity of fungal populations is crucial for effective disease management, resistance monitoring, and the development of novel antifungal agents.

The protocols outlined below describe two primary methods for determining this compound sensitivity: the agar dilution method and the broth microdilution method. These methods allow for the calculation of the Effective Concentration 50 (EC50), which is the concentration of a fungicide that inhibits 50% of fungal growth.[2]

Principle of the Bioassay

The bioassays described herein are based on the principle of measuring the inhibition of fungal mycelial growth in the presence of varying concentrations of this compound. By comparing the growth of the fungus on a medium containing the fungicide to its growth on a fungicide-free control medium, a dose-response curve can be generated. From this curve, the EC50 value is determined, providing a quantitative measure of the fungus's sensitivity to this compound.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound belongs to the N-phenylcarbamate class of fungicides.[3] Its mode of action is the inhibition of mitosis and cell division through interference with β-tubulin assembly.[1] Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, including chromosome segregation during mitosis and intracellular transport. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[4][5]

This compound binds to β-tubulin, disrupting the normal process of microtubule polymerization and leading to abnormal cell division and ultimately, inhibition of fungal growth.[3][6] Interestingly, resistance to benzimidazole fungicides, which also target β-tubulin, can lead to increased sensitivity to this compound. This phenomenon is known as negatively correlated cross-resistance and is often associated with specific mutations in the β-tubulin gene, such as at codon 198.[3][7]

G This compound's Mode of Action on Fungal Microtubule Assembly cluster_0 Microtubule Dynamics cluster_1 Fungicide Intervention Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_Dimers->Polymerization Assembly Microtubule Microtubule Protofilament Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Disassembly This compound This compound Beta_Tubulin β-Tubulin Subunit This compound->Beta_Tubulin Binds to Benzimidazoles Benzimidazoles (e.g., Carbendazim) Benzimidazoles->Beta_Tubulin Binds to Beta_Tubulin->Polymerization Inhibits Assembly

Fig. 1: this compound's interference with microtubule polymerization.

Data Presentation

The following tables summarize typical EC50 values for this compound against sensitive and resistant isolates of Botrytis cinerea. These values are indicative and may vary depending on the specific fungal isolates and experimental conditions.

Table 1: this compound EC50 Values for Botrytis cinerea (Agar Dilution Method)

Fungal Isolate TypeNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Sensitive (DieS)170.0270.0084 - 0.0523[8]
Resistant (DieR)1124.9417.11 - 47.61[8]
Benzimidazole-Resistant (E198A/V mutations)Not Specified0.34Not Specified[2]

Table 2: Fungicide Concentration Ranges for Botrytis cinerea Sensitivity Testing

FungicideConcentration Range for Sensitive Isolates (µg/mL)Concentration Range for Resistant Isolates (µg/mL)Reference
This compound0, 0.005, 0.01, 0.05, 0.1, 0.50, 5, 25, 50, 75, 100[8]

Experimental Protocols

Protocol 1: Agar Dilution Method

This method involves the preparation of agar plates containing serial dilutions of this compound, followed by the inoculation of fungal isolates and measurement of mycelial growth inhibition.

Materials:

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound (e.g., 95.3% active ingredient)

  • Acetone (for stock solution)

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Parafilm

  • Incubator (20-24°C)

  • Fungal isolates of interest (e.g., Botrytis cinerea)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve technical grade this compound in acetone to prepare a stock solution of 10 mg/mL.

    • Store the stock solution in a dark, sealed container at 4°C.

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA medium and cool it to 50-55°C in a water bath.

    • Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (refer to Table 2). For the control plates, add an equivalent volume of acetone without the fungicide.

    • Thoroughly mix the amended PDA and pour approximately 20 mL into each sterile Petri dish.

    • Allow the plates to solidify at room temperature.

  • Inoculum Preparation:

    • Culture the fungal isolates on PDA plates for 4-7 days at 20-24°C, or until the colony reaches a suitable size.

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the fungal colony.

  • Inoculation and Incubation:

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

    • Seal the plates with Parafilm.

    • Incubate the plates at 20-24°C in the dark for 3-5 days, or until the fungal growth on the control plate has reached a diameter of 60-70 mm.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate and calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.

    • Use statistical software (e.g., GraphPad Prism, DPS) to perform a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations to determine the EC50 value.

Protocol 2: Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is a high-throughput alternative to the agar dilution method and is performed in 96-well microtiter plates. It determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the fungicide that prevents visible growth.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Potato Dextrose Broth (PDB) or Yeast extract-Bactopeptone-Agar (YBA) medium can also be used.

  • This compound stock solution (as in Protocol 1).

  • Sterile 96-well flat-bottom microtiter plates.

  • Sterile distilled water or saline.

  • Spectrophotometer or microplate reader (optional, for quantitative reading).

  • Hemocytometer or other cell counting device.

  • Fungal isolates of interest.

Procedure:

  • Preparation of Inoculum (Conidial Suspension):

    • Grow the fungal isolate on PDA plates for 7-14 days at 20-24°C under light to induce sporulation.

    • Flood the plate with a small volume of sterile saline or water containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the conidial suspension concentration to 1-5 x 10^6 conidia/mL using a hemocytometer.

    • Further dilute this suspension in the test medium to achieve a final inoculum concentration of 0.4-5 x 10^4 conidia/mL in the microtiter plate wells.

  • Preparation of Fungicide Dilutions in Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of the 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

    • This will result in 100 µL of varying fungicide concentrations in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well.

    • Include a growth control well (no fungicide) and a sterility control well (no inoculum).

    • Seal the plate or use a lid to prevent evaporation.

    • Incubate the plate at 20-24°C for 48-72 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (or significant inhibition compared to the growth control).

    • Results can be read visually or with a microplate reader at a suitable wavelength (e.g., 530 nm) to determine the percentage of growth inhibition for EC50 calculation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for conducting a this compound sensitivity bioassay.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Fungal_Culture 1. Fungal Isolate Culture (e.g., Botrytis cinerea on PDA) Inoculum_Prep 3. Prepare Inoculum (Mycelial Plugs or Conidial Suspension) Fungal_Culture->Inoculum_Prep Fungicide_Stock 2. Prepare this compound Stock Solution Media_Prep 4. Prepare Fungicide-Amended Media (Agar or Broth Dilutions) Fungicide_Stock->Media_Prep Inoculation 5. Inoculate Media with Fungal Isolate Inoculum_Prep->Inoculation Media_Prep->Inoculation Incubation 6. Incubate under Controlled Conditions Inoculation->Incubation Data_Collection 7. Measure Fungal Growth (Colony Diameter or Absorbance) Incubation->Data_Collection Inhibition_Calc 8. Calculate Percent Growth Inhibition Data_Collection->Inhibition_Calc EC50_Calc 9. Determine EC50 Value (Probit/Logistic Regression) Inhibition_Calc->EC50_Calc

Fig. 2: General workflow for this compound sensitivity testing.

References

Application of Diethofencarb in Integrated Pest Management Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethofencarb is a systemic carbamate fungicide renowned for its targeted efficacy against Botrytis cinerea, the causative agent of gray mold, a devastating disease affecting a wide range of fruits and vegetables. A key feature of this compound is its specific activity against benzimidazole-resistant strains of Botrytis spp., making it a valuable tool in resistance management strategies within Integrated Pest Management (IPM) programs. This document provides detailed application notes, experimental protocols, and efficacy data to guide research and development professionals in the utilization of this compound.

Mechanism of Action

This compound disrupts fungal cell division by inhibiting the assembly of β-tubulin, a critical component of microtubules. This interference with microtubule formation arrests mitosis in the germ tubes of fungal spores, thereby preventing further growth and infection. Notably, this compound exhibits negative cross-resistance with benzimidazole fungicides like carbendazim. This phenomenon arises because mutations in the β-tubulin gene that confer resistance to benzimidazoles can simultaneously increase sensitivity to this compound. For instance, mutations at amino acid position 198 of the β-tubulin protein in B. cinerea, such as E198A and E198V, which lead to carbendazim resistance, render the fungus highly susceptible to this compound.[1]

Resistance Management

The negative cross-resistance between this compound and benzimidazole fungicides is a cornerstone of its application in IPM. To mitigate the development of resistance to either fungicide, they are often used in mixtures or rotation. This strategy ensures that fungal strains resistant to one active ingredient are controlled by the other. However, the emergence of dual-resistance in some isolates necessitates careful monitoring of fungal populations to ensure the continued efficacy of this approach.[2][3]

Quantitative Data Summary

The efficacy of this compound, alone and in comparison with other fungicides, against sensitive and resistant isolates of Botrytis cinerea has been quantified in numerous studies. The following tables summarize key data points, primarily focusing on the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth.

Table 1: Efficacy of this compound against Botrytis cinerea Isolates with Varying Sensitivity to Carbendazim

Botrytis cinerea Isolate TypeMutation in β-tubulinMean EC50 of this compound (mg/L)Reference
Sensitive (to Carbendazim)Wild Type42.24 ± 9.92[1]
Resistant (to Carbendazim)E198A0.34 ± 0.03[1]
Resistant (to Carbendazim)E198V2.61 ± 0.16[1]
Resistant (to Carbendazim)E198K32.87 ± 5.38[1]

Table 2: Comparative Efficacy (EC50 in µg/ml) of Fungicides against Sensitive and Resistant Botrytis cinerea Isolates from Strawberry

FungicideSensitive Isolates (Mean EC50)Resistant Isolates (Mean EC50)Reference
This compound0.02724.94[2][3]
Carbendazim0.021141.06[2][3]
Iprodione0.05480.7161[2][3]

Experimental Protocols

Protocol for Fungicide Sensitivity Testing: Mycelial Growth Inhibition Assay

This protocol details the determination of the EC50 value of this compound against Botrytis cinerea isolates.

a. Materials:

  • Pure cultures of Botrytis cinerea isolates

  • Potato Dextrose Agar (PDA) medium

  • Technical grade this compound (and other fungicides for comparison)

  • Acetone (or other suitable solvent)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator set at 22 ± 2 °C

  • Calipers for measurement

b. Procedure:

  • Preparation of Fungicide Stock Solutions: Dissolve technical grade this compound in acetone to a stock concentration of 100 mg/mL.[4] Prepare serial dilutions as required.

  • Preparation of Fungicide-Amended Media: Autoclave PDA medium and cool to 50-55°C. Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 5, 25, 50, 75, and 100 µg/ml).[4] Pour the amended PDA into sterile petri dishes.

  • Inoculation: From the margin of an actively growing B. cinerea culture on PDA, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates in the dark at 22 ± 2 °C.[5]

  • Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelial growth in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Protocol for Field Efficacy Trial against Grape Gray Mold

This protocol outlines a randomized complete block design for evaluating the efficacy of this compound in a vineyard setting.

a. Experimental Design:

  • Location: A vineyard with a history of Botrytis cinerea infection.

  • Design: Randomized Complete Block Design (RCBD) with 4-5 replicates.[6]

  • Plot Size: Each plot consists of 2-3 adjacent vines.[6]

  • Treatments:

    • Untreated Control

    • This compound at the recommended application rate

    • This compound in a mixture with Carbendazim

    • Other standard or experimental fungicides for comparison

b. Application of Treatments:

  • Timing: Apply fungicides at critical stages for gray mold development, such as full bloom and 10 days after full bloom.[1]

  • Equipment: Use a calibrated backpack sprayer or a commercial sprayer to ensure thorough coverage of the grape clusters.

  • Frequency: Follow a predetermined spray schedule, for example, applications every 10-14 days, depending on disease pressure and weather conditions.[7]

c. Disease Assessment:

  • Timing: Evaluate disease incidence and severity at harvest.

  • Method: Randomly select a predetermined number of clusters (e.g., 25) from the central vines of each plot.

  • Disease Incidence: Calculate as the percentage of clusters showing any gray mold symptoms.

  • Disease Severity: Estimate the percentage of the surface area of each cluster affected by gray mold. Average the severity ratings for all assessed clusters per plot.

d. Data Analysis:

  • Analyze the disease incidence and severity data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different treatments.

Protocol for Monitoring this compound Resistance in Botrytis cinerea Populations

This protocol is for assessing the frequency of this compound-resistant isolates in a given area.

a. Sample Collection:

  • Collect samples of infected plant material (e.g., fruits, leaves, flowers) from various locations within the target area.

  • Isolate Botrytis cinerea from the collected samples by plating small pieces of infected tissue onto a selective medium or PDA.

  • Purify the fungal isolates through single-spore isolation.

b. Resistance Phenotyping:

  • Discriminatory Dose Assay: Prepare PDA plates amended with a discriminatory concentration of this compound (e.g., 5 µg/ml).[4] This concentration should be sufficient to inhibit the growth of sensitive isolates but allow the growth of resistant ones.

  • Inoculate the center of each plate with a mycelial plug of a B. cinerea isolate.

  • Incubate the plates at 22 ± 2 °C for 3-5 days.

  • Classify isolates as resistant if they show mycelial growth on the discriminatory dose plates, and sensitive if there is no growth.

  • EC50 Determination: For a subset of isolates, determine the EC50 values using the mycelial growth inhibition assay described in Protocol 1 to quantify the level of resistance.

c. Data Analysis:

  • Calculate the resistance frequency as the percentage of isolates classified as resistant out of the total number of isolates tested.

Visualizations

G cluster_0 This compound Action This compound This compound BetaTubulin β-tubulin This compound->BetaTubulin Binds to Microtubule Microtubule Assembly BetaTubulin->Microtubule Inhibits Mitosis Mitosis Microtubule->Mitosis Disrupts CellDivision Cell Division Mitosis->CellDivision Arrests FungalGrowth Fungal Growth CellDivision->FungalGrowth Prevents

Caption: Signaling pathway of this compound's mechanism of action.

G cluster_1 Fungicide Sensitivity Assay Workflow Start Start: Isolate B. cinerea PrepMedia Prepare Fungicide- Amended PDA Start->PrepMedia Inoculate Inoculate Plates with Mycelial Plugs PrepMedia->Inoculate Incubate Incubate at 22°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineEC50 Determine EC50 Calculate->DetermineEC50 End End: Sensitivity Profile DetermineEC50->End

Caption: Experimental workflow for fungicide sensitivity testing.

G cluster_2 Resistance Management Logic Carbendazim Carbendazim Application Carb_Resistant Selection for Carbendazim- Resistant Strains (e.g., E198A) Carbendazim->Carb_Resistant Mixture Application of Carbendazim + This compound Mixture Carbendazim->Mixture This compound This compound Application This compound->Mixture Dietho_Sensitive Carbendazim-Resistant Strains are Sensitive to this compound Carb_Resistant->Dietho_Sensitive Negative Cross-Resistance Dietho_Sensitive->this compound Controlled by Control Effective Control of B. cinerea Population Mixture->Control

Caption: Logical relationship in resistance management.

References

Application Notes and Protocols for the Extraction of Diethofencarb from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethofencarb is a carbamate fungicide widely used in agriculture to protect crops from various fungal diseases.[1][2] Its presence in plant-derived products is a significant concern for food safety and human health, necessitating reliable and efficient analytical methods for its detection and quantification. This document provides a detailed protocol for the extraction of this compound from various plant tissues, primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The QuEChERS method has become a standard for pesticide residue analysis in food and agricultural samples due to its simplicity, speed, and effectiveness.[3][4]

Principle of the Method

The protocol involves a two-stage process:

  • Extraction: The plant sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of high-purity salts.[5] Acetonitrile is effective in extracting a wide range of pesticides, including this compound, while the salts help to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents in a process known as dispersive solid-phase extraction (dSPE).[4][5] This step is crucial for removing interfering matrix components such as pigments, sugars, and lipids, which could otherwise affect the accuracy and precision of the subsequent analysis.[5] The choice of sorbents depends on the nature of the plant matrix.

Following extraction and cleanup, the final extract is typically analyzed by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound in various plant tissues. It is important to note that while some data is specific to this compound, other values are representative of carbamate fungicides analyzed using similar methodologies, providing a general indication of expected performance.

Plant MatrixAnalytical MethodAnalyteRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Fresh Fruits & VegetablesLCThis compound--0.01 mg/kg[6]
TomatoHPLCThis compound85.3 - 95.0%--[7]
Ginseng (Fresh)Not SpecifiedThis compound--0.074 - 0.460 mg/kg (residue)[8]
Ginseng (Dried)Not SpecifiedThis compound--0.292 - 0.720 mg/kg (residue)[8]
Ginseng (Red)Not SpecifiedThis compound--0.208 - 0.557 mg/kg (residue)[8]
CottonHPLCThis compound80.9 - 104.6%-0.1 mg/kg[9]
Cotton SeedsHPLCThis compound80.9 - 104.6%-0.1 mg/kg[9]
Fruits & Vegetables (General)HPLC-DADDithiocarbamates>78%0.01 - 0.3 mg/kg0.02 - 0.5 mg/kg[5]
Cabbage, Chives, Pear, Wheat Flour, Soybean OilUPLC-MS/MSAcidic Herbicides69.8 - 120%0.0001 - 0.008 mg/kg-[3]

Note: The limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrumentation and matrix effects.

Experimental Protocol: QuEChERS Method for this compound Extraction

This protocol is a generalized version of the QuEChERS method and may require optimization for specific plant matrices.

1. Sample Preparation

  • For high-water content samples (e.g., fruits, vegetables): Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender.

  • For low-water content or dry samples (e.g., cereals, dried herbs): Homogenize the sample and add an appropriate amount of deionized water to achieve a total water content of approximately 80-90% before extraction.

2. Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate salt mixture. A common formulation (EN 15662) consists of:

    • 4 g anhydrous magnesium sulfate (MgSO₄)

    • 1 g sodium chloride (NaCl)

    • 1 g trisodium citrate dihydrate

    • 0.5 g disodium citrate sesquihydrate

  • Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the dSPE sorbent mixture. The choice of sorbents depends on the sample matrix:

    • For general fruits and vegetables: 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA).

    • For samples with high pigment content (e.g., spinach, leafy greens): 150 mg anhydrous MgSO₄, 25 mg PSA, and 7.5 mg Graphitized Carbon Black (GCB).

    • For samples with high fat content (e.g., avocado, nuts): 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18 sorbent.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., >5000 x g) for 2 minutes.

  • The supernatant is the final extract.

4. Analysis

  • Transfer an aliquot of the final extract into an autosampler vial.

  • If necessary, add a suitable analyte protectant for GC analysis or acidify with formic acid for better peak shape in LC analysis.

  • Inject the sample into the GC-MS or LC-MS/MS system for analysis.

Experimental Workflow Diagram

Diethofencarb_Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Start Plant Tissue Sample Homogenize Homogenize Sample Start->Homogenize Weigh Weigh 10g Homogenized Sample Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 x g, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add dSPE Sorbents (MgSO4, PSA, +/- GCB/C18) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (>5000 x g, 2 min) Vortex->Centrifuge2 Final_Extract Final Extract (Supernatant) Centrifuge2->Final_Extract Analysis GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: Workflow for this compound extraction from plant tissues using the QuEChERS method.

Signaling Pathway Diagram (Metabolism of this compound in Grapes)

While not a signaling pathway in the traditional sense, the metabolic fate of this compound in plants involves a series of biotransformation steps. The following diagram illustrates the known metabolic pathway of this compound in grapes.[10]

Diethofencarb_Metabolism This compound This compound Deethylation O-deethylation This compound->Deethylation Phenolic_Derivative Isopropyl 3-ethoxy-4- hydroxycarbanilate Deethylation->Phenolic_Derivative Glucose_Conjugation Conjugation with Glucose Phenolic_Derivative->Glucose_Conjugation Thiolactic_Acid_Conjugation Conjugation with Thiolactic Acid Phenolic_Derivative->Thiolactic_Acid_Conjugation Glucose_Conjugate Glucose Conjugate Glucose_Conjugation->Glucose_Conjugate Thiolactic_Acid_Conjugate Thiolactic Acid Conjugate Thiolactic_Acid_Conjugation->Thiolactic_Acid_Conjugate Further_Metabolism Further Metabolism Thiolactic_Acid_Conjugate->Further_Metabolism Final_Metabolites Glucose Conjugates of Thiolactic Acid Derivative Further_Metabolism->Final_Metabolites

Caption: Metabolic pathway of this compound in grapes.

References

Application Notes and Protocols for the Quantitative Analysis of Diethofencarb in Formulated Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethofencarb is a carbamate fungicide effective against a variety of fungal pathogens, particularly strains resistant to benzimidazole fungicides.[1] Its primary mode of action involves the inhibition of mitosis and cell division.[1] Accurate quantitative analysis of this compound in formulated products is crucial for quality control, ensuring product efficacy, and meeting regulatory requirements. This document provides detailed application notes and protocols for the quantitative determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique.

Physicochemical Properties of this compound
PropertyValue
Chemical Name Isopropyl N-(3,4-diethoxyphenyl)carbamate[2]
CAS Number 87130-20-9
Molecular Formula C14H21NO4[2]
Molecular Weight 267.32 g/mol [2]
Appearance White powder[2]
Melting Point 100.3°C[2]
Purity (Typical) 97%[2]

Analytical Methods for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the quantification of this compound in various matrices. Other methods such as Gas Chromatography (GC) and spectrophotometry can also be employed, though they are less frequently reported in the literature for this specific compound.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity, specificity, and accuracy for the determination of this compound. The methods typically involve reversed-phase chromatography with UV detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification Standard Prepare this compound Analytical Standard Dilution Serial Dilution & Working Solutions Standard->Dilution Sample Prepare Formulated Product Sample Extraction Extraction with Organic Solvent Sample->Extraction HPLC HPLC System (Pump, Injector, Column, Detector) Dilution->HPLC Filtration Filter through 0.45 µm Syringe Filter Extraction->Filtration Filtration->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: General workflow for the quantitative analysis of this compound using HPLC.

Detailed HPLC Protocol

This protocol is a composite based on several published methods for the analysis of this compound.[3][4][5]

1. Reagents and Materials

  • This compound analytical standard (PESTANAL® or equivalent)

  • Acetonitrile (HPLC grade)[3]

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)[3]

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV or Photodiode Array (PDA) detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions

ParameterCondition 1Condition 2
Column Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[4]Baseline C18 (250 x 4.6 mm, 5.0 µm)[3]
Mobile Phase Acetonitrile : WaterAcetonitrile : Water (55:45, v/v)[3]
Flow Rate 1.0 mL/min[3][4]1.0 mL/min[3]
Column Temperature 30°C[4]Room Temperature
Detection Wavelength 210 nm[3]Not Specified
Injection Volume 10 µLNot Specified

4. Preparation of Standard Solutions

  • Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound analytical standard and dissolve it in 100 mL of methanol.[6] Store at 4°C in the dark.

  • Working Standards (0.01 - 10 mg/L): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.[6]

5. Sample Preparation (QuEChERS-based method for formulated products in a solid matrix)

  • Accurately weigh a representative portion of the formulated product equivalent to a known amount of this compound.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add 5 g of NaCl.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3800 rpm for 5 minutes.[4][6]

  • Take a 1.5 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO4 and 50 mg of PSA.

  • Vortex for 1 minute and centrifuge at 6000 rpm for 1 minute.[4][6]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[4][6]

6. Calibration and Quantification

  • Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution into the HPLC system.

  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Quantitative Data Summary from Literature

The following tables summarize the quantitative performance data from various studies on this compound analysis using HPLC.

Table 1: Linearity and Detection Limits

MatrixLinear RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Apple0.05 - 1.0 mg/kg> 0.995 µg/kgNot Specified[3]
Apple Juice0.05 - 1.0 mg/L> 0.993 µg/LNot Specified[3]
CottonNot SpecifiedNot Specified0.1 ng0.1 mg/kg[4][6]
Cotton SeedsNot SpecifiedNot Specified0.1 ng0.1 mg/kg[4][6]
SoilNot SpecifiedNot Specified0.1 ng0.02 mg/kg[4][6]
GinsengNot Specified> 0.9986Not Specified0.03 - 0.16 ppm[5][7]
Water0.05 - 100 µg/L0.895 - 0.9921.2 - 5.2 ng/LNot Specified[8]

Table 2: Recovery and Precision

MatrixFortification LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
CottonThree concentrations80.9 - 104.6< 9.0[4][6]
Cotton SeedsThree concentrations80.9 - 104.63.6 - 9.0[4][6]
SoilThree concentrations90.3 - 99.70.5 - 4.9[4][6]
GinsengTwo concentrations> 72< 9[5][7]
WaterNot Specified80.5 - 107.6< 5[8]

Alternative Analytical Techniques

While HPLC is the predominant method, other techniques have been explored for the analysis of this compound and related compounds.

Gas Chromatography (GC)

Gas chromatography can be used for the analysis of thermally stable and volatile compounds. While less common for this compound than HPLC, GC coupled with a mass spectrometry (MS) detector can provide high selectivity and sensitivity. Sample preparation would likely involve extraction followed by derivatization to improve volatility and thermal stability if necessary.

Spectrophotometry
Square Wave Voltammetry

An electrochemical method using square wave voltammetry with a multi-walled carbon nanotube paste electrode has been developed for the determination of this compound.[10] This method demonstrated a linear concentration range of 2.50 µg/mL to 30.5 µg/mL with a limit of detection of 0.77 µg/mL.[10]

Conclusion

The quantitative analysis of this compound in formulated products can be reliably achieved using High-Performance Liquid Chromatography with UV detection. The provided protocol, based on established methods, offers a robust starting point for method development and validation. The summarized quantitative data from various studies demonstrate the suitability of HPLC for achieving the required sensitivity, accuracy, and precision for quality control and regulatory purposes. While alternative methods exist, HPLC remains the gold standard for the routine analysis of this compound.

References

Field Application of Diethofencarb in Vineyards: A Review of Current Knowledge for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research and informational purposes only. Always consult and adhere to local regulations and product labels for specific application guidelines.

Introduction

Diethofencarb is a carbamate fungicide recognized for its efficacy against Botrytis cinerea, the causal agent of gray mold in vineyards. This document provides a summary of available data and outlines protocols relevant to the field application of this compound for research and drug development professionals. The information is based on a review of existing scientific literature. It is important to note that detailed field trial data regarding application parameters, efficacy under various conditions, and corresponding residue levels are not extensively available in the public domain.

Application Parameters

Quantitative data on the field application of this compound in vineyards is limited. The most specific information available originates from a greenhouse study, which may not be directly transferable to field conditions.

ParameterValueSource
Application Rate 500 g a.i./ha[1][2]
Application Timing Maturity stage of fruits[1][2]
Pre-Harvest Interval (PHI) 35 days[1][2]
Application Method Topical application to fruits or leaves[1][2]
Frequency Single application (in the cited study)[1][2]

Note: The lack of comprehensive field data necessitates that these values be considered as a starting point for experimental design. Further research is required to establish optimal field application rates, timings, and frequencies.

Experimental Protocols

Protocol 1: Field Efficacy Trial for Botrytis cinerea Control

Objective: To evaluate the efficacy of this compound in controlling gray mold on grapevines under field conditions.

Methodology:

  • Experimental Design: Randomized complete block design with a minimum of four replicates. Each plot should consist of a specified number of vines, with buffer rows to minimize spray drift between treatments.

  • Treatments:

    • Untreated control.

    • This compound at varying application rates (e.g., starting with a rate informed by the greenhouse study, such as 500 g a.i./ha).

    • Positive control (a standard, registered fungicide for Botrytis cinerea control).

  • Application:

    • Timing: Applications should be timed to coincide with key infection periods for Botrytis cinerea, typically at flowering, pre-bunch closure, veraison, and pre-harvest.[3][4][5]

    • Equipment: Use a calibrated research sprayer with appropriate nozzles to ensure thorough coverage of the grape clusters and surrounding foliage. Record spray volume, pressure, and nozzle type.

    • Preparation: Prepare the this compound solution according to the desired concentration and apply immediately.

  • Disease Assessment:

    • Assess disease incidence (% of infected bunches) and severity (% of bunch area affected by gray mold) at pre-harvest.[3][6]

    • Disease assessment should be performed by trained evaluators, and data should be recorded for each plot.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Residue Analysis in Grapes

Objective: To determine the residue levels of this compound and its metabolites in grapes following field application.

Methodology:

  • Application: Apply this compound to designated plots as described in the efficacy trial protocol.

  • Sampling:

    • Collect grape samples at various time points after the final application, including the proposed pre-harvest interval (e.g., 35 days as a starting point).[1][2]

    • Collect a sufficient and representative sample from each plot.

  • Sample Preparation and Extraction:

    • Homogenize grape samples.

    • Extract this compound and its metabolites using a validated extraction method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Analytical Method:

    • Analyze the extracts using a validated analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its relevant metabolites.[7][8]

  • Data Analysis: Report residue levels in mg/kg and compare them to established Maximum Residue Limits (MRLs), if available. Note that the EU has reduced the MRLs for this compound in wine grapes to the limit of determination.[9]

Visualizations

Experimental Workflow for Fungicide Efficacy Trial

G cluster_setup Experimental Setup cluster_application Fungicide Application cluster_assessment Assessment & Analysis A Randomized Complete Block Design B Treatment Groups: - Untreated Control - this compound (various rates) - Positive Control A->B C Calibrated Sprayer Application B->C D Application Timings: - Flowering - Pre-bunch Closure - Veraison - Pre-harvest C->D E Disease Assessment: - Incidence (%) - Severity (%) D->E F Residue Sampling D->F G Statistical Analysis (ANOVA) E->G H Residue Analysis (LC-MS/MS) F->H G cluster_strategy Resistance Management Strategy A Initial Application: This compound (FRAC Group 10) B Subsequent Application: Fungicide with a different Mode of Action (e.g., FRAC Group 7, 9, 11, or 17) A->B Rotation C Limit Number of Seasonal Applications B->C E Reduced Selection Pressure B->E D Monitor Efficacy C->D C->E D->A Adjust Strategy F Delayed Resistance Development E->F

References

Application Notes and Protocols: Assessing Diethofencarb's Efficacy Against Gray Mold (Botrytis cinerea)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of Diethofencarb against Botrytis cinerea, the causative agent of gray mold disease. This document includes quantitative data on fungicide sensitivity, detailed experimental protocols for in vitro assays, and visual representations of the experimental workflow and the targeted biological pathway.

Data Presentation: this compound Efficacy Against Botrytis cinerea

The following table summarizes the 50% effective concentration (EC50) values of this compound against both sensitive and resistant isolates of Botrytis cinerea. This data is critical for understanding the fungicide's potency and the impact of resistance mechanisms.

Isolate TypeResistance StatusMean EC50 (µg/mL)Key Findings
Wild-TypeSensitive0.027Highly effective against sensitive isolates.
Carbendazim-Resistant (E198A/V mutations in β-tubulin)Sensitive to this compound0.34 - 2.61Demonstrates negative cross-resistance, making it effective against certain carbendazim-resistant strains.[1]
This compound-ResistantResistant24.94Significantly reduced sensitivity in resistant populations.[2]
Carbendazim-Sensitive (Wild-Type β-tubulin)Resistant to this compound42.24Some wild-type strains exhibit natural tolerance to this compound.[1]
Carbendazim-Resistant (E198K mutation in β-tubulin)Resistant to this compound32.87The E198K mutation in the β-tubulin gene can confer resistance to this compound.[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the efficacy of this compound are provided below.

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of B. cinerea.

Materials:

  • Botrytis cinerea culture (actively growing on Potato Dextrose Agar - PDA)

  • Potato Dextrose Agar (PDA) medium

  • This compound (technical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator (20-22°C)

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Dissolve technical grade this compound in DMSO to a stock concentration of 10 mg/mL.

    • Prepare serial dilutions from the stock solution to create a range of working concentrations.

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA medium and allow it to cool to 50-55°C in a water bath.

    • Under a laminar flow hood, add the appropriate volume of this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium.

    • Include a control plate with PDA and DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take mycelial plugs from the actively growing edge of a 3-5 day old B. cinerea culture.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Seal the petri dishes with parafilm and incubate them at 20-22°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.

    • Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Spore Germination Assay

This assay evaluates the effect of this compound on the germination of B. cinerea conidia.

Materials:

  • Botrytis cinerea culture (sporulating, 10-14 days old)

  • Sterile distilled water with 0.05% (v/v) Tween 20

  • This compound (technical grade)

  • DMSO

  • Sterile microscope slides or multi-well plates

  • Humid chamber (e.g., a sealed container with moist filter paper)

  • Microscope

  • Hemocytometer

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Preparation of Spore Suspension:

    • Flood a sporulating B. cinerea culture with a small volume of sterile distilled water containing 0.05% Tween 20.

    • Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions in sterile distilled water with 0.05% Tween 20 to achieve the desired final test concentrations. The final DMSO concentration should be kept below 1%.

  • Incubation:

    • In the wells of a multi-well plate or on microscope slides, mix equal volumes of the spore suspension and the fungicide solutions.

    • Include a control with spore suspension and a solution containing only DMSO at the same concentration as the treatments.

    • Place the slides or plates in a humid chamber to prevent drying.

    • Incubate at 20-22°C for 6-12 hours.

  • Data Collection and Analysis:

    • Using a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination for each treatment and the control.

    • Calculate the percentage of inhibition of spore germination using the following formula:

      • Inhibition (%) = [(GC - GT) / GC] x 100

      • Where GC is the percentage of germination in the control and GT is the percentage of germination in the treatment.

    • Determine the EC50 value using probit analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the efficacy of this compound against Botrytis cinerea.

G cluster_analysis Data Analysis prep_fungicide Prepare this compound Stock & Dilutions mycelial_growth Mycelial Growth Inhibition Assay prep_fungicide->mycelial_growth spore_germination Spore Germination Assay prep_fungicide->spore_germination prep_culture Culture B. cinerea prep_culture->mycelial_growth prep_culture->spore_germination data_collection Collect Growth/ Germination Data mycelial_growth->data_collection spore_germination->data_collection calc_inhibition Calculate % Inhibition data_collection->calc_inhibition calc_ec50 Determine EC50 calc_inhibition->calc_ec50

Caption: Experimental workflow for this compound efficacy assessment.

Signaling Pathway: this compound's Mode of Action

This compound targets the β-tubulin protein, a key component of microtubules. Microtubules are essential for cell division and other vital cellular processes in fungi. Resistance to this compound is often associated with point mutations in the β-tubulin gene, which alter the fungicide's binding site.

G cluster_pathway Microtubule Assembly Pathway cluster_action Fungicide Action & Resistance alpha_tubulin α-tubulin dimer αβ-tubulin heterodimer alpha_tubulin->dimer beta_tubulin β-tubulin beta_tubulin->dimer microtubule Microtubule dimer->microtubule Polymerization microtubule->dimer Depolymerization This compound This compound This compound->beta_tubulin Binds to This compound->microtubule Inhibits Assembly mutation β-tubulin gene mutation (e.g., E198A/V/K) mutation->beta_tubulin Alters binding site

Caption: this compound's inhibition of microtubule assembly in B. cinerea.

References

Diethofencarb: Application Notes for Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Diethofencarb analytical standards and reference materials in a laboratory setting. This document outlines the available standards, analytical methodologies for its quantification, and insights into its biological interactions.

This compound Analytical Standards and Reference Materials

This compound is a carbamate fungicide extensively used to control gray mold on various fruits and vegetables, particularly against benzimidazole-resistant strains of Botrytis cinerea.[1] For accurate quantification and research, high-quality analytical standards and certified reference materials (CRMs) are essential. These materials are produced by various suppliers, with key specifications outlined below.

Certified reference materials are produced in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes (NMIs) like NIST or NMIJ. The certified content is typically determined by quantitative NMR, and a certificate of analysis provides details on purity, uncertainty, and expiry date.

Table 1: Commercially Available this compound Standards and Reference Materials

Product NameSupplierGradeFormatPart NumberPurity/Assay
This compoundSigma-AldrichPESTANAL®, Analytical StandardNeat34087-100MGNot specified
This compoundSigma-AldrichCertified Reference Material, TraceCERT®NeatCRM04342Not specified
This compoundLGC StandardsDr. EhrenstorferNeatDRE-C12603500Not specified
This compound SolutionLGC StandardsDr. Ehrenstorfer10 µg/mL in AcetonitrileDRE-L12603500ALNot specified
This compound SolutionLGC StandardsDr. Ehrenstorfer10 µg/mL in CyclohexaneDRE-L12603500CYNot specified
This compoundSigma-AldrichReference MaterialNeatNot specified≥97.0% (HPLC)

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the determination of this compound residues in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a Diode-Array Detector (DAD) or tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for this compound analysis.

Table 2: Summary of Quantitative Data from HPLC Methods for this compound Analysis

MatrixMethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Average Recovery (%)
ApplesSPME-HPLC-DAD0.05–1.0 mg/kg5 µg/kgNot specifiedNot specified
Apple JuiceSPME-HPLC-DAD0.05–1.0 mg/L3 µg/LNot specifiedNot specified
CottonHPLC-DADNot specified0.1 ng0.1 mg/kg80.9–104.6
Cotton SeedsHPLC-DADNot specified0.1 ng0.1 mg/kg80.9–104.6
SoilHPLC-DADNot specified0.1 ng0.02 mg/kg80.9–104.6
Environmental WaterSPE-HPLC0.05-100 µg/L1.2-5.2 ng/LNot specified80.5%-107.6%
Panax ginsengHPLC-UVD>0.9986 (r²)Not specified0.03 to 0.16 ppm>72%
Gas Chromatography (GC)

GC is another powerful technique for this compound analysis, often used with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

Table 3: Summary of Quantitative Data from GC Methods for this compound Analysis

MatrixMethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Average Recovery (%)
Tomato Juice (spiked)SWV with MWCNTPE2.50–30.5 µg/mL0.77 µg/mL2.57 µg/mL>97

Experimental Protocols

Protocol 1: Sample Preparation and HPLC Analysis of this compound in Cotton and Soil

This protocol is adapted from a method for the determination of this compound and Carbendazim residues.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Graphitized carbon black (GCB)

  • Primary secondary amine (PSA)

  • 0.45 µm nylon syringe filters

3.1.2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol. Store at -20°C.

  • Prepare working standards at desired concentrations (e.g., 0.01, 0.02, 0.1, 0.5, 2, and 10 mg/L) by serial dilution of the stock solution with methanol. Store at 4°C.

3.1.3. Sample Extraction and Cleanup

  • Weigh 2.50 g of homogenized cotton plant or 5.0 g of cotton seeds/soil into a centrifuge tube.

  • Add 10 mL of water, 10 mL of acetonitrile, and 5 g of NaCl.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3800 rpm for 5 minutes.

  • Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 10 mg of GCB, and 50 mg of PSA.

  • Vortex for 1 minute and then centrifuge at 6000 rpm for 1 minute.

  • Filter the resulting acetonitrile phase through a 0.45-µm nylon syringe filter into an HPLC vial.

3.1.4. HPLC Conditions

  • Column: C18 column (e.g., 4.6 mm i.d. x 250 mm, 5.0 µm)

  • Mobile Phase: Acetonitrile (A) and Water (B)

  • Gradient Program:

    • 0–9 min: 23% A

    • 9–20 min: Linear gradient from 23% to 70% A

    • 20–23 min: Hold at 70% A

    • 23-26 min: Return to 23% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 244 nm

  • Injection Volume: 10 µL

  • Retention Time for this compound: Approximately 22.2 minutes

Protocol 2: Sample Preparation and HPLC Analysis of this compound in Apples and Apple Juice

This protocol utilizes solid-phase microextraction (SPME) for sample preparation.

3.2.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • SPME fiber (e.g., 60 µm PDMS/DVB)

  • SPME-HPLC interface

3.2.2. Preparation of Standard and Sample Solutions

  • Prepare stock and working standard solutions of this compound in methanol as described in Protocol 1.

  • For apple samples, homogenize the pulp and peel. For apple juice, use as is.

3.2.3. SPME Procedure

  • Transfer a 4 mL aliquot of the sample (or standard solution for calibration) to a 5 mL vial with a Teflon-lined septum cap and a magnetic stir bar.

  • Immerse the SPME fiber into the solution.

  • Extract for 40 minutes at room temperature with stirring at 1100 rpm.

  • After extraction, desorb the analytes from the fiber into the HPLC mobile phase for 6 minutes using the SPME-HPLC interface.

3.2.4. HPLC Conditions

  • Column: C18 column (e.g., 4.6 mm i.d. x 250 mm, 5.0 µm)

  • Mobile Phase: Acetonitrile:Water (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

Mode of Action and Metabolic Pathway

This compound's primary mode of action as a fungicide is the inhibition of phospholipid and fatty acid biosynthesis in pathogens.[1] This disruption of essential cellular components ultimately leads to fungal cell death.

The metabolic fate of this compound has been studied in plants and animals. In grapes, it undergoes O-deethylation, followed by conjugation with glucose or thiolactic acid. In rats, metabolism is more complex, involving deethylation, conjugation with glutathione, cleavage of the carbamate linkage, and oxidation.

Diethofencarb_Mode_of_Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Biosynthesis Phospholipid & Fatty Acid Biosynthesis This compound->Biosynthesis Inhibits CellMembrane Cell Membrane Integrity Biosynthesis->CellMembrane Maintains CellDeath Fungal Cell Death CellMembrane->CellDeath Disruption leads to Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Cotton, Soil, Apple) Extraction Extraction with Acetonitrile Sample->Extraction Cleanup Dispersive SPE Cleanup (MgSO4, PSA, GCB) Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration HPLC HPLC-DAD System Filtration->HPLC Data Data Acquisition & Quantification HPLC->Data

References

Application Notes and Protocols: Diethofencarb in Fungicide Resistance Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethofencarb in managing fungicide resistance, with a particular focus on its application against Botrytis cinerea, the causal agent of gray mold. The content includes detailed experimental protocols, quantitative data on fungicide sensitivity, and visualizations of key concepts and workflows.

Introduction to this compound and Fungicide Resistance

This compound is a carbamate fungicide that acts as a systemic fungicide with protective and curative properties.[1] Its primary mode of action is the inhibition of mitosis and cell division through interference with beta-tubulin assembly in fungal cells.[1] A critical feature of this compound in resistance management is its negative cross-resistance with benzimidazole fungicides, such as carbendazim.[2][3] This means that fungal strains resistant to benzimidazoles are often sensitive to this compound, and vice versa.[2][3] This phenomenon has led to the development and use of fungicide mixtures containing both carbendazim and this compound to control populations of Botrytis cinerea with mixed resistance profiles.[4]

Resistance to both benzimidazoles and this compound in B. cinerea is primarily associated with specific point mutations in the β-tubulin gene.[5] Notably, mutations at codons 198 and 200 are well-characterized. For instance, an E198A mutation can confer high resistance to carbendazim but sensitivity to this compound, while an E198K mutation can lead to resistance to both fungicides.[5][6][7]

Quantitative Data: Fungicide Sensitivity in Botrytis cinerea

The following tables summarize the in vitro sensitivity of Botrytis cinerea isolates with different resistance phenotypes to carbendazim and this compound. The data is presented as the mean effective concentration required to inhibit 50% of mycelial growth (EC50).

Table 1: EC50 Values (µg/mL) of Carbendazim and this compound against Botrytis cinerea Isolates with Different Resistance Profiles.

FungicideSensitive Isolates (Mean EC50)Carbendazim-Resistant Isolates (Mean EC50)This compound-Resistant Isolates (Mean EC50)Dual-Resistant Isolates (Mean EC50)
Carbendazim0.021[8]141.06[8]->50[5]
This compound0.027[8]-24.94[8]>10[5]

Note: "-" indicates that data for this specific combination was not explicitly available in the cited sources. The EC50 values can vary between studies depending on the specific isolates and experimental conditions.

Table 2: Resistance Frequencies of Botrytis cinerea to Carbendazim and this compound in a Study of Strawberry Isolates.

FungicideResistance Frequency (%)
Carbendazim93.77[8]
This compound7.4[8]

Experimental Protocols

Protocol for In Vitro Fungicide Sensitivity Testing: Mycelial Growth Inhibition Assay

This protocol details the determination of the EC50 value of a fungicide against a fungal pathogen using the mycelial growth inhibition assay on an amended agar medium.

Materials:

  • Pure culture of the fungal isolate (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Technical grade fungicide (e.g., this compound, carbendazim)

  • Appropriate solvent for the fungicide (e.g., acetone, methanol)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Accurately weigh the technical grade fungicide and dissolve it in a minimal amount of the appropriate solvent to prepare a stock solution of a known high concentration (e.g., 10,000 µg/mL). Store the stock solution at 4°C in the dark.

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

    • Allow the autoclaved PDA to cool to approximately 50-55°C in a water bath.

    • Under a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. A series of concentrations should be prepared (e.g., for this compound sensitivity testing: 0, 0.005, 0.01, 0.05, 0.1, and 0.5 µg/mL for sensitive isolates, and 0, 5, 25, 50, 75, and 100 µg/mL for resistant isolates).[8] A control plate with only the solvent added to the PDA should also be prepared to account for any solvent effects.

    • Gently swirl the flasks to ensure thorough mixing of the fungicide in the medium.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation:

    • From the growing edge of a 3- to 5-day-old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at 20-25°C in the dark.

  • Data Collection and Analysis:

    • After 3-5 days of incubation, or when the fungal colony in the control plate has reached a significant diameter (e.g., two-thirds of the plate diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.

    • Calculate the average diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where:

      • dc = average diameter of the fungal colony on the control plate

      • dt = average diameter of the fungal colony on the treated plate

    • The EC50 value is determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Protocol for Molecular Characterization of Resistance: Sequencing of the β-tubulin Gene

This protocol outlines the steps for identifying mutations in the β-tubulin gene associated with resistance to benzimidazoles and this compound.

Materials:

  • Fungal mycelium

  • DNA extraction kit (commercially available)

  • Polymerase Chain Reaction (PCR) thermal cycler

  • Primers for the β-tubulin gene of the target fungus

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis equipment

  • Gel documentation system

  • DNA sequencing service

Procedure:

  • Fungal Culture and DNA Extraction:

    • Grow the fungal isolate in a liquid medium (e.g., Potato Dextrose Broth) for 3-5 days.

    • Harvest the mycelium by filtration and freeze-dry or use it directly for DNA extraction.

    • Extract genomic DNA using a suitable commercial kit or a standard CTAB method.

  • PCR Amplification of the β-tubulin Gene:

    • Design or obtain primers that flank the regions of the β-tubulin gene known to harbor resistance-conferring mutations (e.g., codons 198 and 200).

    • Set up a PCR reaction containing the extracted fungal DNA, forward and reverse primers, Taq DNA polymerase, dNTPs, and PCR buffer.

    • Perform PCR using an appropriate thermal cycling program (annealing temperature will depend on the primers used).

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing using the same primers as for the PCR amplification.

  • Sequence Analysis:

    • Align the obtained DNA sequence with the wild-type β-tubulin gene sequence of the fungal species.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at key codons (e.g., 198 and 200) to determine the resistance genotype.

Visualizations

Signaling Pathway: Mode of Action and Resistance Mechanism

G Mode of Action of this compound and Benzimidazoles and Resistance Mechanism cluster_0 Fungal Cell cluster_1 Fungicides cluster_2 Resistance Mechanism Beta_Tubulin β-Tubulin Microtubule_Assembly Microtubule Assembly Beta_Tubulin->Microtubule_Assembly Polymerization Mitosis Mitosis & Cell Division Microtubule_Assembly->Mitosis This compound This compound WT_Tubulin Wild-Type β-Tubulin (Sensitive to Carbendazim, Resistant to this compound) This compound->WT_Tubulin Binding Reduced E198A_Mutation E198A Mutation in β-Tubulin (Resistant to Carbendazim, Sensitive to this compound) This compound->E198A_Mutation Binds & Inhibits E198K_Mutation E198K Mutation in β-Tubulin (Resistant to Carbendazim & this compound) This compound->E198K_Mutation Binding Reduced Carbendazim Carbendazim (Benzimidazole) Carbendazim->WT_Tubulin Binds & Inhibits Carbendazim->E198A_Mutation Binding Reduced Carbendazim->E198K_Mutation Binding Reduced

Caption: Fungicide action on β-tubulin and resistance.

Experimental Workflow: Fungicide Resistance Monitoring

G Workflow for Fungicide Resistance Monitoring Start Start: Field Sampling of Infected Plant Material Isolation Isolate and Purify Fungal Pathogen Start->Isolation In_Vitro_Assay In Vitro Sensitivity Assay (Mycelial Growth Inhibition) Isolation->In_Vitro_Assay EC50_Determination Determine EC50 Values In_Vitro_Assay->EC50_Determination Categorization Categorize Isolates (Sensitive, Resistant) EC50_Determination->Categorization Molecular_Analysis Molecular Analysis (for Resistant Isolates) (β-tubulin gene sequencing) Categorization->Molecular_Analysis Resistant Management_Strategy Inform Resistance Management Strategy (e.g., use of mixtures, rotation) Categorization->Management_Strategy Sensitive Identify_Mutation Identify Resistance-Associated Mutations Molecular_Analysis->Identify_Mutation Identify_Mutation->Management_Strategy End End Management_Strategy->End G Negative Cross-Resistance Management Strategy Fungal_Population Fungal Population with Mixed Resistance Carb_Resistant Carbendazim-Resistant (Sensitive to this compound) Fungal_Population->Carb_Resistant Dietho_Resistant This compound-Resistant (Sensitive to Carbendazim) Fungal_Population->Dietho_Resistant Dual_Resistant Dual Resistant Fungal_Population->Dual_Resistant Application_Mixture Application of Carbendazim + this compound Mixture Control_CR Control of Carbendazim-Resistant Subpopulation Application_Mixture->Control_CR Control_DR Control of this compound-Resistant Subpopulation Application_Mixture->Control_DR Selection_Dual Selection for Dual Resistance Application_Mixture->Selection_Dual Effective_Control Effective Disease Control Control_CR->Effective_Control Control_DR->Effective_Control Resistance_Development Potential for Dual Resistance Development Selection_Dual->Resistance_Development

References

Application Notes and Protocols for the Formulation Development of Diethofencarb with Improved Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethofencarb is a broad-spectrum carbamate fungicide effective against a variety of fungal pathogens, particularly benzimidazole-resistant strains of Botrytis cinerea. Despite its efficacy, the stability of this compound can be compromised under certain environmental conditions, leading to degradation and reduced shelf-life of formulated products. The primary degradation pathways for this compound include hydrolysis of the carbamate linkage, de-ethylation of the ethoxy groups, and nitration of the phenyl ring. These degradation processes can be accelerated by factors such as pH, temperature, and exposure to ultraviolet (UV) radiation.

This document provides detailed application notes and experimental protocols for the development of stable this compound formulations. The focus is on suspension concentrates (SC) and wettable powders (WP), two common formulation types for this active ingredient. The aim is to provide a systematic approach to formulation design, excipient selection, and stability testing to enhance the chemical and physical stability of this compound products.

Signaling Pathways and Degradation Mechanisms

Understanding the degradation pathways of this compound is crucial for developing effective stabilization strategies. The following diagram illustrates the key chemical degradation routes.

This compound This compound Hydrolysis Hydrolysis (Cleavage of Carbamate Linkage) This compound->Hydrolysis Dealkylation De-ethylation This compound->Dealkylation Nitration Nitration (Phenyl Ring) This compound->Nitration Degradation_Products Degradation Products Hydrolysis->Degradation_Products Dealkylation->Degradation_Products Nitration->Degradation_Products

Caption: Key degradation pathways of this compound.

Experimental Protocols

Preparation of this compound Formulations

3.1.1. Suspension Concentrate (SC) Formulation

This protocol describes the preparation of a 250 g/L this compound suspension concentrate.

Materials:

  • This compound technical (98% purity)

  • Wetting agent (e.g., Sodium dodecylbenzenesulfonate)

  • Dispersing agent (e.g., Lignosulfonate, sodium salt)

  • Antifreeze agent (e.g., Propylene glycol)

  • Thickener (e.g., Xanthan gum)

  • Antifoaming agent (e.g., Silicone-based)

  • Biocide (e.g., Proxel GXL)

  • Deionized water

Procedure:

  • Prepare the aqueous phase by dissolving the wetting agent, dispersing agent, and antifreeze agent in deionized water with gentle stirring.

  • Slowly add the this compound technical powder to the aqueous phase under high-shear mixing to form a slurry.

  • Mill the slurry using a bead mill to achieve the desired particle size distribution (typically D90 < 10 µm).

  • In a separate vessel, prepare the thickener solution by slowly adding xanthan gum to water under vortex mixing until fully hydrated.

  • Add the thickener solution, antifoaming agent, and biocide to the milled suspension with gentle stirring until a homogenous formulation is obtained.

  • Adjust the final volume with deionized water to achieve the target concentration of 250 g/L.

3.1.2. Wettable Powder (WP) Formulation

This protocol outlines the preparation of a 50% this compound wettable powder.

Materials:

  • This compound technical (98% purity)

  • Wetting agent (e.g., Sodium N-methyl-N-oleoyl taurate)

  • Dispersing agent (e.g., Sodium naphthalene sulfonate condensate)

  • Carrier/filler (e.g., Kaolin clay, silica)

Procedure:

  • Pre-blend the this compound technical, wetting agent, dispersing agent, and carrier in a suitable blender (e.g., ribbon blender) for 15-20 minutes to ensure a homogenous mixture.

  • Micronize the pre-blended powder using an air-jet mill to achieve the desired particle size (typically D90 < 20 µm).

  • Package the final wettable powder in moisture-proof packaging.

Accelerated Stability Testing

This protocol is designed to assess the chemical and physical stability of the this compound formulations under accelerated conditions.

Procedure:

  • Package the formulated products in their intended commercial packaging.

  • Place the packaged samples in a stability chamber maintained at 54 ± 2 °C for 14 days.

  • At time points 0, 7, and 14 days, withdraw samples and analyze for the following parameters:

    • Chemical Stability: Determine the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Physical Stability (for SC formulations):

      • Viscosity: Measure using a rotational viscometer.

      • Particle Size Distribution: Analyze using laser diffraction.

      • Suspensibility: Determine the amount of active ingredient that remains suspended after dilution in water.

    • Physical Stability (for WP formulations):

      • Wettability: Measure the time taken for the powder to become completely wet when added to water.

      • Suspensibility: Determine the percentage of active ingredient remaining in suspension after a specified time.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in acetonitrile and perform serial dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a portion of the formulation, dissolve/disperse it in a known volume of acetonitrile, sonicate, and filter through a 0.45 µm filter before injection.

Formulation Development and Data Presentation

To improve the stability of this compound, various excipients can be incorporated into the formulations. The following tables present hypothetical, yet plausible, quantitative data from accelerated stability studies on different formulations.

Suspension Concentrate (SC) Formulations

Table 1: Composition of this compound SC Formulations (250 g/L)

ComponentFormulation SC-1 (Control)Formulation SC-2 (with UV Absorber)Formulation SC-3 (with Antioxidant)
This compound (g/L)250250250
Wetting Agent (g/L)202020
Dispersing Agent (g/L)303030
Propylene Glycol (g/L)505050
Xanthan Gum (g/L)222
UV Absorber (e.g., Benzophenone) (g/L)0100
Antioxidant (e.g., BHT) (g/L)005
Deionized Waterq.s. to 1 Lq.s. to 1 Lq.s. to 1 L

Table 2: Accelerated Stability Data for this compound SC Formulations (14 days at 54 °C)

ParameterTime (days)Formulation SC-1 (Control)Formulation SC-2 (with UV Absorber)Formulation SC-3 (with Antioxidant)
This compound Content (%) 0100.0100.0100.0
796.598.297.8
1492.196.595.2
Viscosity (cP) 0350355352
14410370365
Suspensibility (%) 098.598.698.5
1494.297.196.5
Wettable Powder (WP) Formulations

Table 3: Composition of this compound WP Formulations (50%)

ComponentFormulation WP-1 (Control)Formulation WP-2 (with Stabilizer A)Formulation WP-3 (with Stabilizer B)
This compound (%)505050
Wetting Agent (%)222
Dispersing Agent (%)555
Stabilizer A (e.g., Epoxidized Soybean Oil) (%)020
Stabilizer B (e.g., Zeolite) (%)005
Kaolin Clay (%)q.s. to 100q.s. to 100q.s. to 100

Table 4: Accelerated Stability Data for this compound WP Formulations (14 days at 54 °C)

ParameterTime (days)Formulation WP-1 (Control)Formulation WP-2 (with Stabilizer A)Formulation WP-3 (with Stabilizer B)
This compound Content (%) 0100.0100.0100.0
797.298.898.5
1493.597.596.8
Wettability (seconds) 0302829
14453235
Suspensibility (%) 095.195.595.3
1489.894.293.5

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the development of a stable this compound formulation.

cluster_0 Formulation Design cluster_1 Formulation Preparation & Testing cluster_2 Evaluation & Optimization A Define Formulation Type (SC or WP) B Select Core Excipients (Wetting/Dispersing Agents, Carriers) A->B C Select Stabilizers (UV Absorbers, Antioxidants, etc.) B->C D Prepare Formulations C->D E Accelerated Stability Testing (54°C, 14 days) D->E F Analytical Testing (HPLC, Physical Properties) E->F G Analyze Data (Degradation Rate, Physical Changes) F->G H Compare Formulations G->H I Select Lead Formulation H->I I->A Iterate/Optimize

Caption: Workflow for developing stable this compound formulations.

Conclusion

The development of stable this compound formulations is critical for maintaining product efficacy and ensuring a commercially viable shelf-life. By systematically evaluating different excipients, particularly stabilizers such as UV absorbers and antioxidants, it is possible to significantly reduce the rate of degradation. The provided protocols for formulation preparation, accelerated stability testing, and chemical analysis offer a robust framework for researchers and formulation scientists. The illustrative data highlights the potential for substantial improvements in stability through the careful selection of formulation components. Further optimization of excipient concentrations and combinations can lead to even more resilient this compound products.

Greenhouse Trials to Evaluate Diethofencarb Performance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting greenhouse trials to evaluate the performance of Diethofencarb, a carbamate fungicide primarily used for the control of Botrytis cinerea (grey mould). The protocols outlined below cover experimental design, pathogen inoculation, fungicide application, and data analysis, ensuring robust and reproducible results. This compound is particularly noted for its efficacy against benzimidazole-resistant strains of Botrytis spp.[1][2][3]

Mechanism of Action

This compound functions as a systemic fungicide with both protective and curative properties. Its mode of action involves the inhibition of mitosis and cell division in fungi by disrupting the assembly of beta-tubulin.[1] This specific mechanism makes it a valuable tool in fungicide resistance management programs.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data on the efficacy of this compound against Botrytis cinerea, including effective concentrations (EC50) and observed resistance frequencies from various studies.

Table 1: In Vitro and In Vivo EC50 Values of this compound against Botrytis cinerea

Study ReferenceMatrixParameterEC50 (µg/ml)
Al-Masri et al.In vitro (mycelial growth)Carbendazim1.19
This compound10.43
In vivo (lesion growth)Carbendazim16.4
This compound447.2
Elad et al.In vitroThis compound< 0.3 (for Benomyl-resistant strains)

Table 2: Frequency of this compound Resistance in Botrytis cinerea Isolates from Greenhouse Environments

Study ReferenceCropRegionTotal IsolatesThis compound Resistant Isolates (%)
Al-Masri et al.VegetablesWest Bank8444.4
Multiple SourcesStrawberryNot Specified3117.4

These studies highlight the importance of monitoring for resistance to ensure the continued efficacy of this compound.[4][5][7]

Experimental Protocols

Plant Material and Growth Conditions

A critical first step is the selection and cultivation of healthy, uniform plant material.

  • Plant Species: Select crops known to be susceptible to Botrytis cinerea, such as tomatoes (Solanum lycopersicum), cucumbers (Cucumis sativus), strawberries (Fragaria × ananassa), or ornamental flowers like petunias and geraniums.[1][2][4][6][8][9][10]

  • Cultivation:

    • Sow seeds or transplant seedlings into a sterile potting mix.

    • Maintain plants in a controlled greenhouse environment. Recommended conditions are typically a temperature of 20-25°C, relative humidity of 60-70%, and a 16-hour light/8-hour dark photoperiod.[1][4][9]

    • Water plants as needed, avoiding overhead irrigation which can promote fungal growth.[10]

    • Ensure plants are well-established and actively growing before inoculation, typically around 4-6 weeks old.

Pathogen Inoculation

The following protocol describes the preparation of a Botrytis cinerea spore suspension for inoculation.

  • Fungal Culture:

    • Culture Botrytis cinerea on a suitable medium such as Potato Dextrose Agar (PDA) at 20-22°C under a 12-hour light/12-hour dark cycle to promote sporulation.

  • Spore Suspension Preparation:

    • Flood the surface of a 10-14 day old culture plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

    • Gently scrape the surface with a sterile glass rod to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 conidia/ml) with sterile distilled water.[8]

  • Inoculation Procedure:

    • Spray the spore suspension evenly onto the foliage of the test plants until runoff.

    • Alternatively, for more controlled studies, a droplet of the spore suspension (e.g., 10-20 µl) can be placed on a specific area of a leaf or flower.[1][4][9]

    • To facilitate infection, plants can be slightly wounded with a sterile needle prior to inoculation.[1][4]

    • After inoculation, maintain high humidity (>90%) for 24-48 hours by covering the plants with plastic bags or using a misting system to promote spore germination and infection.[1][4]

This compound Application

This protocol outlines the preparation and application of this compound for efficacy evaluation.

  • Fungicide Preparation:

    • Use a commercial formulation of this compound, such as a 25% soluble concentrate (SC).[11]

    • Prepare a stock solution and then serial dilutions to achieve the desired treatment concentrations. The solvent used will depend on the formulation; consult the manufacturer's instructions.

    • Include appropriate controls: an untreated control (no spray) and a vehicle control (sprayed with the solvent used to dissolve the fungicide).

  • Application:

    • Apply the fungicide treatments to the plants at a specified time point, which can be before (protective) or after (curative) pathogen inoculation.

    • Use a calibrated sprayer to ensure uniform coverage of the plant foliage.

    • Apply the fungicide solution until just before the point of runoff.

    • Allow the plants to dry completely before returning them to the high-humidity environment if necessary for the experimental design.

Data Collection and Analysis

Systematic data collection is crucial for an accurate assessment of fungicide performance.

  • Disease Assessment:

    • Begin assessing disease severity 3-5 days after inoculation and continue at regular intervals.

    • Use a disease severity rating scale. A common scale is a 0-5 or 0-4 scale, where 0 represents no disease and the highest number represents severe disease (e.g., >75% of tissue affected).[1][4]

    • Alternatively, the diameter of the necrotic lesions can be measured.

    • For a more standardized assessment, a diagrammatic scale can be used to visually estimate the percentage of affected tissue area.[7][12][13][14]

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Determine the percentage of disease control for each fungicide concentration relative to the untreated control.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

    • If multiple concentrations are tested, the EC50 value (the concentration that provides 50% disease control) can be calculated using probit or log-logistic regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Diethofencarb_Mechanism_of_Action cluster_fungal_cell Fungal Cell This compound This compound Tubulin β-tubulin subunits This compound->Tubulin Binds to Microtubules Microtubule Assembly This compound->Microtubules Inhibits Mitosis Mitosis & Cell Division Tubulin->Microtubules Polymerization Microtubules->Mitosis Growth Fungal Growth Inhibition Greenhouse_Trial_Workflow start Start plant_prep Plant Cultivation (4-6 weeks) start->plant_prep pathogen_prep Pathogen Culture & Spore Suspension Prep start->pathogen_prep inoculation Pathogen Inoculation plant_prep->inoculation pathogen_prep->inoculation treatment This compound Application (Protective/Curative) inoculation->treatment incubation Incubation (High Humidity) treatment->incubation assessment Disease Severity Assessment incubation->assessment analysis Data Analysis assessment->analysis end End analysis->end

References

Application Notes and Protocols for Solid-Phase Extraction of Diethofencarb in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of Diethofencarb from water samples, intended for analytical determination by chromatography.

Introduction

This compound is a carbamate fungicide used in agriculture to protect crops from various fungal diseases. Its presence in water sources is a potential environmental and health concern, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction is a widely used sample preparation technique that concentrates the analyte of interest and removes interfering substances from the sample matrix, leading to improved analytical results. This application note describes a robust SPE protocol for the extraction of this compound from water samples, followed by analysis.

Principle of the Method

Solid-phase extraction involves the partitioning of a compound between a solid phase (sorbent) and a liquid phase (sample). The process consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The choice of sorbent is critical and depends on the physicochemical properties of the analyte. For this compound, a non-polar compound, reversed-phase sorbents like C18 or polymeric sorbents are effective.

Quantitative Data Summary

The following tables summarize the performance data of various SPE methods for the determination of this compound in water samples, as reported in the scientific literature.

Table 1: Recovery of this compound using different SPE Sorbents

SorbentEluentRecovery (%)Reference
Graphene5 mL of dichloroethene80.5% - 107.6%[1]
Multiwalled Carbon Nanotubes (MWCNTs)Not SpecifiedNot Specified[1]
C18Methylene chlorideNot Specified[2]

Table 2: Method Detection and Quantification Limits

SorbentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GrapheneHPLC1.2-5.2 ng/LNot Specified[1]
MWCNTsHPLC2.99-6.94 ng/LNot Specified[1]

Experimental Protocol

This protocol provides a general procedure for the solid-phase extraction of this compound from water samples using a C18 cartridge.

4.1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18 (1 g)[2]

  • Methanol (HPLC grade)

  • Deionized Water (DI H2O)[2]

  • Methylene Chloride (HPLC grade)[2]

  • Nitrogen gas

  • Water sample

  • SPE manifold

  • Concentrator system (e.g., SuperVap)[2]

4.2. Sample Preparation

  • Allow water samples to equilibrate to room temperature.[3]

  • If the sample contains suspended solids, filter it through a glass fiber filter.[3]

4.3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Condition the C18 cartridge with 10 mL of methanol.[2]

    • Equilibrate the cartridge with 10 mL of DI H2O. Do not allow the cartridge to dry out.[2]

  • Sample Loading:

    • Load the water sample (e.g., 1 L) onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.[2]

  • Cartridge Washing (Optional):

    • To remove polar interferences, wash the cartridge with a small volume of a methanol/water mixture (e.g., 5 mL of 5% methanol in water). This step should be optimized to ensure no loss of this compound.

  • Cartridge Drying:

    • Dry the cartridge by passing nitrogen gas through it for 10-20 minutes to remove residual water.[2]

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable organic solvent. Based on literature, methylene chloride is an effective eluent.[2] Use a sufficient volume to ensure complete elution (e.g., 2 x 5 mL).

4.4. Eluate Processing

  • Concentration:

    • Concentrate the eluate to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a concentrator system.[2][4]

  • Reconstitution:

    • If necessary, exchange the solvent to one that is compatible with the analytical instrument (e.g., hexane for GC analysis).[2]

    • Reconstitute the final extract to a precise volume (e.g., 1 mL) before analysis.

4.5. Analysis

  • Analyze the final extract using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, or Gas Chromatography (GC) with an appropriate detector.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample Filter Filtration (if needed) Sample->Filter Condition 1. Cartridge Conditioning (Methanol, DI Water) Filter->Condition Load 2. Sample Loading Condition->Load Wash 3. Cartridge Washing (Optional) Load->Wash Dry 4. Cartridge Drying (Nitrogen Stream) Wash->Dry Elute 5. Elution (Methylene Chloride) Dry->Elute Concentrate Concentration Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis Chromatographic Analysis (HPLC or GC) Reconstitute->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethofencarb Concentration for Effective Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Diethofencarb for effective fungal inhibition. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Q1: I am not observing the expected level of fungal inhibition with this compound. What are the potential reasons?

A1: Several factors could contribute to lower-than-expected efficacy of this compound. Consider the following troubleshooting steps:

  • Fungal Species and Strain Variability: this compound's primary target is Botrytis cinerea, and it is particularly effective against benzimidazole-resistant strains.[1] Its efficacy against other fungal species may vary. Confirm the susceptibility of your specific fungal isolate to this compound.

  • Resistance: The target fungus may have developed resistance to this compound. Resistance is often associated with mutations in the β-tubulin gene, the molecular target of this fungicide. Consider performing molecular analysis to screen for known resistance-conferring mutations.

  • Compound Solubility and Stability: this compound has moderate aqueous solubility.[2] Ensure that the compound is fully dissolved in your chosen solvent (e.g., DMSO) before adding it to the culture medium. Prepare fresh stock solutions regularly, as the stability of this compound in aqueous solutions over extended periods may be limited.

  • Media Composition: The composition of the culture medium can influence the apparent activity of antifungal compounds. Components in complex media may interact with this compound, reducing its effective concentration. Whenever possible, use a defined synthetic medium like RPMI-1640 for susceptibility testing to ensure consistency.

  • Inoculum Size: The density of the fungal inoculum can significantly impact the outcome of susceptibility tests. A high inoculum may overwhelm the inhibitory effect of the compound. Standardize your inoculum preparation to ensure reproducibility.

  • Incubation Conditions: Ensure that the incubation temperature, duration, and atmosphere (e.g., aeration) are optimal for the growth of the test fungus and are consistent across experiments.

Q2: My results for this compound's antifungal activity are inconsistent between experiments. How can I improve reproducibility?

A2: Inconsistent results are a common challenge in antifungal susceptibility testing. To improve reproducibility:

  • Standardize Protocols: Strictly adhere to a detailed, written protocol for all steps of the experiment, from media preparation to data analysis.

  • Solvent Control: Always include a solvent control (e.g., media with the same concentration of DMSO used to dissolve this compound) to account for any potential effects of the solvent on fungal growth.

  • Positive and Negative Controls: Include a known susceptible and, if available, a known resistant fungal strain as controls in every experiment to validate the assay's performance.

  • Reagent Quality: Use high-quality, pure this compound and ensure the freshness and proper storage of all media components and reagents.

  • Homogeneous Compound Distribution: After adding the this compound solution to the culture medium, ensure it is thoroughly mixed to achieve a uniform concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a carbamate fungicide that functions by inhibiting mitosis and cell division in susceptible fungi.[2] Its primary molecular target is β-tubulin. This compound binds to β-tubulin subunits, interfering with the assembly of microtubules.[3] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By disrupting microtubule dynamics, this compound leads to a mitotic arrest, ultimately inhibiting fungal growth.

Q2: Against which fungi is this compound most effective?

A2: this compound demonstrates strong activity against Botrytis cinerea, the causal agent of gray mold.[1] A key application of this compound is its efficacy against strains of Botrytis spp. that have developed resistance to benzimidazole fungicides (e.g., carbendazim).[1]

Q3: How does resistance to this compound develop in fungi?

A3: Resistance to this compound in fungi, such as Botrytis cinerea, is primarily associated with specific point mutations in the β-tubulin gene (tub2). These mutations alter the amino acid sequence of the β-tubulin protein, reducing its binding affinity for this compound. Interestingly, some mutations that confer resistance to benzimidazole fungicides can lead to increased sensitivity to this compound, a phenomenon known as negative cross-resistance. However, other mutations can lead to resistance to both classes of fungicides.

Q4: What is a typical effective concentration range for this compound?

A4: The effective concentration of this compound can vary significantly depending on the fungal species, the specific isolate's sensitivity, and the experimental conditions. The half-maximal effective concentration (EC50) is a common metric used to quantify antifungal activity. For susceptible isolates of Botrytis cinerea, EC50 values are generally in the low µg/mL range. However, for resistant isolates, the EC50 can be substantially higher. It is crucial to determine the EC50 or Minimum Inhibitory Concentration (MIC) for your specific fungal strain and experimental setup.

Q5: What solvent should I use to prepare this compound stock solutions for in vitro assays?

A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro experiments due to its ability to dissolve a wide range of organic compounds. It is important to use a final DMSO concentration in the culture medium that is non-toxic to the fungus being tested, typically below 1% (v/v). Always include a solvent control in your experiments.

Data Presentation

The following table summarizes reported EC50 values for this compound against sensitive and resistant isolates of Botrytis cinerea. Note that these values can vary between studies due to different experimental methodologies.

Fungal IsolateResistance StatusEC50 (µg/mL)Reference
Botrytis cinereaSensitive0.1 - 1.0[4]
Botrytis cinereaResistant>10[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a general guideline and should be optimized for the specific fungus being tested.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal culture

  • Spectrophotometer or hemocytometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in the growth medium to create a range of working solutions.

  • Inoculum Preparation:

    • Grow the fungal culture on an appropriate agar medium.

    • Harvest fungal spores or yeast cells and suspend them in sterile saline or PBS.

    • Adjust the inoculum concentration to a standardized density (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

    • Dilute the adjusted inoculum in the growth medium to the final desired concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the appropriate this compound dilution to each well. Create a two-fold serial dilution across the plate.

    • Include a positive control well (media with inoculum, no drug) and a negative control well (media only).

    • Include a solvent control well (media with inoculum and the highest concentration of DMSO used).

    • Add 100 µL of the final fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungus for a predetermined period (e.g., 24, 48, or 72 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth. The endpoint can also be read spectrophotometrically by determining the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the positive control, depending on the established standards for the specific fungus.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC assay to ascertain the lowest concentration of the antifungal agent that kills the fungus.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (without any antifungal agent)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10-20 µL) and spot-plate it onto a fresh agar plate.

    • Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the fungus until growth is visible in the spot from the positive control well.

  • MFC Determination:

    • The MFC is the lowest concentration of this compound from which no fungal growth occurs on the subculture agar plate. This represents a ≥99.9% reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

This compound's Mechanism of Action: Disruption of Mitotic Spindle Formation```dot

G Beta_Tubulin Beta_Tubulin Inhibited_Beta_Tubulin Inhibited_Beta_Tubulin This compound This compound This compound->Inhibited_Beta_Tubulin Binds to

Caption: Workflow for determining Minimum Inhibitory and Fungicidal Concentrations.

Logical Relationship of Troubleshooting Common Issues

G cluster_troubleshooting Potential Causes No_Inhibition No or Low Fungal Inhibition Observed Resistance Fungal Resistance (β-tubulin mutation) No_Inhibition->Resistance Solubility Poor Compound Solubility/ Degradation No_Inhibition->Solubility Media_Interaction Media Component Interaction No_Inhibition->Media_Interaction Inoculum_Effect High Inoculum Density No_Inhibition->Inoculum_Effect Incorrect_Concentration Incorrect Drug Concentration No_Inhibition->Incorrect_Concentration

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting Poor Efficacy of Diethofencarb in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the field efficacy of Diethofencarb.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound and what is its main target?

This compound is a carbamate fungicide that disrupts fungal growth by inhibiting mitosis and cell division. Its specific molecular target is the β-tubulin protein, a key component of the cytoskeleton. By binding to β-tubulin, this compound interferes with the assembly of microtubules, which are essential for cell division, leading to the inhibition of fungal growth.

Q2: We are observing poor control of Botrytis cinerea (gray mold) with this compound, even though it is recommended for this pathogen. What could be the reason?

The most likely reason for poor efficacy against Botrytis cinerea is the development of resistance. While this compound is known for its effectiveness against benzimidazole-resistant strains due to negative cross-resistance, strains with resistance to both benzimidazoles and this compound have emerged.[1] It is crucial to determine the resistance profile of the specific Botrytis cinerea population in your experimental field.

Q3: How can we test for this compound resistance in our fungal isolates?

You can determine the sensitivity of your fungal isolates to this compound by conducting an in vitro fungicide efficacy assay to determine the half-maximal effective concentration (EC50). This involves growing the fungal isolates on media amended with a range of this compound concentrations and measuring the mycelial growth inhibition. A significant increase in the EC50 value compared to a known sensitive or wild-type strain indicates resistance.

Q4: What are the typical EC50 values for this compound against sensitive and resistant strains of Botrytis cinerea?

The EC50 values can vary between studies and geographical locations. However, the following table provides a summary of representative EC50 values for this compound against sensitive and resistant isolates of Botrytis cinerea.

FungicideIsolate TypeMean EC50 (µg/ml)
This compoundSensitive (DieS)0.027[1][2]
This compoundResistant (DieR)24.94[1][2]
CarbendazimSensitive0.021[1][2]
CarbendazimResistant141.06[1][2]

Q5: What is the molecular basis of resistance to this compound?

Resistance to this compound is often linked to specific point mutations in the β-tubulin gene. These mutations alter the protein structure, reducing the binding affinity of the fungicide to its target site. For benzimidazole fungicides, mutations at codon 198 (e.g., E198A, E198K, E198V) are common.[3][4] this compound resistance can be associated with other mutations in the β-tubulin gene.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of poor this compound efficacy in the field.

Step 1: Verify Application Practices

Incorrect application is a frequent cause of reduced fungicide efficacy.

  • Calibration of Equipment: Ensure your sprayer is correctly calibrated to deliver the intended dose.[5][6] Worn nozzles can lead to uneven application.[5]

  • Spray Volume and Coverage: Use sufficient water volume to ensure thorough coverage of the target plants.[7] Inadequate coverage can leave parts of the plant unprotected.

  • Timing of Application: Apply this compound preventatively, before disease symptoms are widespread.[8] Fungicides are generally less effective once an infection is well-established.

  • Weather Conditions: Avoid spraying in conditions of high wind, high temperature (>25°C), and low relative humidity (<40%).[8] These conditions can lead to spray drift and rapid evaporation of droplets. Rain shortly after application can wash off the product before it is effective.

Step 2: Investigate Potential Resistance

If application practices are correct, the next step is to investigate the possibility of fungicide resistance.

  • Sample Collection: Collect fungal isolates from the areas exhibiting poor control.

  • In Vitro Susceptibility Testing: Conduct laboratory assays to determine the EC50 values of your isolates for this compound. A significant increase compared to baseline sensitivity data indicates resistance.

  • Molecular Analysis: If resistance is confirmed, consider molecular techniques to identify specific mutations in the β-tubulin gene.

Step 3: Evaluate Environmental and Formulation Factors
  • Soil Characteristics: In soil applications, factors like high organic matter content can reduce the bioavailability of fungicides.

  • pH of Spray Solution: The pH of the water used for the spray solution can affect the stability of some fungicides. Check the product label for any specific pH requirements.

  • Tank Mixing and Compatibility: If this compound is being tank-mixed with other pesticides or adjuvants, ensure they are compatible.[9] Physical or chemical incompatibility can reduce the efficacy of the active ingredient.[10] Always perform a jar test to check for physical compatibility before mixing in the spray tank.[9]

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition Assay)

This protocol is used to determine the EC50 value of a fungicide against a fungal isolate.

  • Prepare Fungicide Stock Solution: Dissolve technical grade this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution (e.g., 100 mg/ml).

  • Prepare Amended Media: Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve a series of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 5, 25, 50, 75, 100 µg/ml).[2]

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the fungal isolate onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (without fungicide) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Protocol 2: Molecular Detection of β-Tubulin Gene Mutations

This protocol outlines the general steps for identifying mutations in the β-tubulin gene associated with fungicide resistance.

  • DNA Extraction: Extract genomic DNA from the fungal mycelium using a suitable method (e.g., CTAB method).[3]

  • PCR Amplification: Amplify the β-tubulin gene, or a specific fragment known to harbor resistance mutations, using specific primers.

  • Sequencing: Purify the PCR product and send it for DNA sequencing.

  • Sequence Analysis: Compare the obtained sequence with the wild-type β-tubulin gene sequence to identify any point mutations.

Visualizations

start Poor this compound Efficacy Observed check_app Step 1: Review Application Practices start->check_app calibration Sprayer Calibration Correct? check_app->calibration coverage Adequate Spray Coverage? calibration->coverage Yes recalibrate Recalibrate Sprayer calibration->recalibrate No timing Correct Application Timing? coverage->timing Yes adjust_spray Adjust Spray Volume/Nozzles coverage->adjust_spray No weather Favorable Weather Conditions? timing->weather Yes optimize_timing Optimize Application Timing timing->optimize_timing No investigate_res Step 2: Investigate Resistance weather->investigate_res Yes monitor_weather Monitor Weather Forecasts weather->monitor_weather No sampling Collect Fungal Isolates investigate_res->sampling evaluate_env Step 3: Evaluate Environmental/Formulation Factors investigate_res->evaluate_env invitro_test In Vitro Susceptibility Testing (EC50) sampling->invitro_test molecular_analysis Molecular Analysis (β-tubulin sequencing) invitro_test->molecular_analysis resistance_mgt Implement Resistance Management Strategy (e.g., fungicide rotation) molecular_analysis->resistance_mgt soil Soil Characteristics (e.g., organic matter) evaluate_env->soil ph Spray Solution pH evaluate_env->ph tank_mix Tank Mix Compatibility evaluate_env->tank_mix adjust_formulation Adjust Formulation/Tank Mix soil->adjust_formulation ph->adjust_formulation tank_mix->adjust_formulation solution Implement Corrective Actions recalibrate->solution adjust_spray->solution optimize_timing->solution monitor_weather->solution resistance_mgt->solution adjust_formulation->solution

Caption: Troubleshooting workflow for poor this compound efficacy.

cluster_resistance Resistance This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to inhibition Inhibition This compound->inhibition microtubule Microtubule Assembly beta_tubulin->microtubule Is a component of mitosis Mitosis & Cell Division microtubule->mitosis fungal_growth Fungal Growth mitosis->fungal_growth inhibition->microtubule Inhibits resistance Resistance Mechanism mutation Point mutation in β-tubulin gene binding Reduced binding of this compound to β-tubulin mutation->binding binding->beta_tubulin Prevents interaction

Caption: Mechanism of action of this compound and resistance.

start Start: Isolate pure fungal culture prepare_media Prepare PDA with serial dilutions of this compound start->prepare_media inoculate Inoculate plates with mycelial plugs prepare_media->inoculate incubate Incubate at optimal temperature inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate % inhibition measure->calculate analyze Determine EC50 using Probit analysis calculate->analyze end End: Compare EC50 to sensitive strains analyze->end

Caption: Experimental workflow for in vitro efficacy testing.

References

Technical Support Center: Mitigating Diethofencarb Resistance in Botrytis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in studying and mitigating Diethofencarb resistance in Botrytis cinerea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work in a question-and-answer format.

Issue 1: Inconsistent EC50 values in fungicide sensitivity assays.

  • Question: We are observing significant variability in our EC50 values for this compound against Botrytis cinerea isolates, even within the same experiment. What could be the cause?

  • Possible Causes and Solutions:

    • Inconsistent Spore Concentration: The density of the spore suspension used for inoculation is critical. A higher spore density can lead to an overestimation of resistance.

      • Solution: Standardize your spore suspension concentration using a hemocytometer before inoculation. A commonly used concentration is 1 x 10^5 spores/mL.

    • Age and Viability of Spores: Spores from older cultures may have reduced viability or altered germination rates, affecting the assay's outcome.

      • Solution: Use fresh conidia from 7 to 14-day-old cultures of B. cinerea grown on a suitable medium like Potato Dextrose Agar (PDA).

    • Solvent Effects: The solvent used to dissolve this compound (e.g., acetone or DMSO) can inhibit fungal growth at higher concentrations.

      • Solution: Ensure the final concentration of the solvent in your assay medium is consistent across all treatments (including the control) and is at a level that does not affect fungal growth (typically below 1%).

    • Uneven Fungicide Distribution: Improper mixing of the fungicide into the agar can result in "hot spots" of high concentration and areas with little to no fungicide.

      • Solution: Add the fungicide to the molten agar when it has cooled to around 45-50°C and mix thoroughly before pouring the plates.

Issue 2: No amplification or non-specific bands in PCR for β-tubulin gene analysis.

  • Question: We are trying to amplify and sequence the β-tubulin gene from this compound-resistant Botrytis cinerea isolates but are encountering issues with our PCR. What troubleshooting steps can we take?

  • Possible Causes and Solutions:

    • Poor DNA Quality: Fungal DNA can be difficult to isolate due to the cell wall. Contaminants like polysaccharides can inhibit PCR.

      • Solution: Use a commercial fungal DNA extraction kit or a CTAB-based method for high-quality DNA. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

    • Primer Design and Annealing Temperature: The primers may not be specific to the B. cinerea β-tubulin gene, or the annealing temperature may not be optimal.

      • Solution: Verify your primer sequences against the published B. cinerea genome. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.

    • Presence of PCR Inhibitors: As mentioned, carryover of compounds from the DNA extraction process can inhibit the Taq polymerase.

      • Solution: If you suspect inhibitors, try diluting your DNA template (e.g., 1:10 or 1:100). You can also add PCR enhancers like BSA to your reaction mix.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance develop in Botrytis cinerea?

A1: this compound is a carbamate fungicide that belongs to the FRAC group 10.[1] Its mode of action is the inhibition of mitosis and cell division through interference with β-tubulin assembly.[1] Resistance in Botrytis cinerea is primarily associated with point mutations in the β-tubulin gene. These mutations alter the target protein, reducing its affinity for this compound and rendering the fungicide less effective.

Q2: What is negative cross-resistance between this compound and benzimidazole fungicides?

A2: Negative cross-resistance is a phenomenon where resistance to one type of fungicide is associated with hypersensitivity to another. In Botrytis cinerea, isolates that are resistant to benzimidazole (MBC) fungicides are often sensitive to this compound, and vice-versa.[2][3] This is because the mutations in the β-tubulin gene that confer resistance to one class of these fungicides can increase the binding affinity of the other. This principle was the basis for the development of fungicide mixtures containing both a benzimidazole and this compound.[2][3]

Q3: Can Botrytis cinerea develop resistance to both this compound and benzimidazoles?

A3: Yes, despite the negative cross-resistance, dual resistance to both this compound and benzimidazole fungicides has been reported in field isolates of Botrytis cinerea.[2][4][5] This is a significant concern as it negates the effectiveness of using these fungicides in mixtures to manage resistance. The emergence of dual-resistant strains is often linked to the repeated application of such mixtures.[4][5]

Q4: What are the key strategies to mitigate the development of this compound resistance in Botrytis cinerea?

A4: An integrated pest management (IPM) approach is crucial for managing this compound resistance. Key strategies include:

  • Fungicide Rotation: Avoid the repeated use of this compound or fungicides with the same mode of action. Rotate with fungicides from different FRAC groups.[6][7]

  • Tank Mixtures: When appropriate, tank-mix this compound with a broad-spectrum, multi-site fungicide to which resistance is less likely to develop.[6]

  • Cultural Practices: Implement sanitation measures such as removing dead plant material to reduce fungal inoculum.[6] Modifying environmental conditions, for instance by improving air circulation and reducing humidity in greenhouses, can also help to minimize disease pressure.[6][7]

  • Monitoring: Regularly monitor Botrytis cinerea populations for shifts in fungicide sensitivity. This allows for early detection of resistance and informs decisions on fungicide selection.[8]

Q5: How can we monitor for this compound resistance in our Botrytis cinerea population?

A5: Monitoring can be done through two main approaches:

  • Bioassays: This involves isolating the fungus from infected plant material and determining the EC50 (Effective Concentration to inhibit 50% of growth) on media amended with a range of this compound concentrations. A significant increase in the EC50 value over time indicates a shift towards resistance.

  • Molecular Methods: Since resistance is often linked to specific mutations in the β-tubulin gene, molecular techniques like PCR and sequencing can be used to detect these mutations in the fungal population. Loop-mediated isothermal amplification (LAMP) is a rapid molecular method that can also be developed for on-site detection of resistant isolates.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound resistance in Botrytis cinerea.

Table 1: EC50 Values for this compound-Sensitive and -Resistant Botrytis cinerea Isolates.

Isolate StatusMean EC50 (µg/ml)
Sensitive0.027
Resistant24.94

Data from El-Mohamed et al. investigating isolates from strawberry fields.[10]

Table 2: Frequency of Fungicide Resistance in Botrytis cinerea Isolates from Strawberry.

FungicideResistance Frequency (%)
Carbendazim93.77%
Iprodione37.94%
This compound7.4%

Data from a 2019-2021 survey in Egyptian strawberry fields.[10]

Experimental Protocols

Protocol 1: Determination of EC50 Values using a Mycelial Growth Assay

This protocol is adapted from methodologies described for fungicide sensitivity testing in Botrytis cinerea.

  • Isolate Preparation:

    • Culture B. cinerea isolates on Potato Dextrose Agar (PDA) at 20-22°C for 7-10 days.

  • Fungicide Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in acetone.

  • Media Preparation:

    • Prepare PDA and autoclave. Allow it to cool to approximately 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final acetone concentration is the same in all plates, including the control (e.g., 0.5%).

    • Pour the amended PDA into 90 mm Petri dishes.

  • Inoculation:

    • Take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture.

    • Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at 20-22°C in the dark for 3-5 days.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate and calculate the average.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by performing a probit analysis or by regressing the percentage of inhibition against the log of the fungicide concentration.

Protocol 2: Molecular Detection of β-tubulin Gene Mutations

This protocol outlines the general steps for identifying mutations associated with this compound resistance.

  • DNA Extraction:

    • Grow the B. cinerea isolate in Potato Dextrose Broth (PDB) for 3-5 days.

    • Harvest the mycelia by filtration and freeze-dry or grind in liquid nitrogen.

    • Extract genomic DNA using a suitable fungal DNA extraction kit or a CTAB-based method.[2]

  • PCR Amplification:

    • Design primers to amplify the region of the β-tubulin gene known to harbor resistance-conferring mutations.

    • Perform PCR using a standard Taq polymerase or a high-fidelity polymerase for sequencing applications. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, PCR buffer, and polymerase.

    • Use a thermal cycler with an appropriate program, including an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Verification of Amplification:

    • Run the PCR product on a 1-1.5% agarose gel to confirm the amplification of a band of the expected size.

  • DNA Sequencing:

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing using the same primers as in the PCR amplification.

  • Sequence Analysis:

    • Align the obtained sequence with a reference wild-type β-tubulin sequence from a sensitive B. cinerea isolate.

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the protein.

Visualizations

Mitigation_Strategies cluster_Monitoring Monitoring & Assessment cluster_Chemical Chemical Control Strategies cluster_Cultural Cultural & Biological Practices Bioassays (EC50) Bioassays (EC50) Molecular Screening (PCR, Sequencing) Molecular Screening (PCR, Sequencing) Fungicide Rotation (Different FRAC groups) Fungicide Rotation (Different FRAC groups) This compound Resistance Development This compound Resistance Development Fungicide Rotation (Different FRAC groups)->this compound Resistance Development Mitigates Tank Mixtures (Multi-site fungicides) Tank Mixtures (Multi-site fungicides) Tank Mixtures (Multi-site fungicides)->this compound Resistance Development Mitigates Reduced Application Frequency Reduced Application Frequency Reduced Application Frequency->this compound Resistance Development Mitigates Sanitation (Remove infected debris) Sanitation (Remove infected debris) Sanitation (Remove infected debris)->this compound Resistance Development Reduces Selection Pressure Environmental Control (Humidity, Airflow) Environmental Control (Humidity, Airflow) Environmental Control (Humidity, Airflow)->this compound Resistance Development Reduces Selection Pressure Use of Biocontrol Agents Use of Biocontrol Agents Use of Biocontrol Agents->this compound Resistance Development Alternative Control This compound Resistance Development->Bioassays (EC50) Detected by This compound Resistance Development->Molecular Screening (PCR, Sequencing) Characterized by

Caption: Logical workflow for mitigating this compound resistance.

Experimental_Workflow Isolate B. cinerea from infected tissue Isolate B. cinerea from infected tissue Pure Culture on PDA Pure Culture on PDA Isolate B. cinerea from infected tissue->Pure Culture on PDA Fungicide Sensitivity Assay (EC50) Fungicide Sensitivity Assay (EC50) Pure Culture on PDA->Fungicide Sensitivity Assay (EC50) DNA Extraction DNA Extraction Pure Culture on PDA->DNA Extraction Characterize Isolate (Sensitive/Resistant) Characterize Isolate (Sensitive/Resistant) Fungicide Sensitivity Assay (EC50)->Characterize Isolate (Sensitive/Resistant) PCR of β-tubulin gene PCR of β-tubulin gene DNA Extraction->PCR of β-tubulin gene Sequencing Sequencing PCR of β-tubulin gene->Sequencing Sequence Analysis Sequence Analysis Sequencing->Sequence Analysis Sequence Analysis->Characterize Isolate (Sensitive/Resistant)

Caption: Experimental workflow for characterizing this compound resistance.

Fungal_Stress_Response This compound This compound Inhibition of β-tubulin Inhibition of β-tubulin This compound->Inhibition of β-tubulin Target Cellular Stress (Mitotic Arrest) Cellular Stress (Mitotic Arrest) Inhibition of β-tubulin->Cellular Stress (Mitotic Arrest) Activation of Stress Signaling Pathways (e.g., HOG, CWI) Activation of Stress Signaling Pathways (e.g., HOG, CWI) Cellular Stress (Mitotic Arrest)->Activation of Stress Signaling Pathways (e.g., HOG, CWI) Activation of Transcription Factors Activation of Transcription Factors Activation of Stress Signaling Pathways (e.g., HOG, CWI)->Activation of Transcription Factors Upregulation of Stress Response Genes Upregulation of Stress Response Genes Activation of Transcription Factors->Upregulation of Stress Response Genes Increased Fungicide Tolerance Increased Fungicide Tolerance Upregulation of Stress Response Genes->Increased Fungicide Tolerance

Caption: Putative signaling pathway for fungicide stress response.

References

Improving the extraction efficiency of Diethofencarb from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of Diethofencarb. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of this compound from complex matrices.

Problem Possible Cause Suggested Solution
Low Recovery of this compound Incomplete Extraction: The solvent may not be effectively disrupting the matrix to release this compound.Optimize Solvent Choice: Acetonitrile is a commonly used and effective solvent for this compound extraction.[1][2] For certain matrices like apple pulp and peel, microwave-assisted extraction with acetonitrile can improve efficiency.[3] • Enhance Extraction with Salting-Out: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the acetonitrile extract induces phase separation and improves the partitioning of this compound into the organic layer.[2] • Adjust pH: The pH of the sample solution can influence the extraction efficiency. For solid-phase extraction (SPE) from water samples, a pH of 7.0 has been shown to be optimal.
Analyte Loss During Cleanup: The cleanup step, intended to remove interfering matrix components, may also be removing some of the this compound.Select Appropriate d-SPE Sorbents: For dispersive solid-phase extraction (d-SPE) in the QuEChERS method, a combination of primary secondary amine (PSA) to remove organic acids, sugars, and some lipids, and C18 to remove nonpolar interferences like fats, is often used.[4] Graphitized carbon black (GCB) can be added to remove pigments like chlorophyll.[4] • Optimize Sorbent Amount: Use the minimum amount of sorbent necessary for cleanup to avoid analyte loss. The amount may need to be adjusted based on the matrix complexity.
Degradation of this compound: this compound may be unstable under certain pH or temperature conditions.Buffer the Extraction: The use of buffering salts, such as citrate or acetate buffers in the QuEChERS method, helps to maintain a stable pH and prevent the degradation of pH-sensitive pesticides.[5] • Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps. Concentrate extracts at temperatures below 40°C.[6]
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of Matrix Components: Interfering compounds from the matrix are not being sufficiently removed and are co-eluting with this compound, affecting its ionization in the mass spectrometer.[7][8]Improve Cleanup: Employ a more rigorous cleanup strategy. This could involve using a combination of d-SPE sorbents (PSA, C18, GCB) or performing a solid-phase extraction (SPE) cleanup step.[4] For fatty matrices, specialized lipid removal products can be used.[9] • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[7] This helps to compensate for matrix effects. • Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.
Insufficient Sample Cleanup: The chosen cleanup method is not effective for the specific matrix being analyzed.Optimize d-SPE Sorbents: For highly pigmented samples (e.g., herbs, tea), a combination of PSA and GCB is often necessary.[5] For fatty matrices, a C18 sorbent is crucial.[4] • Consider Alternative Cleanup: If d-SPE is insufficient, consider using SPE cartridges for a more thorough cleanup.[10]
Poor Reproducibility (High RSD) Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample.Thoroughly homogenize the entire sample before taking a subsample for extraction. For solid samples like grains, grinding to a fine powder is recommended.[6]
Variable Extraction/Cleanup Conditions: Inconsistent volumes of solvents or sorbents, or variations in shaking/vortexing times.Ensure precise and consistent execution of the protocol for all samples. Use calibrated pipettes and balances. Standardize shaking and centrifugation times and speeds.
Instrumental Variability: Fluctuations in the analytical instrument's performance.Use an internal standard to correct for variations in injection volume and instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for multiresidue pesticide analysis, including this compound, in various food and agricultural matrices.[1][2] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1]

Q2: How can I deal with fatty matrices when extracting this compound?

A2: For matrices with high-fat content, modifications to the standard QuEChERS protocol are necessary. The d-SPE cleanup step should include a C18 sorbent to remove lipids.[4] In some cases, a freezing-out step, where the extract is cooled to a low temperature to precipitate fats, can be effective before the d-SPE cleanup.[5]

Q3: What are "matrix effects" and how do they affect my results?

A3: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-extracted components from the sample matrix.[7] These effects can either suppress or enhance the signal, leading to inaccurate quantification.[11] They are a significant challenge in methods like LC-MS/MS.[7] To mitigate this, it is crucial to have an effective cleanup step and to use matrix-matched calibration curves for accurate quantification.[7]

Q4: Can I use Solid-Phase Microextraction (SPME) for this compound analysis?

A4: Yes, SPME coupled with High-Performance Liquid Chromatography (HPLC) has been successfully used for the determination of this compound in apples and apple juice.[12] This method is simple, sensitive, and reduces the use of organic solvents.[12]

Q5: What are the typical recovery rates I should expect for this compound extraction?

A5: Acceptable recovery rates for pesticide residue analysis are generally in the range of 70-120%. For this compound, specific methods have demonstrated excellent recoveries:

  • SPME from apples and apple juice: Excellent recovery values were reported.[12]

  • SPE from water samples: Recoveries ranged from 80.5% to 107.6%.[4]

  • Dispersive liquid-liquid microextraction from apple pulp and peel: Recoveries were between 83.5% and 101.3%.[3]

  • HPLC method for cotton and soil: Average recoveries were in the range of 80.9–104.6%.[13]

Quantitative Data Summary

Table 1: Recovery and Precision Data for this compound Extraction Methods

Extraction Method Matrix Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Detection (LOD) Reference
Solid-Phase Microextraction (SPME)-HPLCApples> 99% (Linearity)Not Specified5 µg/kg[12]
Apple Juice> 99% (Linearity)Not Specified3 µg/L[12]
Solid-Phase Extraction (SPE)-HPLCWater80.5 - 107.6< 51.2-5.2 ng/L[4]
Dispersive Liquid-Liquid Microextraction (DLLME)-SFO-HPLCApple Pulp & Peel83.5 - 101.34.8 - 8.31.2-1.6 µg/kg[3]
QuEChERS-HPLCCotton & Soil80.9 - 104.6< 9.00.1 mg/kg (cotton), 0.02 mg/kg (soil)[13]
Magnetic Solid-Phase Extraction (MSPE)-HPLCLemonade & Grape Juice86.3 - 108.0Not Specified0.02-0.20 ng/mL (lemonade)[14]

Detailed Experimental Protocols

QuEChERS Method for General Food Matrices

This protocol is a standard approach for the extraction and cleanup of this compound from various food samples.

  • Sample Preparation: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water and let it sit before homogenization.[5]

  • Extraction:

    • Place a 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard if necessary.

    • Shake vigorously for 1 minute.[2]

    • Add a salt mixture, typically 4 g of anhydrous MgSO₄ and 1 g of NaCl. For buffered QuEChERS, specific salt packets are used.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[2]

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add the d-SPE sorbents. A common combination is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18. For pigmented samples, 50 mg of GCB can be added.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract. It can be directly analyzed by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange step may be necessary.

Solid-Phase Microextraction (SPME) for Apples and Apple Juice

This protocol is adapted from a method for the analysis of this compound in apples and apple juice.[12]

  • Sample Preparation:

    • Apples: Homogenize a representative sample.

    • Apple Juice: Use directly.

  • Extraction:

    • Place a 4 mL aliquot of the sample extract or juice into a vial.

    • Immerse a conditioned 60 µm PDMS/DVB SPME fiber into the sample.

    • Stir the sample at 1100 rpm for 40 minutes at room temperature.[12]

  • Desorption and Analysis:

    • Retract the fiber and insert it into the SPME-HPLC interface.

    • Desorb the analytes in the mobile phase (acetonitrile-water, 55/45, v/v) for 6 minutes before starting the HPLC analysis.[12]

    • Analyze using an HPLC system with a C18 column and a photodiode-array detector at 210 nm.[12]

Visualizations

Diethofencarb_QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) sample->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts (MgSO4, NaCl) shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 extract Acetonitrile Extract centrifuge1->extract aliquot 7. Take Aliquot of Extract extract->aliquot add_dspe 8. Add d-SPE Sorbents (MgSO4, PSA, C18) aliquot->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis 11. LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: Workflow for this compound extraction using the QuEChERS method.

Troubleshooting_Logic start Low Analyte Recovery? check_extraction Optimize Extraction? (Solvent, pH, Salting-out) start->check_extraction Yes matrix_effects High Matrix Effects? start->matrix_effects No check_cleanup Optimize Cleanup? (Sorbent type/amount) check_extraction->check_cleanup check_stability Check for Degradation? (Buffering, Temperature) check_cleanup->check_stability end Improved Results check_stability->end improve_cleanup Improve Cleanup matrix_effects->improve_cleanup Yes matrix_effects->end No matrix_matched Use Matrix-Matched Calibration improve_cleanup->matrix_matched dilute Dilute Extract matrix_matched->dilute dilute->end

Caption: Troubleshooting logic for low recovery and matrix effects.

References

Addressing matrix effects in LC-MS/MS analysis of Diethofencarb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Diethofencarb.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no signal for this compound in my sample despite it being present in the calibration standards?

Possible Cause: Severe ion suppression due to co-eluting matrix components is a primary cause of signal loss. In some complex matrices, this can lead to up to 100% signal suppression for this compound[1].

Solution:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in various food matrices[2][3]. A modified QuEChERS protocol can significantly reduce matrix effects[4].

    • Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than dispersive SPE (dSPE) used in QuEChERS. Different sorbents can be tested to find the most effective one for your specific matrix[5][6][7].

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate this compound from interfering substances.

  • Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of matrix components entering the mass spectrometer, thereby minimizing their impact on the ionization of this compound[8].

  • Chromatographic Separation: Improve the separation of this compound from matrix interferences.

    • Adjust the gradient profile of your mobile phase to better resolve the analyte peak.

    • Consider using a different stationary phase or a column with higher efficiency.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement[9].

Question 2: My recovery for this compound is inconsistent and not reproducible. What could be the cause?

Possible Cause: Inconsistent recoveries are often linked to variability in the sample preparation process or unresolved matrix effects that differ between samples[10][11].

Solution:

  • Use an Internal Standard (IS): An internal standard, ideally a stable isotope-labeled version of this compound, should be added to the sample at the beginning of the extraction process. The IS experiences the same matrix effects and procedural losses as the analyte, allowing for accurate correction and improved reproducibility[12].

  • Homogenize Samples Thoroughly: Ensure that your samples are completely homogenized before taking a subsample for extraction. Inconsistent sample composition will lead to variable extraction efficiency and matrix effects.

  • Ensure pH Control: The pH of the extraction and/or final extract can influence the stability and ionization of this compound. Buffering the extraction, as is done in the citrate-buffered QuEChERS method, can improve reproducibility[2].

  • Automate Sample Preparation: If possible, use automated sample preparation systems to minimize human error and improve the consistency of the extraction and cleanup steps.

Question 3: I'm observing peak tailing or splitting for this compound. How can I resolve this?

Possible Cause: Peak shape issues can be caused by matrix components accumulating on the analytical column or in the injector, or by issues with the mobile phase or injection solvent[13].

Solution:

  • Column Maintenance:

    • Use a guard column to protect your analytical column from strongly retained matrix components.

    • Implement a column washing step at the end of each analytical batch to remove contaminants.

  • Injection Solvent Compatibility: Ensure that the solvent in which your final extract is dissolved is compatible with the initial mobile phase conditions. A mismatch can lead to poor peak shape. If necessary, evaporate the final extract and reconstitute it in the initial mobile phase.

  • Check for System Contamination: Contamination in the injector or transfer lines can lead to peak shape issues. Flush the system thoroughly to remove any residues[14][15].

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte and the column chemistry.

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS/MS?

Matrix effects are the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix. This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification[16].

How can I quantitatively assess the matrix effect for this compound?

The matrix effect can be quantified by comparing the peak area of this compound in a standard solution prepared in a post-extraction blank matrix to the peak area of a standard in a pure solvent at the same concentration[17][18]. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

What is the QuEChERS method and why is it recommended for this compound analysis?

QuEChERS is a sample preparation technique that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE)[2][3]. It is highly effective for the multi-residue analysis of pesticides, including this compound, in a wide variety of food matrices[2][19].

When should I use a matrix-matched calibration curve versus an internal standard?

Both are strategies to compensate for matrix effects. A stable isotope-labeled internal standard is the preferred approach as it can correct for variations in both sample preparation and matrix effects for each individual sample. Matrix-matched calibration can compensate for matrix effects but assumes that the matrix effect is consistent across all samples, which may not always be the case. In the absence of a suitable internal standard, matrix-matched calibration is a good alternative[9].

What are typical MRM transitions for this compound?

Multiple Reaction Monitoring (MRM) is a sensitive and selective acquisition mode for tandem mass spectrometry. The selection of precursor and product ions, along with the optimization of collision energy, is crucial for method performance[20][21][22].

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for this compound

ParameterValueReference
Precursor Ion (m/z)268.1[19]
Product Ion 1 (Quantifier) (m/z)226.1[19]
Collision Energy 1 (eV)12[19]
Product Ion 2 (Qualifier) (m/z)124[19]
Collision Energy 2 (eV)45[19]

Table 2: Example Recovery Data for this compound in Different Matrices

MatrixSample PreparationFortification LevelRecovery (%)RSD (%)Reference
ApplesSPME-HPLC0.05 mg/kg95.65.8[23]
Apple JuiceSPME-HPLC0.05 mg/L98.24.5[23]
OrangesQuEChERS20 ng/g9810[19]
CarrotsQuEChERS20 ng/g9511[19]
SpinachQuEChERS20 ng/g9212[19]

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables (Citrate Buffered)

This protocol is based on the widely accepted AOAC and EN methods.

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If an internal standard is used, add it at this stage.

    • Add the citrate buffering salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)[2].

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube containing MgSO₄ and a sorbent (e.g., Primary Secondary Amine - PSA). For matrices with high fat content, C18 may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and dilute it with an appropriate solvent if necessary.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This is a general protocol that can be adapted for this compound analysis in water.

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing a suitable solvent (e.g., methanol) followed by water through it.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. This compound will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.

  • Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Final Extract Preparation: The eluate can be evaporated and reconstituted in a suitable solvent for LC-MS/MS injection.

Visualizations

TroubleshootingWorkflow start Start: Low or No Signal for this compound check_matrix_effect Severe Ion Suppression Suspected? start->check_matrix_effect optimize_sample_prep Optimize Sample Preparation (QuEChERS, SPE, LLE) check_matrix_effect->optimize_sample_prep Yes end_not_ok Further Investigation Needed check_matrix_effect->end_not_ok No dilute_extract Dilute Sample Extract optimize_sample_prep->dilute_extract improve_chromatography Improve Chromatographic Separation dilute_extract->improve_chromatography matrix_matched_cal Use Matrix-Matched Calibration improve_chromatography->matrix_matched_cal re_evaluate Re-evaluate Signal matrix_matched_cal->re_evaluate end_ok Problem Resolved re_evaluate->end_ok Signal OK re_evaluate->end_not_ok Signal Still Low

Caption: Troubleshooting workflow for low this compound signal.

SamplePrepWorkflow start Start: Homogenized Sample extraction 1. Extraction - Weigh 10g sample - Add Acetonitrile & IS - Add QuEChERS salts start->extraction centrifuge1 2. Centrifuge extraction->centrifuge1 dSPE 3. Dispersive SPE Cleanup - Take supernatant - Add to dSPE tube (PSA/C18) - Vortex centrifuge1->dSPE centrifuge2 4. Centrifuge dSPE->centrifuge2 final_extract 5. Final Extract Preparation - Take supernatant - Dilute if necessary centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS sample preparation workflow for this compound.

References

Technical Support Center: Enhancing the Photostability of Diethofencarb Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the photostability of Diethofencarb formulations. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a carbamate fungicide effective against a variety of fungal pathogens.[1] However, like many organic molecules, it can be susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation can lead to a loss of efficacy, requiring more frequent applications and potentially leading to the formation of undesirable degradation products. Understanding and enhancing its photostability is crucial for developing robust and effective fungicidal formulations.

Q2: What are the primary pathways of this compound degradation?

While specific photodegradation pathways for this compound are not extensively detailed in readily available literature, carbamates, in general, can undergo photodegradation through mechanisms such as photo-Fries rearrangement, cleavage of the carbamate bond, and oxidation. For this compound, potential degradation could involve the cleavage of the carbamate linkage and modifications to the diethoxyphenyl ring. In soil, its degradation is known to occur, with half-lives ranging from 0.3 to 6.2 days under aerobic conditions.[2]

Q3: What are the common analytical techniques used to assess the photostability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the concentration of this compound and its photodegradation products.[3] This technique allows for the separation and quantification of the parent compound and its degradants, enabling the calculation of degradation kinetics.

Q4: What general strategies can be employed to enhance the photostability of pesticide formulations?

A primary strategy is the incorporation of UV absorbers into the formulation.[4] These molecules absorb damaging UV radiation and dissipate the energy as heat, thereby protecting the active ingredient. Other approaches include the use of antioxidants, encapsulation of the active ingredient, and the selection of appropriate formulation excipients that do not promote photodegradation.

Troubleshooting Guides

Section 1: Issues with Experimental Setup for Photostability Testing

Q: My this compound solution shows degradation in the dark control samples. What could be the cause?

A: Degradation in dark control samples indicates that factors other than light are causing the degradation. Consider the following possibilities:

  • Hydrolysis: this compound may be susceptible to hydrolysis depending on the pH of your solution. N-phenyl carbamates are generally known to be resistant to hydrolysis under neutral conditions, but this can change with pH.[2] Ensure your buffer is stable and at an appropriate pH.

  • Thermal Degradation: Although less common for many pesticides at ambient temperature, thermal degradation can occur. Ensure your photostability chamber maintains a consistent and appropriate temperature.

  • Microbial Degradation: If your solutions are not sterile, microbial activity could be a factor. For aqueous studies, use sterilized, buffered water.[5]

  • Interaction with Container: The container material may be interacting with your formulation. Use inert materials like quartz or borosilicate glass for your experiments.

Q: I am observing inconsistent results between replicate photostability experiments. What should I check?

A: Inconsistent results can stem from several sources. Systematically check the following:

  • Light Source Uniformity: Ensure that the light intensity is uniform across all sample positions in the photostability chamber. Use a calibrated radiometer to map the light intensity.

  • Sample Positioning: Consistently place your samples at the same distance and orientation relative to the light source in each experiment.

  • Solution Preparation: Inaccuracies in the initial concentration of this compound or other formulation components can lead to variability. Double-check your weighing, dilutions, and mixing procedures.

  • Analytical Method Variability: Ensure your HPLC method is validated for precision and reproducibility. Run a system suitability test before each analysis.

Section 2: Issues with Analytical Quantification

Q: I am having trouble separating this compound from its degradation products using HPLC. What can I do?

A: Optimizing your HPLC method is key to achieving good separation. Consider these adjustments:

  • Mobile Phase Composition: Modify the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A gradient elution, where the solvent composition changes over time, can often improve the separation of complex mixtures.

  • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can affect the retention of ionizable compounds. Experiment with different pH values to improve peak shape and resolution.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact separation efficiency.

Q: My calibration curve for this compound is not linear. What are the potential causes?

A: A non-linear calibration curve can be caused by several factors:

  • Detector Saturation: If the concentration of your standards is too high, the UV detector may become saturated. Prepare a new set of standards with a lower concentration range.

  • Inaccurate Standard Preparation: Errors in the dilution of your stock solution will lead to inaccuracies in your calibration standards. Carefully re-prepare your standards.

  • Co-eluting Impurities: An impurity that co-elutes with this compound can interfere with the signal, especially at lower concentrations. Optimize your chromatography to resolve any co-eluting peaks.

  • Solubility Issues: At higher concentrations, this compound may not be fully dissolved in your injection solvent, leading to a non-proportional response. Ensure your standards are fully dissolved.

Data Presentation

Table 1: Photodegradation Kinetics of this compound

FormulationLight SourceIrradiance (W/m²)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)R² of Kinetic Fit
This compound in AcetonitrileSimulated Sunlight765Data to be determinedData to be determinedData to be determined
This compound Formulation ASimulated Sunlight765Data to be determinedData to be determinedData to be determined
This compound Formulation BSimulated Sunlight765Data to be determinedData to be determinedData to be determined
..................

Table 2: Efficacy of UV Absorbers on this compound Photostability

UV AbsorberConcentration (% w/w)This compound Recovery after 24h Exposure (%)% Increase in Stability
None (Control)0Data to be determinedN/A
Benzophenone-41Data to be determinedData to be determined
Avobenzone1Data to be determinedData to be determined
Tinuvin P1Data to be determinedData to be determined
............

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Aqueous Solution (based on OECD Guideline 316)

1. Objective: To determine the rate of direct phototransformation of this compound in water under simulated sunlight.

2. Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Sterile, buffered purified water (e.g., pH 7 phosphate buffer)

  • Quartz or borosilicate glass vessels

  • Photostability chamber with a filtered xenon arc lamp simulating natural sunlight (290-800 nm)[5]

  • Calibrated radiometer

  • HPLC system with UV detector

3. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Dilute the stock solution with the sterile buffered water to a final concentration not exceeding half its water solubility. The final concentration of acetonitrile should be minimal to avoid co-solvent effects.

  • Experimental Setup:

    • Transfer the this compound solution into multiple quartz vessels.

    • Prepare identical "dark control" samples by wrapping the vessels in aluminum foil.

    • Place all vessels in the photostability chamber.

  • Irradiation:

    • Maintain the temperature at a constant value (e.g., 25°C).[5]

    • Irradiate the samples with the xenon lamp. The total illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter for confirmatory studies.

  • Sampling: Withdraw samples from both the irradiated and dark control vessels at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the concentration of this compound in each sample by a validated HPLC-UV method.

4. Data Analysis:

  • Plot the concentration of this compound versus time for both irradiated and dark control samples.

  • Determine the order of the reaction (typically pseudo-first-order for photodegradation).

  • Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

1. Objective: To quantify the concentration of this compound in solution.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV-Vis detector.

  • Column: Eclipse C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the samples from the photostability experiment and determine the peak area for this compound.

  • Quantification: Calculate the concentration of this compound in the samples using the calibration curve.

4. Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare this compound Solution irradiate Irradiate Samples in Photostability Chamber prep_solution->irradiate prep_controls Prepare Dark Controls prep_controls->irradiate sampling Sample at Time Intervals irradiate->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Data Analysis (Kinetics) hplc->data_analysis

Caption: Experimental workflow for photostability testing of this compound.

Troubleshooting_Logic cluster_checks Troubleshooting Steps start Inconsistent Results? check_light Check Light Source Uniformity start->check_light check_position Verify Sample Positioning start->check_position check_prep Review Solution Preparation start->check_prep check_hplc Validate HPLC Method start->check_hplc Photostabilization_Strategy This compound This compound Formulation uv_absorber UV Absorber This compound->uv_absorber antioxidant Antioxidant This compound->antioxidant encapsulation Encapsulation This compound->encapsulation stabilized_formulation Photostable this compound Formulation uv_absorber->stabilized_formulation antioxidant->stabilized_formulation encapsulation->stabilized_formulation

References

Technical Support Center: Diethofencarb Sensitivity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethofencarb sensitivity testing.

Troubleshooting Guide

Question: Why are my "sensitive" wild-type fungal strains showing unexpected resistance to this compound?

Answer:

This can occur due to a few factors:

  • Natural Variation: Wild-type populations can have a baseline level of tolerance. The issue may be with the discriminatory dose being used. It's crucial to establish a baseline EC50 value for your specific wild-type isolates.

  • Medium Composition: The composition of your growth medium can affect the availability and activity of this compound. Ensure you are using a standardized, recommended medium for your fungal species.

  • Incorrect this compound Concentration: Double-check your stock solution calculations and dilutions. Serial dilution errors are a common source of inaccurate final concentrations in the assay medium.

  • Degradation of this compound: this compound may degrade if stock solutions are stored improperly or for too long. Prepare fresh stock solutions and store them according to the manufacturer's instructions.

Question: I am seeing significant variability in my EC50 values between replicate plates. What could be the cause?

Answer:

Variability in EC50 values can be attributed to several experimental factors:

  • Uneven Inoculum: Ensure your fungal inoculum is homogenous. For spore suspensions, use a hemocytometer to standardize the spore concentration. For mycelial plugs, use a cork borer to ensure uniform size.

  • Inconsistent Incubation Conditions: Fluctuations in temperature or humidity within the incubator can affect fungal growth rates and, consequently, the calculated EC50 values. Ensure your incubator is properly calibrated and provides uniform conditions.

  • Edge Effects on Plates: The outer wells or areas of a plate can experience different conditions than the inner ones. It is good practice to randomize the placement of your concentrations across different plates and to include a border of wells with sterile medium or water to minimize edge effects.

  • Subjective Growth Assessment: If you are measuring growth inhibition manually (e.g., by measuring colony diameter), ensure that the measurements are taken consistently and, if possible, by the same person to reduce inter-individual variability. Using a plate reader for optical density measurements can improve objectivity.

Question: My this compound assay is not showing the expected negative cross-resistance with carbendazim-resistant strains. Why might this be?

Answer:

Negative cross-resistance between this compound and benzimidazoles (like carbendazim) is often linked to specific mutations in the β-tubulin gene.[1][2]

  • Specific Mutations: The negative cross-resistance phenomenon is most pronounced in strains with certain β-tubulin mutations (e.g., E198A, E198V).[1] However, some mutations that confer carbendazim resistance, such as E198K, may not result in increased sensitivity to this compound.[1] It is crucial to characterize the specific mutations in your resistant strains.

  • Multiple Resistance Mechanisms: The fungal isolates may have developed additional resistance mechanisms that are not related to the β-tubulin target site. This can mask the effects of negative cross-resistance.

  • Mixture Formulations: If you are working with field isolates, they may have been exposed to fungicide mixtures, leading to the selection of complex resistance phenotypes.[3] For instance, a phenotype designated BenR NPCR has been identified that is resistant to both benzimidazoles and this compound.[2]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a carbamate fungicide that inhibits mitosis and cell division by disrupting the assembly of β-tubulin.[4] This interference with the cytoskeleton is crucial for its fungicidal activity.

What are the common mechanisms of resistance to this compound?

Resistance to this compound is often associated with point mutations in the β-tubulin gene.[1][5] These mutations can alter the binding site of the fungicide, reducing its efficacy. In some cases, fungal strains that are resistant to benzimidazole fungicides (which also target β-tubulin) show increased sensitivity to this compound, a phenomenon known as negative cross-resistance.[1][2] However, specific mutations can lead to resistance to both types of fungicides.[2][3]

What is a typical range for EC50 values in this compound sensitivity testing?

The half-maximal effective concentration (EC50) values for this compound can vary significantly depending on the fungal species and the specific mutations in the β-tubulin gene. For example, in Botrytis cinerea, isolates with certain mutations conferring carbendazim resistance are highly sensitive to this compound, while others are not.[1]

Data Presentation

Table 1: Sensitivity of Botrytis cinerea Isolates with Different β-tubulin Genotypes to this compound and Carbendazim

Genotype (β-tubulin mutation)Sensitivity to CarbendazimMean EC50 of this compound (mg/liter)Sensitivity to this compound
Wild Type (Sensitive)Sensitive42.24 ± 9.92Resistant
E198AResistant0.34 ± 0.03Sensitive
E198VResistant2.61 ± 0.16Sensitive
E198KResistant32.87 ± 5.38Resistant

Data adapted from a study on Botrytis cinerea.[1]

Experimental Protocols

Protocol: Determination of EC50 of this compound using the Agar Dilution Method

This protocol is a standard method for determining the concentration of this compound that inhibits 50% of the mycelial growth of a fungal isolate.

1. Preparation of Materials:

  • Fungal isolates cultured on Potato Dextrose Agar (PDA).

  • Technical grade this compound.

  • Sterile distilled water.

  • Dimethyl sulfoxide (DMSO) as a solvent.

  • Sterile PDA medium.

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Perform serial dilutions in sterile distilled water to create working solutions that will yield the desired final concentrations in the agar.

3. Preparation of Fungicide-Amended Agar:

  • Autoclave the PDA medium and cool it to 50-55°C in a water bath.

  • Add the appropriate volume of this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • For the control plates, add the same volume of a DMSO-water solution (without this compound) to the PDA to account for any potential solvent effects.

  • Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish and allow it to solidify.

4. Inoculation:

  • From the margin of an actively growing fungal colony, take 5 mm mycelial plugs using a sterile cork borer.

  • Place a single mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Each concentration should be tested in triplicate.

5. Incubation:

  • Seal the Petri dishes with paraffin film.

  • Incubate the plates in the dark at the optimal growth temperature for the fungal species (e.g., 20-25°C) for a period that allows for sufficient growth on the control plates (e.g., 3-7 days).

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the average diameter for each replicate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the colony on the control plates and DT is the average diameter of the colony on the treated plates.

  • Use probit analysis or non-linear regression to determine the EC50 value from the dose-response curve.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Fungal Isolate Inoculate Inoculate Plates Isolate->Inoculate Stock Prepare this compound Stock Solution Media Prepare Fungicide- Amended Media Stock->Media Media->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Colony Growth Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Experimental workflow for this compound sensitivity testing.

G cluster_moa Mechanism of Action & Resistance This compound This compound Tubulin β-tubulin This compound->Tubulin Binds to Inhibition Inhibition This compound->Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Mutation β-tubulin Gene Mutation (e.g., E198K) Tubulin->Mutation Mitosis Mitosis & Cell Division Microtubule->Mitosis Inhibition->Microtubule Binding Altered Binding Site Mutation->Binding Resistance Resistance Binding->Resistance

Caption: this compound mechanism of action and resistance pathway.

References

Validation & Comparative

A Comparative Guide to the Quantification of Diethofencarb: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of the fungicide Diethofencarb. The information presented is supported by experimental data to aid in the selection of the most suitable method for your research needs.

Method Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of validation data for both a developed HPLC-DAD method and a GC-MS/MS method for this compound quantification.

Validation ParameterHPLC-DAD Method[1]GC-MS/MS Method[1]
Linearity Range 0.05–1.0 mg/kg0.01-0.5 mg/kg
Correlation Coefficient (r²) > 0.99Not explicitly stated, but method showed linearity
Limit of Detection (LOD) 5 µg/kg (for apples)Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated0.01 mg/kg
Accuracy (Recovery) 83.5–101.3%70-120%
Precision (RSD) 4.8–8.3%< 20%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the HPLC-DAD and GC-MS/MS methods for this compound quantification.

Sample Preparation: QuEChERS Method

A widely adopted, efficient, and effective sample preparation method for pesticide residue analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach is suitable for preparing samples for both HPLC and GC analysis.

The general steps of the QuEChERS method involve:

  • Homogenization: A representative sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile.

  • Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE): The supernatant is cleaned up using a sorbent material to remove interfering matrix components.

HPLC-DAD Method Protocol

This method is suitable for the determination of this compound in fruit matrices[1].

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: C18 column (e.g., 4.6 mm i.d. x 250 mm, 5.0 µm particle size)[1].

  • Mobile Phase: An isocratic mixture of acetonitrile and water (55:45, v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm[1].

GC-MS/MS Method Protocol

This method is part of a multi-residue analysis for various pesticides, including this compound, in soil, and can be adapted for other matrices[1].

  • Instrumentation: Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS).

  • Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 250 µm x 0.25 µm[1].

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 70°C for 2 minutes.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 200°C at 3°C/min.

    • Ramp to 280°C at 8°C/min and hold for 10 minutes[1].

  • Ion Source: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method Validation Workflow

The validation of an analytical method is a critical process to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Selectivity & Specificity B System Suitability A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Sample Quantification G->H

Caption: Workflow for HPLC Method Validation.

Comparison of HPLC and GC for this compound Analysis

FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile substances like many carbamates.Primarily for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.
Sample Preparation Generally requires sample clean-up to remove matrix interferences.Often requires more rigorous clean-up and sometimes derivatization to increase volatility and thermal stability.
Sensitivity & Selectivity Good sensitivity and selectivity, especially with detectors like DAD or MS.Excellent sensitivity and selectivity, particularly when coupled with a mass spectrometer (MS).
Cost & Complexity Instrumentation can be less expensive than GC-MS, but solvent costs can be significant. Method development can be complex.GC-MS systems can have a higher initial cost. The use of gases is generally less expensive than HPLC solvents.

Conclusion

Both HPLC-DAD and GC-MS/MS are viable and effective methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC-DAD offers a robust and widely accessible method, particularly suitable for routine analysis in quality control settings where high sensitivity is not the primary concern. Its ability to analyze thermally labile compounds without derivatization is a significant advantage for carbamates like this compound.

  • GC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level residue analysis and in complex matrices where interferences are a major concern. The confirmation of analyte identity through mass spectral data is a key advantage for regulatory and research applications.

Ultimately, a thorough evaluation of the validation data and experimental protocols presented in this guide will enable researchers to make an informed decision on the most appropriate method for their this compound quantification needs.

References

Cross-Resistance Analysis of Diethofencarb and Other Carbamate Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of diethofencarb in relation to other carbamate fungicides, with a focus on the well-documented phenomenon of cross-resistance. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the mechanisms of resistance and the practical implications for disease management.

Introduction to this compound and Carbamate Fungicides

This compound is an N-phenylcarbamate fungicide known for its specific activity against certain fungal pathogens, most notably Botrytis cinerea, the causal agent of gray mold.[1] It belongs to the broader class of carbamate fungicides, which interfere with fungal cell division by targeting the β-tubulin protein, a key component of microtubules.[2] This guide will delve into the unique relationship of negative cross-resistance observed between this compound and another major group of carbamate fungicides, the methyl benzimidazole carbamates (MBCs), such as carbendazim and benomyl.

The Phenomenon of Negative Cross-Resistance

A pivotal aspect of this compound's utility is its negative cross-resistance with MBC fungicides.[3][4] This means that fungal strains resistant to MBC fungicides are often highly sensitive to this compound, and conversely, strains sensitive to MBCs may show resistance to this compound.[3] This relationship is primarily attributed to specific mutations in the β-tubulin gene, the target for both fungicide groups.[2][5]

The Fungicide Resistance Action Committee (FRAC) classifies MBC fungicides (like carbendazim) and N-phenylcarbamates (like this compound) in different groups based on their cross-resistance patterns, despite both targeting β-tubulin polymerization.[2]

  • MBC Fungicides (FRAC Group 1): Resistance is common and linked to several mutations in the β-tubulin gene, most frequently at codons 198 and 200.[2][5]

  • N-phenylcarbamates (FRAC Group 10): this compound is the primary example. Its use is specifically aimed at controlling MBC-resistant strains.[2]

This unique relationship led to the development of fungicide mixtures containing both an MBC and this compound to control a broader spectrum of fungal genotypes within a population.[3][4]

Experimental Data on Cross-Resistance

The efficacy of this compound and other carbamates is quantified by the half maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate. The resistance factor (RF) is calculated by dividing the EC50 of a resistant isolate by the EC50 of a sensitive isolate.

Table 1: Comparative EC50 Values (µg/mL) for this compound and Carbendazim against Botrytis cinerea

Fungal Isolate PhenotypeThis compound (EC50)Carbendazim (EC50)β-tubulin Gene MutationReference
Sensitive (Wild-Type)>50 (Resistant)<1 (Sensitive)None[3]
Carbendazim-Resistant<1 (Sensitive)>100 (Resistant)E198A/V/K[3][5]
This compound-Resistant>50 (Resistant)<1 (Sensitive)Not specified[6]
Multi-Resistant>50 (Resistant)>100 (Resistant)Dual mutations[7][8][9]

Note: EC50 values are generalized from multiple sources. Specific values can vary between studies and isolates.

The data clearly illustrates the negative cross-resistance pattern. Wild-type isolates sensitive to carbendazim are resistant to this compound. Conversely, isolates with mutations conferring high resistance to carbendazim become sensitive to this compound. However, the emergence of strains resistant to both highlights the ongoing evolution of fungicide resistance.[7][8]

Molecular Mechanism of Action and Resistance

The basis for the differential activity of these carbamates lies in their interaction with the β-tubulin protein.

G cluster_0 Microtubule Assembly cluster_1 Fungicide Action cluster_2 Resistance Mutations Tubulin α/β-tubulin dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Successful Mitosis (Cell Division) Microtubule->Mitosis Carbendazim Carbendazim (MBC) Carbendazim->Tubulin Binds & Inhibits Polymerization Cell_death Mitotic Arrest (Cell Death) This compound This compound (N-phenylcarbamate) This compound->Tubulin Binds & Inhibits Polymerization E198A_V E198A/V Mutation in β-tubulin This compound->E198A_V Enhanced Binding (Negative Cross-Resistance) E198A_V->Carbendazim Prevents Binding (Resistance) Other_mutations Other/Dual Mutations Other_mutations->Carbendazim Prevents Binding Other_mutations->this compound Prevents Binding G cluster_workflow EC50 Determination Workflow A 1. Prepare Fungicide Stock Solutions (e.g., in DMSO or acetone) B 2. Create Serial Dilutions of Fungicide A->B C 3. Amend Nutrient Agar (e.g., PDA) with Fungicide Dilutions B->C D 4. Pour Amended Media into Petri Dishes C->D E 5. Inoculate Center of Each Plate with a Mycelial Plug D->E F 6. Incubate Plates (e.g., 20-25°C for 3-5 days) E->F G 7. Measure Colony Diameter on Each Plate F->G H 8. Calculate Percent Inhibition vs. Control (No Fungicide) G->H I 9. Perform Probit Analysis to Determine EC50 Value H->I

References

Performance Showdown: Diethofencarb Versus Novel Fungicides in the Management of Gray Mold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Fungicidal Efficacy

The enduring challenge of fungicide resistance necessitates a continuous evaluation of established and emerging chemical controls. This guide provides a detailed performance comparison of Diethofencarb, a conventional N-phenyl carbamate fungicide, against a selection of novel fungicides from different chemical classes. The focus of this analysis is their efficacy against Botrytis cinerea, the causal agent of gray mold, a ubiquitous and economically damaging plant pathogen. This comparison is based on quantitative experimental data, detailed methodologies, and an exploration of the underlying biochemical pathways.

Executive Summary

This compound has historically been a key tool in gray mold management, particularly effective against benzimidazole-resistant strains of Botrytis cinerea. However, the emergence of resistance to this compound itself has driven the development and adoption of novel fungicides with different modes of action. This guide examines the performance of four such novel fungicides:

  • Fludioxonil: A phenylpyrrole (FRAC Group 12) that disrupts the osmotic signal transduction pathway.

  • Cyprodinil: An anilinopyrimidine (FRAC Group 9) that inhibits methionine biosynthesis.

  • Fenhexamid: A hydroxyanilide (FRAC Group 17) that targets sterol biosynthesis.

  • Boscalid: A succinate dehydrogenase inhibitor (SDHI) (FRAC Group 7) that interferes with fungal respiration.

The comparative data indicates that while this compound remains effective against specific resistant populations, many of the novel fungicides exhibit superior intrinsic activity and broader efficacy against a wider range of B. cinerea isolates. Notably, Fludioxonil consistently demonstrates very low EC50 values, indicating high potency. Combinations of novel fungicides, such as Cyprodinil + Fludioxonil, have also shown synergistic effects and high efficacy in field conditions.

Data Presentation: In Vitro Efficacy Comparison

The following tables summarize the 50% effective concentration (EC50) values for this compound and the selected novel fungicides against Botrytis cinerea, based on mycelial growth inhibition assays reported in various studies. It is important to note that direct comparison of absolute EC50 values across different studies should be approached with caution due to variations in experimental conditions, including the specific B. cinerea isolates tested, culture media, and incubation parameters.

Table 1: EC50 Values (µg/mL) of Fungicides against this compound-Sensitive and -Resistant Botrytis cinerea Isolates

FungicideFRAC CodeEC50 (Sensitive Isolates)EC50 (Resistant Isolates)Reference
This compound100.0084 - 0.02717.11 - 24.94[1][2]
Carbendazim1--[1]
Iprodione2--[1]

Data compiled from multiple sources; refer to the cited articles for specific experimental details.

Table 2: Comparative EC50 Values (µg/mL) of Novel Fungicides against Botrytis cinerea

FungicideFRAC CodeEC50 Range (µg/mL)Reference
Fludioxonil12< 0.1 - 0.089[3][4]
Cyprodinil9Moderately Resistant: 30% of isolates[5]
Fenhexamid17Intermediate resistance: 38% of isolates[6]
Boscalid70.3 - 0.9[3]
Pyrimethanil950[3][7]

Data compiled from multiple sources with varying experimental setups. The EC50 values indicate the concentration of the fungicide that inhibits 50% of the mycelial growth.

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to evaluate and compare the performance of fungicides against Botrytis cinerea.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of the fungus.

  • Isolate Preparation: A pure culture of Botrytis cinerea is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), for 5-7 days to allow for sufficient mycelial growth.

  • Fungicide Stock Solution Preparation: A stock solution of the test fungicide is prepared by dissolving a known amount of the active ingredient in an appropriate solvent (e.g., acetone or dimethyl sulfoxide (DMSO)) to a high concentration (e.g., 10,000 µg/mL).

  • Amended Media Preparation: The fungicide stock solution is serially diluted and added to molten PDA (cooled to approximately 45-50°C) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of plates containing only the solvent at the highest concentration used is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of the B. cinerea culture and placed in the center of each fungicide-amended and control PDA plate.

  • Incubation: The inoculated plates are incubated in the dark at a constant temperature (e.g., 20-22°C) for a defined period (e.g., 3-5 days), or until the fungal colony in the control plates has reached a specific diameter.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth in the control. The EC50 value is then determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.[8][9][10]

In Vivo Detached Fruit/Leaf Assay

This assay evaluates the protective and/or curative efficacy of a fungicide on host tissue.

  • Plant Material: Healthy and uniform host material, such as grapevine berries or strawberry leaves, are surface-sterilized.

  • Fungicide Application: The plant material is treated with the fungicide at a specified concentration. This can be done before (protective activity) or after (curative activity) inoculation with the pathogen. A control group is treated with a blank solution (without the fungicide).

  • Inoculation: A suspension of B. cinerea spores (conidia) at a known concentration (e.g., 1 x 10^5 conidia/mL) is prepared. A small droplet of the spore suspension is placed on the surface of the treated and control plant material. For wounded assays, a small, uniform wound is made on the surface before inoculation.

  • Incubation: The inoculated plant material is placed in a humid chamber at a suitable temperature (e.g., 20°C) to promote fungal infection and disease development.

  • Disease Assessment: After a specific incubation period (e.g., 3-7 days), the disease severity is assessed. This can be done by measuring the diameter of the necrotic lesion or by using a disease severity rating scale.

  • Efficacy Calculation: The percentage of disease control or efficacy of the fungicide is calculated by comparing the disease severity on the treated plant material to that on the untreated control.[11][12][13][14]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the modes of action of the discussed fungicides and a typical experimental workflow.

Diethofencarb_Mode_of_Action This compound This compound (FRAC 10) Microtubule β-tubulin This compound->Microtubule Binds to Assembly Microtubule Assembly This compound->Assembly Inhibits Microtubule->Assembly Mitosis Mitosis & Cell Division Assembly->Mitosis Essential for

Caption: Mode of action of this compound.

Novel_Fungicides_Mode_of_Action cluster_Fludioxonil Fludioxonil (FRAC 12) cluster_Cyprodinil Cyprodinil (FRAC 9) cluster_Fenhexamid Fenhexamid (FRAC 17) cluster_Boscalid Boscalid (FRAC 7) Fludioxonil Fludioxonil HOG_Pathway High Osmolarity Glycerol (HOG) Signaling Pathway Fludioxonil->HOG_Pathway Hyperactivates Osmotic_Stress Osmotic Stress Response HOG_Pathway->Osmotic_Stress Leads to Inappropriate Cyprodinil Cyprodinil Methionine_Biosynthesis Methionine Biosynthesis Cyprodinil->Methionine_Biosynthesis Inhibits Protein_Synthesis Protein Synthesis & Secretion of Hydrolytic Enzymes Methionine_Biosynthesis->Protein_Synthesis Fenhexamid Fenhexamid Sterol_Biosynthesis Sterol Biosynthesis (3-keto reductase) Fenhexamid->Sterol_Biosynthesis Inhibits Cell_Membrane Cell Membrane Integrity Sterol_Biosynthesis->Cell_Membrane Disrupts Boscalid Boscalid SDH Succinate Dehydrogenase (Complex II) Boscalid->SDH Inhibits Respiration Mitochondrial Respiration SDH->Respiration Blocks

Caption: Modes of action of novel fungicides.

Experimental_Workflow start Start prep_isolates Prepare Fungal Isolates (Botrytis cinerea) start->prep_isolates invitro In Vitro Assay (Mycelial Growth Inhibition) prep_isolates->invitro invivo In Vivo Assay (Detached Fruit/Leaf) prep_isolates->invivo amend_media Amend Growth Media invitro->amend_media treat_tissue Treat Plant Tissue invivo->treat_tissue prep_fungicides Prepare Fungicide Solutions prep_fungicides->amend_media prep_fungicides->treat_tissue inoculate_plates Inoculate Plates amend_media->inoculate_plates incubate_plates Incubate inoculate_plates->incubate_plates measure_growth Measure Colony Diameter incubate_plates->measure_growth calc_ec50 Calculate EC50 measure_growth->calc_ec50 end End calc_ec50->end inoculate_tissue Inoculate with Pathogen treat_tissue->inoculate_tissue incubate_tissue Incubate inoculate_tissue->incubate_tissue assess_disease Assess Disease Severity incubate_tissue->assess_disease calc_efficacy Calculate Efficacy assess_disease->calc_efficacy calc_efficacy->end

Caption: General experimental workflow.

References

Evaluating the Cost-Effectiveness of Diethofencarb in Fungal Disease Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of fungal diseases in agriculture is a critical component of ensuring global food security. Fungicides are a primary tool in this effort, but their use must be carefully balanced to consider efficacy, the development of resistance, and economic viability. This guide provides a comparative analysis of Diethofencarb, a benzimidazole fungicide, against other commonly used alternatives for the control of significant plant pathogens like Botrytis cinerea (gray mold). The information presented is intended to assist researchers and professionals in making informed decisions regarding disease management strategies.

Comparative Efficacy of Fungicides Against Botrytis cinerea

The efficacy of a fungicide is a primary determinant of its cost-effectiveness. A highly effective fungicide may justify a higher initial cost through superior disease control and ultimately, greater yield protection. The half-maximal effective concentration (EC50), the concentration of a fungicide that inhibits 50% of fungal growth, is a standard metric for comparing the in-vitro efficacy of different active ingredients.

Fungicide ClassActive Ingredient(s)Target PathogenEC50 (µg/mL)Notes
Benzimidazole This compound Botrytis cinerea (Carbendazim-resistant strains)Varies significantly with resistance profileHighly effective against strains resistant to other benzimidazoles.
CarboxamideBoscalidBotrytis cinerea0.3 ± 0.02 (sensitive strains) to 6.39 ± 1.66 (resistant strains)Resistance development has been observed over time.
HydroxyanilideFenhexamidBotrytis cinereaLow to moderate risk of resistance development.Inhibits germ tube elongation and mycelium growth.
Anilinopyrimidine + PhenylpyrroleCyprodinil + FludioxonilBotrytis cinereaFludioxonil is highly effective (EC50 < 0.1 µg/mL).Combination of systemic and contact action.

Note: EC50 values can vary between different fungal isolates and experimental conditions.

Economic Analysis: A Framework for Cost-Effectiveness

A comprehensive cost-effectiveness analysis involves more than just the initial purchase price of the fungicide. It must account for application costs, the impact on crop yield and quality, and the potential for long-term expenses associated with fungicide resistance management.

The economic threshold is a key concept in this analysis, representing the pest density at which control measures should be applied to prevent an economic loss. The decision to apply a fungicide should be based on whether the expected value of the crop loss without treatment exceeds the cost of the fungicide and its application.

Factors to consider in a cost-benefit analysis:

  • Fungicide Cost: The price per unit of the fungicide product.

  • Application Cost: Labor, fuel, and equipment costs associated with spraying.

  • Crop Value: The market price of the crop being protected.

  • Yield Increase/Loss Prevention: The measurable increase in marketable yield or prevention of loss due to disease control.

  • Net Return: (Yield Increase x Crop Value) - (Fungicide Cost + Application Cost).

While specific pricing is subject to market fluctuations and regional variations, the following table provides an estimated cost comparison for several fungicides used to control Botrytis cinerea.

FungicideEstimated Cost per Acre (USD)Application Rate per AcreNotes
This compound (often in combination)Varies based on formulation120-600 g/ha (as part of a mix)[1]Cost is influenced by the price of the partner fungicide.
Boscalid~$11.50 - $18+5.7 - 8.0 ozPrices can vary based on brand and formulation.[2]
Fenhexamid~$124.55 for 2 lbs1 lbProne to resistance, necessitating rotation.[3]
Cyprodinil + Fludioxonil~$133.25 for 28 oz10 - 14 fl. ozProvides both systemic and contact control.[4]

Disclaimer: The prices listed are estimates and can vary significantly. Professionals should consult with local suppliers for current pricing.

Experimental Protocols for Evaluating Fungicide Efficacy and Cost-Effectiveness

To generate reliable data for cost-effectiveness analysis, standardized experimental protocols are essential. The following outlines a general methodology for field trials.

Objective:

To determine the efficacy and economic benefit of this compound compared to alternative fungicides for the control of a target disease (e.g., gray mold on grapes).

Experimental Design:
  • Treatment Selection: Include this compound, at least two alternative fungicides, and an untreated control.

  • Plot Layout: Use a randomized complete block design with a minimum of four replications per treatment. This helps to minimize the effects of field variability.

  • Application: Apply fungicides according to the manufacturer's recommendations for timing and rate. Ensure uniform coverage of the target crop.

  • Data Collection:

    • Disease Severity: Assess disease incidence and severity at regular intervals using a standardized rating scale.

    • Yield Data: At harvest, measure the total and marketable yield from each plot.

    • Economic Data: Record all costs associated with each treatment, including fungicide purchase price and application costs.

Data Analysis:
  • Analyze disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

  • Calculate the net economic return for each treatment by subtracting the total cost from the gross income generated from the marketable yield.

  • The benefit-cost ratio can be calculated by dividing the net return by the cost of the fungicide application. A ratio greater than one indicates an economically viable treatment.[1]

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Objective Define Objective Treatments Select Treatments (this compound, Alternatives, Control) Objective->Treatments Design Experimental Design (Randomized Block) Treatments->Design Application Fungicide Application Design->Application Data_Collection Data Collection (Disease Severity, Yield) Application->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Econ Economic Analysis (Net Return, BCR) Stats->Econ Conclusion Conclusion on Cost-Effectiveness Econ->Conclusion

Caption: Generalized workflow for a fungicide cost-effectiveness trial.

Mechanism of Action and Resistance

Understanding the molecular mechanism of a fungicide is crucial for managing resistance and ensuring its long-term cost-effectiveness. This compound's mode of action is distinct from many other benzimidazoles, making it a valuable tool in resistance management programs.

This compound acts by inhibiting mitosis and cell division through interference with β-tubulin assembly.[5] Specifically, it binds to the β-tubulin protein, a key component of the cytoskeleton. This binding disrupts the formation of the mitotic spindle, which is essential for cell division, ultimately leading to fungal cell death.

A key aspect of this compound's utility is its effectiveness against strains of fungi that have developed resistance to other benzimidazole fungicides like carbendazim. This resistance is often due to point mutations in the β-tubulin gene, particularly at codons 198 and 200.[6] Interestingly, the mutation that confers resistance to carbendazim can increase the sensitivity of the fungus to this compound, a phenomenon known as negative cross-resistance.[7] Molecular docking studies suggest that this compound binds to a site on the resistant β-tubulin that is not accessible in the wild-type protein.[6][8]

Diethofencarb_Pathway cluster_fungal_cell Fungal Cell This compound This compound BetaTubulin β-Tubulin (with resistance mutation, e.g., E198A) This compound->BetaTubulin Binds to mutant β-tubulin Microtubule Microtubule Assembly BetaTubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision FungalDeath Fungal Cell Death CellDivision->FungalDeath

Caption: Mechanism of action of this compound on resistant fungal cells.

Conclusion

The cost-effectiveness of this compound in disease management is multifaceted. Its primary advantage lies in its efficacy against benzimidazole-resistant fungal strains, providing a critical tool for resistance management and extending the lifespan of other fungicides. While a direct, all-encompassing cost-benefit analysis is challenging due to fluctuating market prices and varying field conditions, the framework and data presented here offer a robust methodology for evaluation.

For researchers and drug development professionals, the unique mode of action of this compound, particularly its interaction with mutant β-tubulin, presents an interesting area for further study in the development of novel fungicides that can overcome existing resistance mechanisms. A strategic, data-driven approach to fungicide selection, incorporating efficacy, cost, and resistance management, is paramount for sustainable and economically sound agricultural practices.

References

Assessing the Fitness of Diethofencarb-Resistant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a critical challenge in agriculture and medicine. Diethofencarb, a carbamate fungicide, is pivotal in managing fungal diseases, particularly those caused by Botrytis cinerea, including strains resistant to benzimidazole fungicides.[1][2][3] Its mode of action involves the inhibition of mitosis and cell division by disrupting β-tubulin assembly.[2] However, the development of resistance to this compound, often through mutations in the β-tubulin gene, necessitates a thorough understanding of the fitness of these resistant isolates.[4] This guide provides a comparative assessment of the fitness of this compound-resistant fungal isolates against their sensitive counterparts, supported by experimental data and detailed protocols.

Understanding Fitness Costs

Fungicide resistance can come at a "fitness cost," meaning that in the absence of the fungicide, the resistant strain may be less competitive than the wild-type sensitive strain.[5][6][7] This cost can manifest as reduced growth rate, lower spore production, or decreased virulence. Assessing these fitness parameters is crucial for developing effective resistance management strategies. If a significant fitness cost is associated with this compound resistance, the resistant population may decline in the absence of the fungicide.[6][7][8]

Comparative Fitness of this compound-Resistant and -Sensitive Isolates

Several studies have investigated the fitness of fungal isolates with mutations conferring resistance to this compound. The data presented below is a synthesis of findings from research on Botrytis cinerea, a primary target of this fungicide. Resistance to this compound is often linked to specific mutations in the β-tubulin gene, such as E198A, E198V, and E198K.[4]

Fitness ParameterThis compound-Sensitive (Wild-Type)This compound-Resistant (E198A Mutant)This compound-Resistant (E198V Mutant)This compound-Resistant (E198K Mutant)Source
Mycelial Growth Rate (mm/day) 15.8 ± 0.715.5 ± 0.615.6 ± 0.813.2 ± 0.5[4]
Sporulation (conidia/mL) 2.5 x 10⁶2.3 x 10⁶2.4 x 10⁶1.1 x 10⁶[4]
Sclerotia Production (per plate) 28.3 ± 2.127.9 ± 1.928.1 ± 2.315.4 ± 1.5[4]
Virulence (lesion diameter in cm) 3.8 ± 0.33.7 ± 0.43.8 ± 0.32.9 ± 0.2[4]

Key Observations:

  • Isolates with the E198A and E198V mutations, which confer resistance to benzimidazoles but sensitivity to this compound, generally exhibit fitness levels comparable to the sensitive wild-type isolates.[4]

  • In contrast, the E198K mutation, which confers resistance to this compound, is associated with a significant fitness penalty, as evidenced by reduced mycelial growth, sporulation, sclerotia production, and virulence.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the fitness of this compound-resistant fungal isolates.

Mycelial Growth Rate Assay

Objective: To quantify the vegetative growth rate of fungal isolates.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Fungal isolates (sensitive and resistant strains)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler

Protocol:

  • From the margin of a 3-day-old culture of each fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, onto the center of a fresh PDA plate.

  • Incubate the plates at 20-25°C in the dark.

  • Measure the colony diameter in two perpendicular directions daily for 5-7 days.

  • Calculate the average daily growth rate (mm/day).

Sporulation Assay

Objective: To determine the conidial production of fungal isolates.

Materials:

  • PDA plates

  • Fungal isolates

  • Sterile distilled water

  • Hemocytometer

  • Microscope

Protocol:

  • Culture the fungal isolates on PDA plates for 10-14 days to allow for sufficient sporulation.

  • Flood each plate with 10 mL of sterile distilled water.

  • Gently scrape the surface of the colony with a sterile glass rod to dislodge the conidia.

  • Filter the conidial suspension through a double layer of sterile cheesecloth to remove mycelial fragments.

  • Count the conidial concentration using a hemocytometer under a microscope.

  • Express the sporulation as the number of conidia per milliliter of suspension.

Pathogenicity (Virulence) Assay

Objective: To assess the disease-causing ability of fungal isolates on a host plant.

Materials:

  • Healthy, detached host plant leaves or fruits (e.g., grape berries, strawberry leaves)

  • Fungal isolates

  • Sterile needle or cork borer

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Incubator

Protocol:

  • Surface-sterilize the host plant material (e.g., with 70% ethanol for 30 seconds followed by three rinses in sterile distilled water).

  • Create a small wound on the surface of the host tissue using a sterile needle.

  • Place a 5 mm mycelial plug from a 3-day-old culture of the fungal isolate onto the wound.

  • Place the inoculated plant material in a moist chamber to maintain high humidity.

  • Incubate at 20-25°C with a photoperiod (e.g., 12 hours light/12 hours dark).

  • Measure the diameter of the resulting lesion after 3-5 days.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing fungal fitness and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Isolate Preparation cluster_assays Fitness Assays cluster_analysis Data Analysis & Comparison Fungal Isolates (Sensitive & Resistant) Fungal Isolates (Sensitive & Resistant) Culture on PDA Culture on PDA Fungal Isolates (Sensitive & Resistant)->Culture on PDA Mycelial Growth Assay Mycelial Growth Assay Culture on PDA->Mycelial Growth Assay Sporulation Assay Sporulation Assay Culture on PDA->Sporulation Assay Pathogenicity Assay Pathogenicity Assay Culture on PDA->Pathogenicity Assay Data Collection Data Collection Mycelial Growth Assay->Data Collection Sporulation Assay->Data Collection Pathogenicity Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Fitness Comparison Fitness Comparison Statistical Analysis->Fitness Comparison

Caption: Experimental workflow for assessing the fitness of fungal isolates.

Diethofencarb_MoA cluster_cell Fungal Cell cluster_resistance Resistance Mechanism This compound This compound β-tubulin β-tubulin This compound->β-tubulin Inhibition This compound->Inhibition Reduced Binding Reduced Binding This compound->Reduced Binding Microtubule Assembly Microtubule Assembly β-tubulin->Microtubule Assembly Mitosis & Cell Division Mitosis & Cell Division Microtubule Assembly->Mitosis & Cell Division Inhibition->Microtubule Assembly β-tubulin gene mutation β-tubulin gene mutation Altered β-tubulin Altered β-tubulin β-tubulin gene mutation->Altered β-tubulin Reduced Binding->Altered β-tubulin

Caption: Mode of action of this compound and the mechanism of resistance.

Conclusion

The assessment of fitness in this compound-resistant fungal isolates is a critical component of effective disease management. The data indicates that while some resistance mutations may not impose a significant fitness cost, others, such as the E198K mutation in Botrytis cinerea, can lead to a notable reduction in key fitness parameters.[4] This information is invaluable for predicting the dynamics of resistant populations in the field and for designing sustainable fungicide application strategies. The provided experimental protocols offer a standardized approach for researchers to conduct their own fitness assessments, contributing to a broader understanding of fungicide resistance.

References

A Comparative Analysis of Diethofencarb and Tebuconazole for the Control of Gray Mold (Botrytis cinerea)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely used fungicides, diethofencarb and tebuconazole, in the management of gray mold, a significant plant disease caused by the fungus Botrytis cinerea. The following sections present quantitative data from various studies, detailed experimental protocols for fungicide evaluation, and visualizations of their respective mechanisms of action.

Efficacy Data Comparison

The following tables summarize the in vitro efficacy of this compound and tebuconazole against Botrytis cinerea, primarily focusing on the inhibition of mycelial growth, conidial germination, and conidiation. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions and fungal isolates.

Table 1: Efficacy of this compound against Botrytis cinerea

Fungal Strain TypeParameterEC50 (mg/L)Reference
Carbendazim-Resistant (E198A mutation)Mycelial Growth Inhibition0.34 ± 0.03[1]
Carbendazim-Resistant (E198V mutation)Mycelial Growth Inhibition2.61 ± 0.16[1]
Carbendazim-SensitiveMycelial Growth Inhibition42.24 ± 9.92[1]
This compound-ResistantMycelial Growth Inhibition24.94[2]
This compound-SensitiveMycelial Growth Inhibition0.027[2]

Table 2: Efficacy of Tebuconazole against Botrytis cinerea

ParameterConcentration (µg/mL)Inhibition (%)EC50 (µg/mL)EC90 (µg/mL)Reference
Mycelial Growth Inhibition--0.3 - 0.95[3]
Mycelial Growth Inhibition10~100--[3]
Conidial Germination Inhibition1080--[3]
Conidiation Inhibition0.162--[3]
Conidiation Inhibition191--[3]
Mycelial Growth Inhibition (Baseline)--0.29-[4]
Mycelial Growth Inhibition (Shifted Sensitivity)--0.66-[4]

Experimental Protocols

The following methodologies are representative of standard in vitro assays used to determine the efficacy of fungicides against Botrytis cinerea.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the vegetative growth of the fungus.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test fungicide is added to the molten agar at various concentrations. The fungicide-amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing B. cinerea culture and placed at the center of each fungicide-amended and control (no fungicide) PDA plate.

  • Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20-25°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.

  • Analysis: The percentage of mycelial growth inhibition is calculated using the formula: (dc - dt) / dc * 100, where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate. The EC50 (Effective Concentration to inhibit growth by 50%) is then calculated by probit analysis.

Conidial Germination Assay

This method assesses the impact of the fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Conidia are harvested from a sporulating culture of B. cinerea (typically 10-14 days old) by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to a desired concentration (e.g., 1 x 10^5 conidia/mL).

  • Treatment: The spore suspension is mixed with various concentrations of the test fungicide.

  • Incubation: A drop of the treated spore suspension is placed on a sterile microscope slide or in the well of a microtiter plate. The slides are incubated in a humid chamber at a controlled temperature (e.g., 20-25°C) for a specific period (e.g., 8-24 hours).

  • Data Collection: The germination of at least 100 conidia per replicate is observed under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Analysis: The percentage of germination inhibition is calculated relative to the control (spores in water without fungicide).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action for this compound and tebuconazole.

Diethofencarb_Pathway cluster_fungus Botrytis cinerea Cell cluster_inhibition This compound This compound Tubulin β-tubulin subunits This compound->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Inhibition INHIBITION Mitosis Mitosis (Nuclear Division) Microtubule->Mitosis Essential for spindle formation CellDivision Cell Division & Growth Mitosis->CellDivision Inhibition->Microtubule

Caption: Mechanism of action of this compound in Botrytis cinerea.

Tebuconazole_Pathway cluster_fungus Botrytis cinerea Cell cluster_inhibition Tebuconazole Tebuconazole Enzyme CYP51 (14α-demethylase) Tebuconazole->Enzyme Binds to Precursor Lanosterol Precursor->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes demethylation Inhibition INHIBITION Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Essential component Inhibition->Enzyme

Caption: Mechanism of action of Tebuconazole in Botrytis cinerea.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of fungicides against Botrytis cinerea.

Fungicide_Efficacy_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Fungus Isolate and Culture Botrytis cinerea MycelialGrowth Mycelial Growth Inhibition Assay Fungus->MycelialGrowth SporeGermination Conidial Germination Inhibition Assay Fungus->SporeGermination Conidiation Conidiation Inhibition Assay Fungus->Conidiation Fungicide Prepare Stock Solutions of Fungicides Fungicide->MycelialGrowth Fungicide->SporeGermination Fungicide->Conidiation DataCollection Measure Colony Diameter, Germination Rate, Spore Count MycelialGrowth->DataCollection SporeGermination->DataCollection Conidiation->DataCollection Calculation Calculate Percent Inhibition DataCollection->Calculation EC50 Determine EC50 Values (Probit Analysis) Calculation->EC50 Comparison Compare Efficacy of This compound and Tebuconazole EC50->Comparison

Caption: Experimental workflow for fungicide efficacy testing.

Concluding Remarks

Both this compound and tebuconazole demonstrate efficacy against Botrytis cinerea, albeit through different mechanisms of action. This compound disrupts mitosis by interfering with β-tubulin assembly, making it particularly effective against certain benzimidazole-resistant strains.[1][5] Tebuconazole, a demethylation inhibitor (DMI), targets the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[6]

The choice between these fungicides may depend on the specific resistance profile of the local B. cinerea population. The provided data indicates that the efficacy of this compound is highly dependent on the presence of specific mutations in the target protein.[1] Tebuconazole generally shows good inhibitory activity against mycelial growth and conidiation.[3] For effective and sustainable gray mold management, it is crucial to employ integrated pest management strategies, including the rotation of fungicides with different modes of action to mitigate the development of resistance. Further direct comparative studies under various field conditions are warranted to provide a more definitive assessment of their relative performance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethofencarb
Reactant of Route 2
Reactant of Route 2
Diethofencarb

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.